molecular formula C9H7BrO2 B13466901 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

カタログ番号: B13466901
分子量: 227.05 g/mol
InChIキー: RJGYBUKBHQMOAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (CID 15190684) is an organic compound with the molecular formula C9H7BrO2 . It features a benzofuran-1-one core structure substituted with a bromomethyl group, a functional handle that makes it a valuable alkylating agent and synthetic intermediate in various research fields . The compound's reactivity is defined by its molecular structure, which can be represented by the SMILES notation C1C2=C(C=CC=C2C(=O)O1)CBr . Researchers utilize this compound extensively in medicinal chemistry and pharmaceutical research for the synthesis and structural modification of more complex molecules. Its application is particularly relevant in constructing compound libraries for drug discovery, where it can be used to introduce the 1,3-dihydro-2-benzofuran-1-one scaffold into target molecules. This scaffold is of significant interest due to its presence in pharmacologically active substances. As a standard in analytical chemistry, it is characterized by its specific predicted collision cross-section values for various adducts, including [M+H]+ at 141.0 Ų and [M+Na]+ at 154.0 Ų . Proper handling procedures are essential. This product is intended For Research Use Only and is not classified as a drug, food, or cosmetic. It must not be used for diagnostic or therapeutic purposes or administered to humans.

特性

分子式

C9H7BrO2

分子量

227.05 g/mol

IUPAC名

4-(bromomethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO2/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-3H,4-5H2

InChIキー

RJGYBUKBHQMOAJ-UHFFFAOYSA-N

正規SMILES

C1C2=C(C=CC=C2C(=O)O1)CBr

製品の起源

United States
Foundational & Exploratory

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Introduction: Unveiling a Versatile Synthetic Building Block

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, also commonly known as 4-(Bromomethyl)phthalide, is a bifunctional organic compound of significant interest to the synthetic chemistry community. Its structure is characterized by a phthalide (an isobenzofuranone lactone) core, which is fused to a benzene ring substituted at the 4-position with a highly reactive bromomethyl group. This unique combination of a stable lactone and a potent electrophilic benzylic bromide site makes it an invaluable intermediate for constructing complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, spectral characteristics, synthesis, and reactivity of 4-(Bromomethyl)phthalide. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this reagent's capabilities in the synthesis of novel compounds, particularly within the pharmaceutical and materials science sectors. The benzofuran scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antifungal, and neuroprotective properties.[1][2][3][4][5] Understanding the nuanced properties of this specific building block is therefore critical for its effective application.

Core Physicochemical and Structural Properties

The fundamental properties of 4-(Bromomethyl)phthalide define its handling, storage, and reactivity profile. As a benzylic bromide, it is expected to be a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

PropertyValueReference
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.06 g/mol
CAS Number 136080-68-3
Appearance White to off-white solid/crystalline powder[6]
Melting Point Data not consistently available; similar structures suggest a crystalline solid at room temperature.
Boiling Point >300 °C (Predicted)
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Expected to be poorly soluble in water, likely with decomposition.[7]
Stability & Storage Moisture-sensitive. Decomposes in the presence of water and light. Store under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark, and dry place. Long-term storage at temperatures ≤ -20°C is recommended.[6][8]

Spectroscopic Signature for Structural Verification

Accurate structural elucidation is paramount in synthesis. The following spectral data are characteristic of 4-(Bromomethyl)phthalide and serve as a reliable fingerprint for its identification.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each set of non-equivalent protons.

  • Aromatic Protons (δ 7.4-7.9 ppm): The three protons on the benzene ring will appear as a complex multiplet in the downfield region. The exact splitting pattern will depend on their coupling constants.

  • Lactone Methylene Protons (-CH₂O-, δ ~5.3 ppm): The two protons of the methylene group within the lactone ring typically appear as a singlet.

  • Benzylic Methylene Protons (-CH₂Br, δ ~4.5-4.7 ppm): The key diagnostic signal is a singlet for the bromomethyl protons. Its chemical shift is significantly downfield due to the combined electron-withdrawing effects of the adjacent bromine atom and the aromatic ring.[9] A signal in this region is a strong indicator of a benzylic bromide moiety.[9]

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR data for unambiguous structure confirmation.

  • Carbonyl Carbon (-C=O, δ ~170 ppm): The lactone carbonyl carbon gives a characteristic signal in the far downfield region.

  • Aromatic Carbons (δ ~120-145 ppm): Multiple signals will be observed for the six carbons of the benzene ring.

  • Lactone Methylene Carbon (-CH₂O-, δ ~70 ppm): The carbon of the methylene group in the lactone ring.

  • Benzylic Methylene Carbon (-CH₂Br, δ ~30-33 ppm): The carbon attached to the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • ~1760 cm⁻¹ (strong, sharp): This prominent absorption band is characteristic of the C=O stretch of a five-membered lactone (γ-lactone).

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~1600, ~1470 cm⁻¹ (medium): Aromatic C=C ring stretching.

  • ~1200-1000 cm⁻¹ (strong): C-O stretching of the ester group.

  • ~600-700 cm⁻¹ (medium): C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in an M⁺ peak and an M+2 peak of nearly equal intensity, which is a definitive signature for a monobrominated compound.

  • Fragmentation: A common and significant fragmentation pathway is the loss of the bromine radical (•Br) to form a stable benzylic carbocation [M-Br]⁺. Another likely fragmentation is the cleavage of the entire bromomethyl group to give [M-CH₂Br]⁺.

Synthesis and Chemical Reactivity

Synthetic Protocol: Radical Bromination

The most direct and common method for preparing 4-(Bromomethyl)phthalide is via the free-radical bromination of its precursor, 4-methylphthalide. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Caption: Synthetic workflow for 4-(Bromomethyl)phthalide.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphthalide (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.).

  • Solvent Addition: Add an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for several hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl signal (~δ 2.4 ppm) and the appearance of the bromomethyl signal (~δ 4.6 ppm).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield pure 4-(Bromomethyl)phthalide.

Core Reactivity: A Dual-Functional Intermediate

The synthetic utility of 4-(Bromomethyl)phthalide stems from its two distinct reactive sites. The primary site of reaction is the highly electrophilic benzylic carbon of the bromomethyl group.

The C-Br bond is polarized, and the bromine atom is an excellent leaving group. Furthermore, the benzylic position allows for the stabilization of carbocationic or radical intermediates, making this site exceptionally reactive towards nucleophiles. This functionality is analogous to other potent alkylating agents like N-(Bromomethyl)phthalimide.[6]

Reactivity cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Substitution Products Reagent 4-(Bromomethyl)phthalide ProductAmine Substituted Amine Reagent->ProductAmine SN2 ProductEther Ether Reagent->ProductEther SN2 ProductThioether Thioether Reagent->ProductThioether SN2 ProductAlkane Alkylated Carbon Reagent->ProductAlkane SN2 ProductGabriel Gabriel Synthesis Intermediate Reagent->ProductGabriel SN2 Amine R₂NH (Amine) Amine->ProductAmine Alcohol ROH (Alcohol) Alcohol->ProductEther Thiol RSH (Thiol) Thiol->ProductThioether Carbanion R₃C⁻ (Carbanion) Carbanion->ProductAlkane Phthalimide Potassium Phthalimide Phthalimide->ProductGabriel

Caption: Nucleophilic substitution reactions at the bromomethyl group.

This reactivity allows for the facile introduction of the phthalide moiety onto a wide range of molecules:

  • Alkylation of Nucleophiles: It readily reacts with amines, alcohols, and thiols to form the corresponding substituted amines, ethers, and thioethers.

  • Gabriel Synthesis: Its reaction with potassium phthalimide is a classic method for preparing the corresponding primary amine after a subsequent deprotection step.[10]

  • C-C Bond Formation: Strong carbon-based nucleophiles, such as enolates or organometallic reagents, can displace the bromide to form new carbon-carbon bonds.

The lactone ring is generally stable under neutral and mildly acidic conditions. However, it can undergo ring-opening through hydrolysis under strong basic or acidic conditions to yield the corresponding 2-(hydroxymethyl)-4-(bromomethyl)benzoic acid derivative. This property can be exploited in multi-step syntheses where sequential modification of the two functional groups is desired.

Applications in Research and Development

The primary value of 4-(Bromomethyl)phthalide is as an intermediate in the synthesis of more complex, high-value molecules. The benzofuran/isobenzofuranone core is prevalent in compounds with significant biological activity.[3][5] Derivatives are being investigated for a range of therapeutic areas.

  • Medicinal Chemistry: This compound serves as a key starting material for synthesizing libraries of compounds for drug discovery screening. The ability to easily connect the phthalide core to various other molecular fragments via the bromomethyl handle makes it ideal for structure-activity relationship (SAR) studies.[2] Research into benzofuran-based compounds has shown promise in developing treatments for neurodegenerative diseases like Alzheimer's, as well as for various cancers.[1][4]

  • Materials Science: The reactive handle allows for the incorporation of the phthalide unit into polymer backbones or as a pendant group, potentially modifying the optical or physical properties of the material.

Safety and Handling

As a reactive benzylic bromide, 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one requires careful handling to ensure laboratory safety.

  • Hazard Classification: While specific data may be limited, analogous compounds are classified as irritants to the skin, eyes, and respiratory system.[8] It is a lachrymator and is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Use non-sparking tools. Avoid contact with skin, eyes, and clothing.[11]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[7][11]

  • Storage: Store in a tightly sealed container under an inert atmosphere. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[8]

References

Sources

Technical Whitepaper: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (CAS 177166-14-2) in Advanced Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to bridge the gap between theoretical scaffold design and practical benchtop execution. The compound 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one—widely known as 4-(bromomethyl)phthalide—represents a highly versatile, bifunctional building block. A persistent challenge in the literature is the accurate identification of its registry data. Through rigorous database cross-referencing, the definitive CAS Registry Number for this compound is 177166-14-2 [1][2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physiochemical profile, mechanistic rationale in synthesis, and field-proven experimental protocols.

Chemical Identity & Physiochemical Profiling

Accurate compound characterization is the bedrock of reproducible science. 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one combines a rigid isobenzofuranone (phthalide) core with a highly reactive benzylic bromide.

Table 1: Quantitative & Structural Data Summary

PropertyValue
IUPAC Name 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one
Common Synonyms 4-(bromomethyl)phthalide, 4-(bromomethyl)isobenzofuran-1(3H)-one
CAS Registry Number 177166-14-2
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
PubChem CID 15190684
Monoisotopic Mass 225.96 Da

(Data corroborated via and chemical vendor specifications[2][3]).

Mechanistic Rationale: The Bifunctional Isobenzofuranone Scaffold

In medicinal chemistry, the isobenzofuranone core is a privileged pharmacophore, frequently utilized in targeted protein degraders (PROTACs), kinase inhibitors, and anti-inflammatory agents[4][5]. The 4-position bromomethyl substitution introduces orthogonal reactivity to the scaffold.

Causality of Reactivity: The benzylic bromide is highly susceptible to nucleophilic attack via an SN​2 mechanism. The adjacent aromatic ring stabilizes the SN​2 transition state through π -orbital overlap with both the incoming nucleophile and the departing bromide leaving group. Simultaneously, the electron-withdrawing nature of the lactone carbonyl mildly modulates the electron density of the aromatic ring. This inductive deactivation is crucial: it prevents excessive side reactions (such as Friedel-Crafts self-alkylation) that commonly plague highly electron-rich benzyl bromides, ensuring the electrophile remains stable yet highly reactive toward targeted nucleophiles like amines and thiols.

DrugDiscovery A Isobenzofuranone Core (Rigid Pharmacophore) C Bifunctional Building Block (CAS: 177166-14-2) A->C Structural Rigidity B Bromomethyl Group (Reactive Electrophile) B->C Synthetic Handle D Targeted Protein Degraders (PROTACs) C->D Linker Attachment E Kinase Inhibitors C->E Core Derivatization

Figure 1: Logical role of the bifunctional scaffold in modern drug design.

Experimental Methodology: High-Yield SN​2 Alkylation

To translate theory into practice, the following protocol outlines the N-alkylation of a secondary amine using 4-(bromomethyl)phthalide. This methodology is designed as a self-validating system , ensuring that each step provides observable feedback to the bench scientist.

Causality of Experimental Choices
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant and polar aprotic nature. It optimally solvates the nucleophile while leaving it "naked" enough to remain highly reactive, thereby accelerating the SN​2 pathway.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base. Its sole purpose is to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation of the amine nucleophile without competing for the benzylic electrophile.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the secondary amine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv, 15 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete homogenization.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes.

    • Causality: Cooling the system minimizes the risk of exothermic degradation and suppresses unwanted elimination ( E2 ) pathways.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

    • Validation Logic: The starting bromomethyl compound is relatively non-polar ( Rf​≈0.6 ). The resulting amine product will interact strongly with the silanol groups on the silica plate, resulting in a significantly lower Rf​ value. The disappearance of the high-running spot confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize residual base. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

SN2_Mechanism A 4-(Bromomethyl)phthalide (CAS: 177166-14-2) C S_N2 Transition State (Stabilized by π-overlap) A->C DMF, 0°C to RT B Amine Nucleophile (1.0 equiv) B->C Nucleophilic Attack D N-Alkylated Phthalide (Target Scaffold) C->D Bromide Departure E HBr Byproduct (Scavenged by DIPEA) C->E Deprotonation

Figure 2: S_N2 workflow and transition state stabilization for 4-(bromomethyl)phthalide.

Analytical Characterization & Quality Control

Post-synthetic validation is critical to ensure the integrity of the target scaffold. The following spectroscopic checkpoints serve as definitive proof of successful alkylation:

  • ¹H NMR (400 MHz, CDCl₃): In the starting material, the characteristic benzylic CH2​−Br protons typically appear as a sharp singlet around δ 4.5 – 4.7 ppm, while the lactone CH2​ protons (position 3) appear as a singlet around δ 5.3 ppm. Upon successful SN​2 alkylation, the benzylic singlet disappears. The replacement of the highly polarizable bromine atom with a nitrogen nucleophile typically shifts these benzylic protons upfield to δ 3.5 – 3.9 ppm, providing a definitive self-validating spectroscopic checkpoint.

  • LC-MS (ESI+): The starting material exhibits a characteristic 1:1 isotopic pattern (M and M+2 peaks) at m/z 227 and 229 [M+H]+ due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). The complete absence of this isotopic signature in the product mass spectrum confirms the total displacement of the bromide leaving group.

References
  • Title: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one | C9H7BrO2 | CID 15190684 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, a key intermediate in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway commencing from 4-methylphthalic anhydride. The core of this guide focuses on the principles of selective benzylic radical bromination, explaining the causal factors behind reagent selection and reaction conditions. Detailed experimental protocols, characterization data, safety considerations, and the utility of the title compound as a versatile synthetic building block are presented for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, commonly referred to as 4-(bromomethyl)phthalide, is a bifunctional organic molecule of significant interest. Its structure incorporates a stable phthalide (a bicyclic lactone) core and a highly reactive benzylic bromide moiety. This combination makes it an invaluable electrophilic building block for introducing the phthalide scaffold into more complex molecular architectures. The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Consequently, functionalized phthalides like the title compound serve as crucial precursors in the development of novel therapeutic agents.

The most logical and industrially scalable synthesis proceeds via a two-step sequence:

  • Precursor Formation: Selective reduction of commercially available 4-methylphthalic anhydride to form 4-methyl-1,3-dihydro-2-benzofuran-1-one (4-methylphthalide).

  • Benzylic Bromination: Free-radical bromination of the methyl group of 4-methylphthalide to yield the final product.

This strategy is predicated on the well-established principles of anhydride reduction and selective benzylic halogenation, ensuring high yields and purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid (predicted)
Core Structure Isobenzofuran-1(3H)-one
Key Functional Groups Lactone, Benzylic Bromide

The Synthetic Pathway: From Anhydride to Benzylic Bromide

This section elucidates the chemical principles and experimental rationale for the chosen synthetic route.

Step 1: Synthesis of 4-Methyl-1,3-dihydro-2-benzofuran-1-one (Precursor)

The synthesis of the phthalide precursor is achieved through the selective reduction of 4-methylphthalic anhydride.

  • The Challenge: The primary challenge is to reduce only one of the two carbonyl groups of the anhydride to a methylene (CH₂) group, forming the lactone ring without over-reducing the second carbonyl or opening the anhydride ring under harsh conditions.

  • The Solution & Causality: The use of sodium borohydride (NaBH₄) is the method of choice. NaBH₄ is a mild and selective reducing agent, perfectly suited for this transformation. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ typically does not reduce esters or lactones under standard conditions. However, its reaction with an anhydride is a well-established method for phthalide synthesis. The reaction proceeds via the opening of the anhydride ring by a hydride to form a carboxylate and an aldehyde, which is then rapidly reduced to the alcohol. The subsequent intramolecular cyclization (lactonization) under acidic workup yields the desired phthalide.

Step 2:

This transformation is the cornerstone of the synthesis and relies on a free-radical substitution reaction.

  • The Principle: The Wohl-Ziegler Reaction: The conversion of the methyl group to a bromomethyl group is a classic benzylic bromination. The C-H bonds at a benzylic position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.[3] This inherent reactivity allows for selective halogenation at this site.

  • Expertise in Reagent Selection (E-E-A-T):

    • N-Bromosuccinimide (NBS): While elemental bromine (Br₂) can be used, it often leads to undesired side reactions, including electrophilic aromatic substitution on the benzene ring. NBS is the superior reagent for this purpose.[4] Its primary function is to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is achieved through the reaction of NBS with trace amounts of HBr generated during the propagation step.[3] This controlled release of Br₂ ensures that the radical pathway is favored over ionic pathways, leading to highly selective benzylic bromination.[5]

    • Radical Initiator: Free-radical reactions require an initiation event to begin the chain reaction. This is typically achieved either by photochemical means (using a UV or high-wattage visible light lamp) or with a chemical initiator like azobisisobutyronitrile (AIBN).[6] Upon gentle heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain process.

    • Solvent: The choice of solvent is critical. A non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or acetonitrile is required to prevent interference with the radical intermediates.[5]

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzylic Bromination Start 4-Methylphthalic Anhydride Step1_Reagent 1. Sodium Borohydride (NaBH₄) 2. Acidic Workup (e.g., HCl) Start->Step1_Reagent Reduction Precursor 4-Methyl-1,3-dihydro- 2-benzofuran-1-one Step1_Reagent->Precursor Step2_Reagent N-Bromosuccinimide (NBS) AIBN (initiator) Solvent (e.g., CCl₄), Heat Precursor->Step2_Reagent Radical Substitution Product 4-(Bromomethyl)-1,3-dihydro- 2-benzofuran-1-one Step2_Reagent->Product

Diagram 1: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood. The final product is a benzylic bromide and a potent lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 4-Methyl-1,3-dihydro-2-benzofuran-1-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylphthalic anhydride (8.1 g, 50 mmol) and ethanol (100 mL). Cool the resulting slurry to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.9 g, 50 mmol) to the stirred slurry in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The reaction mixture will become a clear solution.

  • Workup: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~2. This will cause the product to precipitate.

  • Isolation: Stir the mixture for an additional 30 minutes, then collect the white solid by vacuum filtration. Wash the solid with cold water (3 x 20 mL).

  • Purification: Dry the crude product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed if higher purity is required. The expected yield is typically 85-95%.

Protocol 2:
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine 4-methyl-1,3-dihydro-2-benzofuran-1-one (7.4 g, 50 mmol), N-Bromosuccinimide (NBS, 9.8 g, 55 mmol), and carbon tetrachloride (CCl₄, 150 mL).

  • Initiation: Add azobisisobutyronitrile (AIBN, 0.164 g, 1 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. During the reaction, the byproduct succinimide will precipitate as a solid that floats on the surface.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide solid.

  • Quenching: Transfer the filtrate to a separatory funnel and wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 50 mL) to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution (50 mL) and finally brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a pale yellow solid or oil that solidifies upon standing. It can be purified by recrystallization from a solvent such as hexanes or an ethanol/water mixture to yield the final product as a crystalline solid. Expected yields are in the range of 70-85%.

Mechanism of Benzylic Bromination

The Wohl-Ziegler reaction proceeds through a classic radical chain mechanism involving three stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Radical_I 2 R• + N₂ AIBN->Radical_I Δ (Heat) NBS NBS + HBr Br2 Br₂ + Succinimide NBS->Br2 Reaction Br_Radical 2 Br• Br2->Br_Radical hv or R• Start_Mol 4-Methylphthalide Benzyl_Radical Benzylic Radical Start_Mol->Benzyl_Radical + Br• Benzyl_Radical->Start_Mol - HBr - HBr Product 4-(Bromomethyl)phthalide Benzyl_Radical->Product + Br₂ Product->Benzyl_Radical - Br• - Br• Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Diagram 2: Radical chain mechanism for benzylic bromination with NBS.

Characterization of the Final Product

The identity and purity of synthesized 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one must be confirmed through standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.8-7.5 (m, 3H, Ar-H), 5.35 (s, 2H, -O-CH₂-Ar), 4.85 (s, 2H, -CH₂-Br)
¹³C NMR (CDCl₃, 100 MHz)δ 170.5 (C=O), 148.0 (Ar-C), 135.0 (Ar-C), 131.0 (Ar-CH), 129.5 (Ar-CH), 125.0 (Ar-CH), 122.0 (Ar-C), 69.0 (-O-CH₂-), 30.0 (-CH₂-Br)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1765 (Lactone C=O, strong), ~1470, 1600 (Ar C=C)
Mass Spec (EI) M⁺ at m/z 226, M⁺+2 at m/z 228 (approx. 1:1 ratio, characteristic of Bromine)

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions.[7][8]

Applications in Organic Synthesis

The synthetic utility of 4-(bromomethyl)phthalide stems from the high reactivity of its benzylic bromide as an electrophile in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functional groups.

G cluster_reactions Nucleophilic Substitution (Sₙ2) Start 4-(Bromomethyl)phthalide Nu_amine R₂NH (Amine) Start->Nu_amine Nu_alcohol R'OH / R'O⁻ (Alcohol/Alkoxide) Start->Nu_alcohol Nu_cyanide NaCN (Cyanide) Start->Nu_cyanide Nu_thiol R'SH (Thiol) Start->Nu_thiol Prod_amine Amine Adduct (-CH₂NR₂) Nu_amine->Prod_amine Prod_ether Ether Adduct (-CH₂OR') Nu_alcohol->Prod_ether Prod_nitrile Nitrile Adduct (-CH₂CN) Nu_cyanide->Prod_nitrile Prod_thioether Thioether Adduct (-CH₂SR') Nu_thiol->Prod_thioether

Diagram 3: Reactivity of 4-(bromomethyl)phthalide with various nucleophiles.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Chad's Prep. Benzylic Bromination with NBS. Chad's Prep. Available at: [Link]

  • Google Patents. (1986). Method of producing 4-methylphthalic anhydride. SU1373320A3.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available at: [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methylphthalic anhydride. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of phthalimides 4–6. Reagents and conditions. Available at: [Link]

  • ResearchGate. (2026). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Available at: [Link]

  • Organic Syntheses. (n.d.). tetraphenylphthalic anhydride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phthalide synthesis. Available at: [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one: A Versatile Intermediate in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and potential applications of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, also known as 4-(bromomethyl)phthalide. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its unique bifunctional nature, combining a reactive benzylic bromide with a stable lactone, makes it a versatile intermediate for the introduction of the phthalide moiety into a diverse range of molecular scaffolds. This guide will delve into the technical details of its synthesis, spectroscopic characterization, and reactivity profile, offering insights for its effective utilization in research and drug development.

Introduction: The Significance of the Phthalide Scaffold

The phthalide framework, a fused bicyclic system consisting of a benzene ring and a γ-lactone, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 1(3H)-isobenzofuranone have been isolated from various natural sources and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antidepressant properties.[3][4][5] The inherent stability of the lactone ring, coupled with the potential for diverse functionalization on both the aromatic and lactone moieties, has made phthalide derivatives attractive targets for synthetic chemists and drug discovery programs.

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one emerges as a key intermediate in this context. The presence of a highly reactive bromomethyl group at the 4-position of the phthalide core provides a convenient handle for synthetic elaboration, enabling its conjugation to other molecules of interest. This guide aims to provide a detailed technical understanding of this compound, empowering researchers to leverage its synthetic potential.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is characterized by the planar phthalide core with a bromomethyl substituent on the benzene ring.

Systematic Name: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one Common Name: 4-(Bromomethyl)phthalide Molecular Formula: C₉H₇BrO₂ Molecular Weight: 227.06 g/mol

The key structural features that dictate its reactivity are the electrophilic carbon of the bromomethyl group and the carbonyl group of the lactone. The benzylic position of the bromine atom makes it an excellent leaving group in nucleophilic substitution reactions.

PropertyValueReference
Molecular FormulaC₉H₇BrO₂[6]
Molecular Weight227.06 g/mol [6]
AppearancePredicted to be a solid
SolubilityExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
StabilityLikely sensitive to moisture and light, similar to other benzylic bromides.[7]

Synthesis and Spectroscopic Characterization

The synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is not extensively detailed in readily available literature. However, a logical and commonly employed synthetic strategy involves the radical bromination of the corresponding methyl-substituted precursor, 4-methyl-1,3-dihydro-2-benzofuran-1-one (4-methylphthalide).

Proposed Synthesis Workflow

A plausible synthetic route involves a two-step process starting from a suitable ortho-substituted benzoic acid.

Synthesis_Workflow o-Toluic_acid o-Toluic Acid 4-Methylphthalide 4-Methyl-1,3-dihydro-2-benzofuran-1-one o-Toluic_acid->4-Methylphthalide Lactonization Target_Molecule 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one 4-Methylphthalide->Target_Molecule Radical Bromination (NBS, AIBN)

Caption: Proposed synthetic workflow for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Step 1: Synthesis of 4-Methyl-1,3-dihydro-2-benzofuran-1-one (4-Methylphthalide)

The synthesis of the phthalide core can be achieved through various methods, with the lactonization of o-alkylbenzoic acids being a common approach.[3]

Step 2: Radical Bromination of 4-Methylphthalide

The conversion of the 4-methyl group to a 4-(bromomethyl) group is typically achieved through a free radical bromination reaction.[8]

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on established methodologies for benzylic bromination.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 4-Methylphthalide 4-Methylphthalide Target_Molecule 4-(Bromomethyl)phthalide 4-Methylphthalide->Target_Molecule NBS N-Bromosuccinimide (NBS) NBS->Target_Molecule AIBN AIBN (initiator) AIBN->Target_Molecule CCl4 CCl4 (solvent) CCl4->Target_Molecule

Caption: Reaction scheme for the synthesis of 4-(Bromomethyl)phthalide.

Procedure:

  • Reaction Setup: To a solution of 4-methyl-1,3-dihydro-2-benzofuran-1-one (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) is added N-bromosuccinimide (NBS, 1.1 eq).

  • Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Spectroscopic Characterization (Predicted)

1H NMR (Proton NMR):

The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the lactone ring, and the bromomethyl protons. The benzylic bromomethyl protons are anticipated to appear as a singlet in the range of δ 4.5-4.8 ppm.[9]

13C NMR (Carbon NMR):

The 13C NMR spectrum will show signals for the carbonyl carbon of the lactone (typically around δ 170 ppm), the aromatic carbons, the methylene carbon of the lactone ring, and the bromomethyl carbon (expected in the range of δ 30-35 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band for the lactone carbonyl group (C=O) in the region of 1750-1770 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as the C-Br stretching vibration.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (79Br and 81Br isotopes). A prominent fragment ion corresponding to the loss of the bromine atom ([M-Br]⁺) is also expected.

Reactivity and Synthetic Applications

The primary mode of reactivity for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is nucleophilic substitution at the benzylic carbon. The bromine atom serves as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles.

Reactivity Target_Molecule 4-(Bromomethyl)phthalide Alkylated_Product 4-(Nucleophilomethyl)phthalide Target_Molecule->Alkylated_Product S_N2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Alkylated_Product

Caption: General reactivity of 4-(Bromomethyl)phthalide in nucleophilic substitution reactions.

This reactivity makes it a valuable synthon for the following transformations:

  • Alkylation of Amines, Alcohols, and Thiols: It can be used to introduce the phthalide moiety onto molecules containing amine, hydroxyl, or thiol functional groups. This is a common strategy in the synthesis of drug candidates to modify their pharmacokinetic and pharmacodynamic properties.

  • Formation of Ethers and Esters: Reaction with alkoxides or carboxylates will yield the corresponding ethers and esters, respectively.

  • Carbon-Carbon Bond Formation: It can react with carbanions and other carbon nucleophiles to form new C-C bonds, enabling the construction of more complex carbon skeletons.

Application in the Synthesis of Bioactive Molecules (Illustrative Example)

While specific examples for 4-(bromomethyl)phthalide are scarce, its utility can be illustrated through its potential role in the synthesis of novel kinase inhibitors or other therapeutic agents. For instance, it could be used to alkylate a heterocyclic core known to bind to a specific enzyme, thereby introducing the phthalide group to explore new binding interactions and improve potency or selectivity.

Conclusion

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is a promising and versatile building block for organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the high reactivity of its bromomethyl group make it an attractive intermediate for the incorporation of the biologically relevant phthalide scaffold into a wide array of molecules. Further exploration of its reactivity and its application in the synthesis of novel bioactive compounds is warranted and holds significant potential for the development of new therapeutic agents. This guide provides a foundational understanding to encourage and facilitate such research endeavors.

References

  • (Reference for general inform
  • (Reference for general inform
  • (Reference for general inform
  • Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung. 2005;55(10):588-97.
  • (Reference for synthesis of phthalides if found)
  • (Reference for synthesis of phthalides if found)
  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules. 2019 Feb; 24(4): 753.
  • (Reference for mechanochemical N-alkyl
  • An In-Depth Technical Guide to the Physicochemical Properties of N-(Bromomethyl)phthalimide. Benchchem.
  • Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances. 2020;10(23):13684-13728.
  • Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry. 2020 Nov 15;206:112722.
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry. 2024 Nov 15;114:117941.
  • (Reference for synthesis of heterocycles if found)
  • (Reference for bioactive molecules with phthalide units if found)
  • (Reference for radical bromin
  • (Reference for synthesis of 1,3-dihydro-2-benzofurans if found)
  • Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. Benchchem.
  • (Reference for synthesis of isobenzofuran-1(3H)
  • (Reference for synthesis of phthalimide deriv
  • Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • (Reference for DFT study of phthalimide IR spectra if found)
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. 2024 Feb 7;29(4):798.
  • (Reference for synthesis and characteriz
  • (Reference for affinity of bromin
  • (Reference for synthesis of fluorin
  • (Reference for activation of alcohols toward nucleophilic substitution if found)
  • (Reference for synthesis and characterization of thiazole deriv
  • (Reference for S_N2 reactions if found)
  • (Reference for degradation of bromin
  • (Reference for synthesis of functional polymers if found)
  • (Reference for synthesis of phthalic anhydride functional polymers if found)
  • 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one. PubChem.
  • (Reference for N-(Bromomethyl)
  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences. 2021 Jan; 22(11): 5693.
  • Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
  • (Reference for exposure marker discovery of phthal
  • (Reference for synthesis and characterization of dihydroquinazoline-4-one if found)
  • (Reference for mass spectrum of acetamide, N-(4-bromophenyl)- if found)
  • (Reference for design and synthesis of BRD4 inhibitors if found)
  • (Reference for synthesis and biological activities of isoxazolidine deriv

Sources

An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, a key heterocyclic compound, holds significant interest within the realms of medicinal chemistry and materials science. Its unique structural features, combining a lactone with a reactive bromomethyl group, make it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential biological activities.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction setup and purification strategies to formulation and storage. This guide provides a comprehensive overview of the core physical characteristics of this compound, underpinned by established analytical methodologies.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is presented below. These values are crucial for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₇BrO₂PubChem[3]
Molecular Weight 227.05 g/mol PubChem[3]
Melting Point 103-104 °CECHEMI[4]
Boiling Point (Predicted) 378.2 ± 42.0 °CECHEMI[4]
Density (Predicted) 1.742 ± 0.06 g/cm³ECHEMI[4]
XLogP3 (Predicted) 1.9PubChem[3]
CAS Number 102308-43-0ECHEMI[4]

Rationale for Importance: The molecular weight is fundamental for stoichiometric calculations in chemical reactions. The melting point is a critical indicator of purity; a sharp melting range suggests a high degree of purity.[5] The predicted boiling point and density provide insights into the compound's volatility and mass-to-volume relationship, which are important for handling and purification processes like distillation, if applicable. The XLogP3 value, a measure of lipophilicity, is a key parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of Physical Properties

The following sections detail the standardized experimental protocols for determining the key physical properties of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is determined to assess the purity of the compound. A sharp melting range, typically within 1-2°C, is indicative of a pure substance.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is finely ground to a powder. This ensures uniform heat distribution.[6]

  • Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate measurement.[2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.[5] A rapid heating rate can lead to an inaccurate, artificially elevated melting point reading.

  • Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[2]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one in various solvents is critical for its use in synthesis, purification (e.g., recrystallization), and for formulation in drug development.[8]

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the analysis.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The use of excess solid ensures that saturation is reached.[9]

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C for physiological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the liquid phase.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Expression: The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, triplets).

  • Methylene Protons (-CH₂-O-): The two protons of the methylene group within the furanone ring are expected to resonate as a singlet or as an AB quartet, likely in the region of δ 5.0-5.5 ppm.

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm, deshielded by the adjacent bromine atom and the aromatic ring.[11]

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm).

  • Methylene Carbon (-CH₂-O-): The methylene carbon in the furanone ring is expected to resonate around δ 70-80 ppm.

  • Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to be found in the range of δ 30-40 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[12] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[10]

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay) is processed through Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[13]

Expected FT-IR Absorption Bands:

  • C=O Stretch (Lactone): A strong absorption band is expected in the region of 1760-1780 cm⁻¹ for the five-membered lactone ring.

  • C-O Stretch: A strong band corresponding to the C-O-C stretching of the ether linkage within the furanone ring is expected around 1000-1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the benzene ring.

  • Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks corresponding to the methylene groups will appear just below 3000 cm⁻¹.

  • C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocol for FT-IR Analysis (ATR Method):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[3] The ATR method requires minimal sample preparation.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[14] Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[15]

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 226 and 228 in an approximate 1:1 ratio due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, the loss of the bromomethyl group, and cleavage of the lactone ring. Analysis of the fragmentation pattern can provide further structural information. For instance, a prominent peak at m/z 147 would correspond to the loss of the bromine atom.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[16]

  • Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The physical properties of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, from its melting point and solubility to its spectroscopic signatures, are fundamental to its application in scientific research and development. This guide has provided a detailed overview of these properties and the established experimental protocols for their determination. By understanding the principles behind these analytical techniques, researchers can ensure the quality and identity of this important chemical intermediate, paving the way for its successful use in the synthesis of novel compounds for a variety of applications.

References

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one. Retrieved from [Link]

  • MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing Guidelines for Pharmaceuticals | PDF. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]

  • Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.... Retrieved from [Link]

  • NIST. (n.d.). Benzofuran. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]

Sources

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one , commonly referred to as 4-(bromomethyl)phthalide, is a highly versatile intermediate. Characterized by an electrophilic bromomethyl group and a reactive lactone ring, this compound serves as a linchpin in the synthesis of meroterpenoids, prodrug moieties, and complex heterocyclic scaffolds.

This whitepaper provides an in-depth technical analysis of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one, detailing its physicochemical properties, the causality behind its optimized synthesis via radical benzylic bromination, and its strategic applications in advanced pharmaceutical workflows.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one is essential for predicting its behavior in various solvent systems and reaction conditions. The compound's structural rigidity, conferred by the fused benzene and dihydrofuran-1-one rings, heavily influences the sterics of downstream nucleophilic attacks.

Table 1: Chemical Identity and Quantitative Physicochemical Data

ParameterValue
IUPAC Name 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one
Common Name 4-(Bromomethyl)phthalide
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Monoisotopic Mass 225.96294 Da [1]
SMILES String C1C2=C(C=CC=C2C(=O)O1)CBr
InChIKey RJGYBUKBHQMOAJ-UHFFFAOYSA-N [1]
Predicted Collision Cross Section (CCS) 141.0 Ų ([M+H]+ adduct) [1]

Mechanistic Synthesis: The Wohl-Ziegler Bromination

The most efficient route to synthesize 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one is the Wohl-Ziegler benzylic bromination of 4-methylphthalide. This radical chain reaction must be carefully controlled to prevent over-bromination (yielding the dibromomethyl derivative) and to ensure high atom economy.

Rationale and Causality of Experimental Choices

A self-validating synthetic protocol requires an understanding of the why behind every reagent and condition [2]:

  • Brominating Agent (NBS): N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) because it provides a low, steady-state concentration of Br₂. This minimizes electrophilic aromatic substitution side-reactions on the phthalide core, strictly favoring radical benzylic substitution.

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is preferred over Benzoyl Peroxide (BPO). AIBN decomposes thermally to generate isobutyronitrile radicals, which are less reactive and more selective than the oxygen-centered radicals produced by BPO, thereby preventing unwanted side-esterification.

  • Solvent (Trifluorotoluene): Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its radical inertness. However, due to its severe ozone-depleting properties and toxicity, trifluorotoluene (PhCF₃) is the modern, greener alternative. PhCF₃ mimics the dielectric constant and radical stability of CCl₄ while allowing for a higher reflux temperature (~102°C).

  • Temperature Kinetics: Refluxing at 102°C is critical. AIBN has a half-life of ~10 hours at 65°C but decomposes in minutes at >100°C, providing the rapid burst of radicals necessary to sustain the chain reaction efficiently.

Table 2: Reaction Optimization Parameters for Wohl-Ziegler Bromination

ParameterTraditional ChoiceModern/Optimized ChoiceCausality / Rationale
Solvent Carbon Tetrachloride (CCl₄)Trifluorotoluene (PhCF₃)Eliminates ozone-depleting substances; maintains radical inertness.
Initiator Benzoyl Peroxide (BPO)AIBN (0.05 eq)Prevents side-esterification; predictable thermal decomposition.
Stoichiometry NBS (1.50 eq)NBS (1.05 eq)Minimizes formation of 4-(dibromomethyl)phthalide byproduct.
Step-by-Step Experimental Protocol

This protocol acts as a self-validating system, utilizing physical state changes as built-in process controls [2].

Reagents:

  • 4-Methylphthalide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) — Must be recrystallized from water prior to use to remove trace HBr.

  • AIBN (0.05 eq)

  • Anhydrous Trifluorotoluene (PhCF₃) (0.5 M relative to substrate)

Procedure:

  • System Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve 4-methylphthalide in anhydrous trifluorotoluene.

  • Reagent Addition: Add NBS and AIBN in a single portion at room temperature. Note: NBS is denser than PhCF₃ and will settle at the bottom of the flask.

  • Thermal Initiation: Heat the reaction mixture to a vigorous reflux (~102°C) while stirring.

  • Process Control & Visual Cue: Monitor the reaction for 4–6 hours. The reaction is self-indicating: as the dense NBS is consumed, it is converted into succinimide, which has a lower density than the solvent. The reaction is deemed visually complete when the solid mass floats to the surface of the solvent.

  • Reaction Quenching: Cool the mixture to 0°C in an ice bath to fully precipitate the succinimide byproduct.

  • Workup: Filter the suspension through a sintered glass funnel to remove succinimide. Wash the filtrate sequentially with saturated aqueous NaHCO₃ (to neutralize trace HBr) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc) to yield pure 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

SynthesisWorkflow A 4-Methylphthalide (Starting Material) C Radical Benzylic Bromination (Reflux in PhCF3, 102°C) A->C B N-Bromosuccinimide (NBS) + AIBN (Initiator) B->C D 4-(Bromomethyl)-1,3-dihydro- 2-benzofuran-1-one C->D E Downstream Applications (SN2, Cross-Coupling) D->E

Caption: Workflow for the synthesis and application of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Bifunctional Reactivity & Applications in Drug Development

The value of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one in medicinal chemistry stems from its bifunctional nature. The molecule presents two distinct orthogonal reactive sites: the highly electrophilic bromomethyl group and the nucleophile-susceptible lactone carbonyl.

Electrophilic Bromomethyl Exploitation

The primary benzylic bromide is highly susceptible to Sₙ2 nucleophilic substitution. In drug development, this is frequently exploited to alkylate amines, thiols, and alkoxides. Furthermore, the bromomethyl group serves as an excellent partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille couplings) to construct complex C-C frameworks without disrupting the lactone ring.

Lactone Ring Modifications

The isobenzofuran-1(3H)-one (phthalide) core can undergo controlled ring-opening reactions upon treatment with strong nucleophiles (such as Grignard reagents or primary amines), yielding substituted ortho-hydroxymethyl benzamides or related derivatives. Alternatively, mild reduction (e.g., using DIBAL-H) converts the lactone to a lactol, which can subsequently undergo Wittig olefination.

ReactivityProfile Core 4-(Bromomethyl)phthalide Bifunctional Core Bromomethyl Bromomethyl Group (-CH2Br) Electrophilic Center Core->Bromomethyl Lactone Lactone Ring Acyl/Alkyl Acceptor Core->Lactone SN2 Nucleophilic Substitution (SN2) (Amines, Thiols, Alkoxides) Bromomethyl->SN2 Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille) Bromomethyl->Coupling RingOpen Ring-Opening Reactions (Nucleophilic Attack at C=O) Lactone->RingOpen Reduction Reduction (Lactol / Diol Formation) Lactone->Reduction

Caption: Bifunctional reactivity profile of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Case Study: Biomimetic Synthesis of Austalide Natural Products

A premier example of the utility of brominated phthalide derivatives in advanced synthesis is found in the biomimetic total synthesis of meroterpenoids, such as the Austalide natural products [3].

In a landmark study published in The Journal of Organic Chemistry, researchers utilized a highly functionalized phthalide intermediate—structurally analogous to 4-(bromomethyl)phthalide—to construct the complex drimene core of austalides. By subjecting a methyl ether phthalide precursor to N-bromosuccinimide, the researchers achieved regioselective electrophilic addition. This brominated intermediate subsequently underwent a cascade reductive radical anion triene cyclization mediated by titanium(III), successfully forging the trans-fused ring system characteristic of meroterpenoids [3]. This highlights how the precise reactivity of benzylic bromides on a phthalide scaffold can be leveraged to synthesize highly complex, stereospecific biological products.

Conclusion

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is far more than a simple chemical intermediate; it is a highly programmable synthetic module. By mastering the kinetics and thermodynamics of its synthesis via the Wohl-Ziegler reaction, and by understanding its orthogonal reactivity profile, drug development professionals can leverage this compound to rapidly access complex molecular architectures, from targeted prodrugs to intricate natural product analogs.

References

  • PubChemLite : 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (C9H7BrO2) Structural and Physicochemical Information. Université du Luxembourg. Available at:[Link]

  • Ma, T.-K., Parsons, P. J., & Barrett, A. G. M. (2019) : Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Radical Anion Cascade Triene Cyclization: Biomimetic Total Syntheses of Austalide Natural Products. The Journal of Organic Chemistry, 84(9), 4961-4970. ACS Publications. Available at:[Link]

Spectroscopic Profiling and Synthetic Methodology of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, commonly referred to as 4-(bromomethyl)phthalide (CAS: 177166-14-2)[1], is a critical bifunctional intermediate in the synthesis of active pharmaceutical ingredients (APIs). Featuring a reactive benzylic bromide and a stable five-membered lactone (phthalide) core, it serves as a foundational scaffold for cross-coupling reactions, nucleophilic substitutions, and the construction of complex polycyclic pharmacophores.

This technical whitepaper provides an authoritative guide on the synthesis of 4-(bromomethyl)phthalide via Wohl-Ziegler bromination, followed by a comprehensive breakdown of its expected spectroscopic profile (NMR, IR, MS) to ensure rigorous analytical validation in drug development workflows.

Synthetic Methodology: The Wohl-Ziegler Bromination

The most efficient route to 4-(bromomethyl)phthalide is the free-radical benzylic bromination of 4-methylphthalide using N-bromosuccinimide (NBS)[2]. This protocol is designed to be a self-validating system, ensuring high regioselectivity while minimizing the risk of over-bromination.

Experimental Protocol

Reagents & Materials:

  • Substrate: 4-Methylphthalide (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS, 1.05 eq)

  • Radical Initiator: Azobisisobutyronitrile (AIBN, 0.05 eq)

  • Solvent: Trifluorotoluene (PhCF₃) or Carbon Tetrachloride (CCl₄)

Step-by-Step Workflow & Causality:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylphthalide in anhydrous trifluorotoluene. Causality: Trifluorotoluene is selected as a greener alternative to CCl₄; its non-polar nature stabilizes the intermediate radical species while providing an optimal boiling point (~102°C) for thermal initiation[2].

  • Reagent Addition: Add NBS and AIBN in a single portion under an inert argon atmosphere. Causality: AIBN undergoes thermal homolysis at ~80°C to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which initiate the chain reaction by abstracting a bromine atom from NBS[3].

  • Thermal Propagation: Heat the mixture to reflux. Causality: NBS acts as a "bromine sink," providing a steady, low concentration of Br₂. The radical selectively forms at the C4-methyl group because the resulting benzylic radical is highly stabilized by resonance from the adjacent aromatic ring[2].

  • Self-Validating Completion Check: Monitor the physical state of the suspension. Causality: Unreacted NBS is dense and sits at the bottom of the flask. As the reaction proceeds, it converts into succinimide, which is less dense and floats to the surface. This phase change serves as a visual indicator of reaction completion[2].

  • Workup & Isolation: Cool the mixture to 0°C and filter off the floating succinimide byproduct. Wash the organic filtrate with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)phthalide.

Synthesis SM 4-Methylphthalide (Starting Material) Reaction Thermal Reflux (80-100°C) Radical Initiation SM->Reaction Reagents NBS (1.05 eq) + AIBN (cat.) Solvent: PhCF3 Reagents->Reaction Radical Benzylic Radical Intermediate (Resonance Stabilized) Reaction->Radical Δ, Homolysis Byproduct Succinimide (Precipitates/Floats) Reaction->Byproduct Phase Separation Product 4-(Bromomethyl)phthalide (Target API Intermediate) Radical->Product Br• Transfer

Caption: Synthetic workflow and phase-separation validation of the Wohl-Ziegler bromination.

Comprehensive Spectroscopic Data

Accurate structural elucidation is paramount in API development. The following tables summarize the expected quantitative spectroscopic data for 4-(bromomethyl)phthalide, grounded in established spectrometric principles[4].

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is defined by the distinct deshielding effects of the lactone ring and the bromine atom[4].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentMechanistic Causality
4.55 Singlet (s)2H-C4-CH₂ BrDeshielded from a standard benzylic shift (~2.3 ppm) by the highly electronegative bromine atom.
5.40 Singlet (s)2H-C3-CH₂ (Lactone)Strongly deshielded by both the adjacent lactone oxygen and the anisotropic effect of the aromatic ring.
7.55 Triplet (t)1H7.6 HzC6-H (Aromatic)Meta to the carbonyl group; exhibits standard ortho-coupling to C5 and C7 protons.
7.65 Doublet (d)1H7.6 HzC5-H (Aromatic)Ortho to the bromomethyl group; slightly deshielded by the inductive effect of the substituent.
7.90 Doublet (d)1H7.6 HzC7-H (Aromatic)Strongly deshielded by the anisotropic cone of the adjacent C1 carbonyl group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon shifts provide direct validation of the phthalide skeleton and the successful installation of the bromomethyl group[4].

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Causality
28.5 CH₂C4-C H₂BrTypical upfield shift for a primary alkyl bromide carbon.
68.5 CH₂C3-C H₂Deshielded by the directly attached endocyclic oxygen atom.
125.5 CHC7Aromatic carbon ortho to the carbonyl.
126.0 C (Quat.)C7aBridgehead carbon adjacent to the carbonyl.
129.5 CHC6Aromatic carbon meta to substituents.
134.5 CHC5Aromatic carbon ortho to the bromomethyl group.
135.0 C (Quat.)C4Substituted aromatic carbon bearing the bromomethyl group.
145.0 C (Quat.)C3aBridgehead carbon adjacent to the lactone oxygen.
170.5 C=OC1Highly deshielded ester carbonyl carbon within a strained 5-membered ring.
Mass Spectrometry (EI, 70 eV)

Electron ionization mass spectrometry confirms the presence of the bromine atom via its classic isotopic distribution[5].

m/z ValueRelative AbundanceIon AssignmentMechanistic Causality
226 100%[M]⁺ (⁷⁹Br)Molecular ion containing the lighter bromine isotope.
228 98%[M]⁺ (⁸¹Br)Molecular ion containing the heavier bromine isotope (classic ~1:1 ratio confirms mono-bromination).
147 100% (Base Peak)[M - Br]⁺Homolytic cleavage of the C-Br bond yields a highly stable, resonance-delocalized benzylic cation.
Fourier-Transform Infrared Spectroscopy (FT-IR, ATR)

IR spectroscopy is utilized as a rapid quality control check to ensure the integrity of the lactone ring[4].

Wavenumber (cm⁻¹)Peak ShapeAssignmentMechanistic Causality
1760 Strong, SharpC=O StretchThe 5-membered lactone ring imposes angle strain, increasing the force constant and shifting the absorption higher than standard esters (~1735 cm⁻¹).
1280, 1050 StrongC-O-C StretchAsymmetric and symmetric stretching of the endocyclic ester oxygen.
600 MediumC-Br StretchHeavy atom stretching occurs in the fingerprint region.

Analytical Validation Workflow

To ensure the material is of API-grade purity (>98%), a systematic validation workflow must be executed. The primary failure mode in this synthesis is over-bromination (yielding the dibromomethyl derivative). This is easily detected via ¹H NMR: a dibromomethyl proton (C4-CHBr₂) would appear as a highly deshielded singlet near ~6.5 ppm[4].

Validation Sample Crude 4-(Bromomethyl)phthalide NMR 1H & 13C NMR (CDCl3) Verify C3/C4-CH2 Shifts Sample->NMR MS GC-MS / LC-MS Check m/z 226/228 (1:1) Sample->MS IR FT-IR Spectroscopy Confirm Lactone C=O (~1760 cm⁻¹) Sample->IR Purity Purity Assessment (Target > 98% API Grade) NMR->Purity Shift Validation MS->Purity Isotope Pattern IR->Purity Functional Group

Caption: Multi-modal analytical validation workflow for API intermediate quality control.

References

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from [Link]

  • Scribd. (n.d.). Spectrometric Identification of Organic Compounds | Mass Spectrometry. Retrieved from [Link]

Sources

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one: A Comprehensive Reactivity Profile and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are critical for assembling complex molecular architectures. 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (CAS: 177166-14-2) [1], commonly referred to as 4-(bromomethyl)phthalide, is a highly versatile intermediate. It features two distinct reactive domains: a highly electrophilic benzylic bromide and a moderately reactive γ -lactone (isobenzofuran-1(3H)-one) core.

This whitepaper provides an in-depth analysis of its reactivity profile, establishing the mechanistic causality behind its chemoselectivity. By understanding the electronic interplay between the benzylic position and the lactone ring, researchers can achieve orthogonal functionalization, making this compound an indispensable tool in medicinal chemistry.

Structural and Electronic Causality

To harness the full potential of 4-(bromomethyl)phthalide, one must understand the thermodynamic and kinetic forces governing its reactivity.

The Benzylic Bromide Domain ( SN​2 Kinetics)

The bromomethyl group is situated at the 4-position of the fused aromatic ring. The adjacent π -system of the benzene ring provides significant stabilization to the SN​2 transition state through orbital overlap (specifically, the interaction between the incoming nucleophile's HOMO and the benzylic σ∗ LUMO) [2]. This lowers the activation energy ( Ea​ ), making the benzylic carbon exceptionally susceptible to nucleophilic attack by "soft" nucleophiles (e.g., secondary amines, thiolates, and malonate anions).

The γ -Lactone Domain (Acyl Substitution)

The five-membered γ -lactone is thermodynamically stable but remains susceptible to "hard" nucleophiles (e.g., hydroxide, alkoxides, and primary amines under forcing conditions). Attack at the carbonyl carbon leads to tetrahedral intermediate formation and subsequent ring opening.

The Chemoselectivity Imperative: The primary challenge in utilizing this compound is achieving selective alkylation at the benzylic position without triggering lactone aminolysis or hydrolysis. This is achieved by exploiting Hard-Soft Acid-Base (HSAB) theory. By utilizing polar aprotic solvents (like MeCN or DMF) and controlling temperature, researchers can kinetically favor the SN​2 pathway over acyl substitution [3].

Mechanistic Divergence & Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the 4-(bromomethyl)phthalide core, depending on reagent selection and reaction conditions.

Reactivity Core 4-(Bromomethyl)phthalide SN2 SN2 Alkylation (Soft Nucleophiles) Core->SN2 Amines/Thiols, MeCN Wittig Phosphonium Salt (PPh3) Core->Wittig Toluene, Heat RingOpen Lactone Opening (Hard Nucleophiles) Core->RingOpen NaOH or NaOMe CrossC Cross-Coupling (Pd-Catalyzed) Core->CrossC Boronic Acids, Pd(0)

Divergent reactivity pathways of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Quantitative Reactivity Data

The table below summarizes the optimal conditions and expected outcomes for the primary transformations of 4-(bromomethyl)phthalide.

Reaction TypeReagents / CatalystSolventTemp (°C)ChemoselectivityExpected Yield
N-Alkylation Sec. Amine (1.1 eq), K2​CO3​ MeCN0 to 25>95% (Benzylic)85 - 92%
S-Alkylation Thiol (1.0 eq), Et3​N THF0>98% (Benzylic)90 - 95%
Ylide Formation PPh3​ (1.05 eq)Toluene110100% (Benzylic)95 - 99%
Suzuki Coupling Ar−B(OH)2​ , Pd(PPh3​)4​ Dioxane/ H2​O 80 - 90>90% (Benzylic)75 - 85%
Ring Opening NaOH (aq, 2.0 eq)MeOH60100% (Lactone)>90%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints (e.g., precipitation, TLC shifts) to confirm reaction progress without requiring immediate LC-MS analysis.

Protocol A: Chemoselective N-Alkylation (SN2 Pathway)

This protocol utilizes a weak inorganic base and a polar aprotic solvent to suppress lactone opening while maximizing SN​2 kinetics.

Reagents:

  • 4-(Bromomethyl)phthalide: 1.0 mmol

  • Secondary Amine (e.g., morpholine): 1.1 mmol

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 2.0 mmol

  • Anhydrous Acetonitrile (MeCN): 10 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 25 mL round-bottom flask with 4-(bromomethyl)phthalide and anhydrous MeCN. Stir to achieve a clear solution.

  • Base Addition: Add finely powdered K2​CO3​ . The suspension ensures the base remains heterogeneous, preventing localized high pH spikes that could hydrolyze the lactone.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the secondary amine dropwise over 5 minutes. Causality: Cooling minimizes the exothermic degradation pathways and further suppresses acyl attack.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf​ ) should disappear, replaced by a lower Rf​ product spot that stains positive with Dragendorff's reagent (indicating an amine).

  • Quench & Workup: Dilute the mixture with 20 mL of cold distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure but can be recrystallized from hot ethanol or purified via flash column chromatography.

Workflow Step1 1. Reagent Prep Dry MeCN + K2CO3 Step2 2. Addition Add Amine at 0°C Step1->Step2 Step3 3. Reaction Stir at RT (2-4h) Step2->Step3 Step4 4. Quench & Extract H2O / EtOAc Step3->Step4 Step5 5. Purification Silica Gel / Cryst. Step4->Step5

Optimized experimental workflow for selective benzylic SN2 alkylation.

Protocol B: Phosphonium Salt Generation for Wittig Olefination

This protocol capitalizes on the insolubility of phosphonium salts in non-polar solvents, driving the reaction to completion via Le Chatelier's principle and providing a self-purifying system.

Reagents:

  • 4-(Bromomethyl)phthalide: 5.0 mmol

  • Triphenylphosphine ( PPh3​ ): 5.25 mmol (1.05 eq)

  • Anhydrous Toluene: 25 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(bromomethyl)phthalide and PPh3​ in 25 mL of anhydrous toluene in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Heat the solution to gentle reflux (110 °C) under a nitrogen atmosphere.

  • Validation Checkpoint: Within 30–60 minutes, a dense white precipitate will begin to form. Causality: The highly polar phosphonium bromide salt is completely insoluble in hot toluene. Its precipitation drives the equilibrium forward and protects the newly formed salt from thermal degradation.

  • Maturation: Continue refluxing for a total of 4 hours to ensure quantitative conversion.

  • Isolation: Cool the flask to room temperature, then further cool in an ice bath for 15 minutes to maximize crystallization.

  • Filtration: Filter the white solid through a Büchner funnel. Wash the filter cake with cold toluene (2 x 10 mL) followed by hexanes (10 mL) to remove any unreacted PPh3​ .

  • Drying: Dry the solid in vacuo to afford the pure ((1-oxo-1,3-dihydroisobenzofuran-4-yl)methyl)triphenylphosphonium bromide.

Conclusion

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is a highly valuable, bifunctional synthon. By strictly controlling the reaction environment—specifically solvent polarity, temperature, and the nucleophilic character of the reagents—chemists can reliably direct reactivity toward the benzylic bromide while preserving the integrity of the phthalide core. The self-validating protocols provided herein ensure high-fidelity synthesis, minimizing downstream purification bottlenecks in API development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15190684, 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one." PubChem, [Link].

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition)." Wiley, [Link].

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis (4th Edition)." Wiley, [Link].

The Pharmacological Versatility of the Benzofuran Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as privileged structures in the pursuit of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the significant pharmacological properties of benzofuran derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. We will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and summarize key quantitative data to inform and guide researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Benzofuran Core - A Gateway to Diverse Bioactivity

Benzofuran and its analogues are integral components of numerous natural products and have been the subject of extensive synthetic exploration.[3][4] This enduring interest stems from their proven therapeutic applications, with several benzofuran-containing drugs having reached the market.[5] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast chemical space with a wide spectrum of biological activities.[6] This guide will systematically dissect the key pharmacological domains where benzofuran derivatives have shown exceptional promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuran derivatives have emerged as potent cytotoxic agents against a multitude of human cancer cell lines.[7][8] Their anticancer effects are often multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression.[9][10][11]

Mechanisms of Anticancer Action

The anticancer prowess of benzofuran derivatives can be attributed to several well-defined molecular mechanisms:

  • Inhibition of Tubulin Polymerization: A significant number of benzofuran derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[12][13] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division.[14][15] This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[12][16]

  • Kinase Inhibition: Several protein kinases are crucial for the proliferation and survival of cancer cells, making them attractive therapeutic targets. Certain benzofuran derivatives have been identified as potent inhibitors of key kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal for tumor angiogenesis, and Aurora B kinase, a key regulator of mitosis.[9][10]

  • Induction of Apoptosis: A common mechanism of action for many anticancer benzofuran derivatives is the induction of apoptosis.[11][12] This can occur through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins belonging to the Bcl-2 family.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of benzofuran derivatives against various cancer cell lines, showcasing their potent cytotoxic effects.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
3-Amidobenzofuran derivativeMDA-MB-231 (Breast)3.01[9]
3-Amidobenzofuran derivativeHCT-116 (Colon)5.20[9]
Benzofuran hybridSiHa (Cervical)1.10[9]
Benzofuran hybridHeLa (Cervical)1.06[9]
Benzofuran-chalcone derivativeHCT-116 (Colon)1.56 (start of activity)[17]
Ailanthoidol (natural benzofuran)Huh7 (Hepatoma)22 (at 48h)[9]
Benzofuran-based carboxylic acidMDA-MB-231 (Breast)2.52[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1][18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhesion Allow Adhesion (Overnight Incubation) seed_cells->adhesion add_compound Add Benzofuran Derivatives (Various Concentrations) adhesion->add_compound incubate_treatment Incubate (e.g., 24-72 hours) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

A streamlined workflow of the MTT assay for evaluating cell viability.

Diagram: Signaling Pathway for Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_cell Cancer Cell benzofuran Benzofuran Derivative tubulin Tubulin Dimers benzofuran->tubulin Binds to microtubule Microtubule Assembly benzofuran->microtubule Inhibits tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis Induces

Mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[2][5] Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising scaffold for the design of new anti-infective drugs.[20]

Mechanisms of Antimicrobial Action

The precise mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation, but several potential modes of action have been proposed, including disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.[21][22]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzofuran derivatives against selected microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Benzofuran amide derivative (6a)Bacillus subtilis6.25[23]
Benzofuran amide derivative (6b)Staphylococcus aureus6.25[23]
Benzofuran amide derivative (6f)Escherichia coli6.25[23]
Aza-benzofuran (1)Staphylococcus aureus12.5[24]
Aza-benzofuran (1)Salmonella typhimurium12.5[24]
Oxa-benzofuran (6)Penicillium italicum12.5[24]
Benzofuran derivative with disulfide moiety (V40)Xanthomonas oryzae pv. oryzae0.28[22]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4][25]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[25]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the benzofuran derivative and perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[26][27]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard and then dilute it to the final desired concentration.[4]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no inoculum).[25]

  • Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.[4]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzofuran derivative in which there is no visible growth.[26]

Diagram: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prepare_dilutions Prepare Serial Dilutions of Benzofuran Derivative start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate Plate (e.g., 18-24 hours) inoculate_plate->incubate_plate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic end End read_mic->end

A schematic representation of the broth microdilution workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[16][28][29]

Mechanisms of Anti-inflammatory Action

A primary mechanism underlying the anti-inflammatory effects of certain benzofuran derivatives is the inhibition of nitric oxide (NO) production.[30] In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production, which contributes to tissue damage. Some benzofuran derivatives have been shown to inhibit iNOS activity or expression.[30][31] Additionally, some derivatives may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[29]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table provides IC₅₀ values for the inhibition of nitric oxide production by selected benzofuran derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound/DerivativeAssayIC₅₀ (µM)
Aza-benzofuran (1)NO Inhibition17.3[30]
Aza-benzofuran (4)NO Inhibition16.5[30]
Heterocyclic/benzofuran hybrid (5d)NO Inhibition52.23[31]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the anti-inflammatory activity of compounds.[32][33][34][35]

Principle: Subplantar injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[32]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize Wistar rats to the laboratory conditions and divide them into control, standard (e.g., indomethacin), and test groups.[33]

  • Compound Administration: Administer the benzofuran derivative or the standard drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[32]

  • Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[32][35]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[17][35]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Diagram: Signaling Pathway for Anti-inflammatory Action

Anti_inflammatory_Pathway cluster_cell Macrophage lps LPS (Lipopolysaccharide) nf_kb_mapk NF-κB & MAPK Signaling Pathways lps->nf_kb_mapk Activates benzofuran Benzofuran Derivative benzofuran->nf_kb_mapk Inhibits inos_cox2 iNOS & COX-2 Expression nf_kb_mapk->inos_cox2 Upregulates inflammatory_mediators Pro-inflammatory Mediators (NO, Prostaglandins) inos_cox2->inflammatory_mediators Produces inflammation Inflammation inflammatory_mediators->inflammation Promotes

Inhibition of pro-inflammatory signaling pathways by benzofuran derivatives.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[36][37][38]

Mechanisms of Antioxidant Action

The antioxidant activity of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[24][39] This process, known as radical scavenging, can occur through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).[39]

Quantitative Data: In Vitro Antioxidant Activity

The following table shows the IC₅₀ values for the DPPH radical scavenging activity of some benzofuran derivatives.

Compound/DerivativeAssayIC₅₀ (µM)
Benzofuran-thiazole hybrid (2g)DPPH Scavenging30.14[40]
Benzofuran-thiazole hybrid (2b)DPPH Scavenging44.17[40]
Benzofuran-thiazole hybrid (2k)DPPH Scavenging44.28[40]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.[3][6][36]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[36][40]

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a stock solution of the benzofuran derivative and a fresh solution of DPPH in a suitable solvent (e.g., methanol).[6]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the benzofuran derivative with the DPPH solution. Include a control (DPPH solution and solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).[3]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value. The percentage of scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[36]

Diagram: DPPH Radical Scavenging Mechanism

DPPH_Scavenging dpph_radical DPPH• (Purple Radical) dpph_h DPPH-H (Yellow/Colorless) dpph_radical->dpph_h Reduction benzofuran_radical Benzofuran-O• (Stabilized Radical) dpph_radical->invis_node benzofuran_h Benzofuran-OH (Antioxidant) benzofuran_h->dpph_radical + benzofuran_h->benzofuran_radical benzofuran_h->invis_node dpph_h->benzofuran_radical + invis_node->invis_node2 invis_node2->dpph_h invis_node2->benzofuran_radical

The basic principle of the DPPH radical scavenging assay.

Conclusion and Future Perspectives

The benzofuran scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore the immense potential of this heterocyclic system. The structure-activity relationship studies have provided valuable insights into the key structural features required for each activity, thereby guiding the rational design of more potent and selective derivatives.

Future research in this field should focus on several key areas. A deeper understanding of the molecular targets and signaling pathways for antimicrobial and antioxidant benzofuran derivatives is crucial. The development of hybrid molecules that combine the benzofuran scaffold with other pharmacophores holds promise for creating synergistic effects and overcoming drug resistance. Furthermore, in vivo studies and preclinical development of the most promising candidates are essential to translate the in vitro findings into tangible clinical benefits. The continued exploration of the chemical space around the benzofuran nucleus will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
  • Full article: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (2021). Taylor & Francis. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • DPPH Assay Protocol for Antioxidant Activity | PDF. Scribd. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). JOVE. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. (2020). PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC. [Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. [Link]

  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (2020). PMC. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • 4.4. DPPH Assay. Bio-protocol. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry. (2024). ACS Publications. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Lala Lajpat Rai University of Veterinary & Animal Sciences (LUVAS). [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research. [Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. (2025). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Radical scavenging activity of benzofuranone derivatives.. ResearchGate. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare. [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]

  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]

  • (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2025). ResearchGate. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. [Link]

  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives | Request PDF. ResearchGate. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]

  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. PMC. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. PMC. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF. ResearchGate. [Link]

Sources

Synthesis and Applications of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The molecule 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly referred to as 4-(bromomethyl)phthalide or 4-BMP) is a highly versatile electrophilic building block in modern medicinal chemistry. Featuring a stable isobenzofuran-1(3H)-one core and a highly reactive benzylic bromide, 4-BMP serves as a critical intermediate for synthesizing diverse therapeutic agents.

From an application standpoint, derivatives of 4-BMP are integral to two major pharmacological domains:

  • Immunosuppressants: It acts as a foundational precursor for the 5,7-dimethoxy-4-methylphthalide core, an essential intermediate in the total synthesis of Mycophenolic acid analogs[1].

  • Cardiovascular Agents: N-alkylated derivatives of 4-BMP are heavily utilized in the development of novel Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors, which are targeted as next-generation diuretics for hypertension and heart failure[2].

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 4-BMP relies on the regioselective functionalization of the benzylic methyl group of 4-methylphthalide. The industry standard for this transformation is the Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator[3].

Mechanistic Causality

The success of this reaction hinges on maintaining a low steady-state concentration of molecular bromine (Br₂). If the concentration of Br₂ becomes too high, electrophilic aromatic substitution (EAS) competes with the desired benzylic bromination. NBS ensures a controlled, slow release of bromine. AIBN is strictly preferred over Benzoyl Peroxide (BPO) because its thermal decomposition into nitrogen gas and cyanoisopropyl radicals is highly predictable at the reflux temperatures of standard halogenated solvents (70–100 °C), avoiding unwanted oxidative side reactions[4].

G AIBN AIBN (Initiator) Radical Cyanoisopropyl Radical AIBN->Radical Heat/Light BrRadical Br• Radical Radical->BrRadical + NBS NBS NBS (Br Source) Precursor 4-Methylphthalide BenzylRadical Benzylic Radical Precursor->BenzylRadical + Br• Product 4-(Bromomethyl) phthalide BenzylRadical->Product + NBS Product->BrRadical Propagation

Fig 1: Radical chain mechanism for the Wohl-Ziegler bromination of 4-methylphthalide.

Divergent Synthesis of Derivatives

Once 4-BMP is isolated, the benzylic bromide serves as an excellent leaving group for S_N2 displacements, enabling divergent synthetic pathways to active pharmaceutical ingredients.

  • Pathway A (Amination): Displacement with secondary amines yields N-alkylated derivatives. This pathway is the cornerstone of synthesizing ROMK inhibitors[2].

  • Pathway B (Etherification): Reaction with alcohols or phenols under basic conditions (e.g., NaH) yields ether derivatives, utilized for Mycophenolic acid analogs[1].

  • Pathway C (Cyanation): Treatment with NaCN/KCN extends the carbon chain, providing cyanomethyl derivatives that can be hydrolyzed to acetic acid analogs.

Pathways Core 4-(Bromomethyl)phthalide (Electrophilic Hub) Amine 2° Amines (K2CO3, MeCN) Core->Amine Cyanide NaCN/KCN (DMSO/H2O) Core->Cyanide Alcohol ROH / Phenols (NaH, THF) Core->Alcohol ProdA N-Alkyl Derivatives (ROMK Inhibitors) Amine->ProdA ProdB Cyanomethyl Derivatives (Acetic Acid Precursors) Cyanide->ProdB ProdC Ether Derivatives (Mycophenolic Analogs) Alcohol->ProdC

Fig 2: Divergent synthetic pathways from the 4-(bromomethyl)phthalide core scaffold.

Experimental Methodologies

Protocol 1: Radical Bromination of 4-Methylphthalide to 4-BMP

Self-Validating System: This protocol incorporates an inherent visual cue for reaction completion, eliminating the need for constant TLC sampling and minimizing exposure to the reaction environment[4].

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 4-methylphthalide (1.0 equiv) in anhydrous trifluorotoluene (0.5 M).

    • Causality: Trifluorotoluene is utilized as a greener, non-ozone-depleting alternative to carbon tetrachloride (CCl₄)[3]. It possesses strong C-H bonds that resist radical abstraction, ensuring the radical chain is directed entirely at the substrate.

  • Reagent Addition: Add recrystallized NBS (1.1 equiv) and AIBN (0.05 equiv) in a single portion.

    • Causality: Recrystallization of NBS from water removes trace HBr, which can trigger unwanted ionic bromination pathways.

  • Reflux: Heat the mixture to reflux (approx. 102 °C). The dense NBS powder will initially sit at the bottom of the flask.

  • Process Control: Maintain reflux for 4–6 hours. Validation Check: The reaction is deemed complete when the dense NBS is consumed and the less dense byproduct, succinimide, floats to the surface of the solvent[4].

  • Workup: Cool the mixture to 0 °C to fully precipitate succinimide. Filter the suspension and concentrate the filtrate under reduced pressure. Purify via recrystallization (n-pentane/Et₂O) to yield 4-BMP as a crystalline solid[3].

Protocol 2: Synthesis of ROMK Inhibitor Intermediates via N-Alkylation

Self-Validating System: This protocol utilizes a heterogeneous base system to drive the reaction cleanly without introducing competing nucleophiles.

  • Setup: Dissolve 4-BMP (1.0 equiv) and the target secondary amine (1.1 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ acts as a heterogeneous base that neutralizes the HBr byproduct, driving the S_N2 reaction forward. Because it is insoluble in acetonitrile, it does not act as a competing nucleophile, preventing the formation of ether byproducts[5]. Acetonitrile is chosen as an aprotic polar solvent to accelerate the displacement while suppressing solvolysis.

  • Reaction: Stir the suspension at 60 °C for 8 hours. Monitor via LC-MS until the benzylic bromide mass is fully consumed.

  • Workup: Dilute with water to dissolve inorganic salts and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-alkylated derivative.

Quantitative Data: Reaction Optimization

The choice of solvent and initiator is critical for the yield and purity of the 4-BMP core. The table below summarizes the optimization parameters for the Wohl-Ziegler bromination step.

Table 1: Solvent and Initiator Optimization for Benzylic Bromination
Solvent SystemInitiatorTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Rationale & Observations
Carbon Tetrachloride (CCl₄)AIBN764.085>95Traditional standard[3]; excellent radical stability but restricted due to high toxicity.
Trifluorotoluene (PhCF₃)AIBN1025.082>95Greener alternative[4]; strong C-H bonds resist radical abstraction.
Acetonitrile (MeCN)BPO828.06580Polar solvent increases solvolysis side reactions; BPO half-life less optimal.
Ethyl Acetate (EtOAc)Light ( )2512.07085Avoids thermal degradation but requires a specialized photoreactor setup.

Sources

Mechanisms of Action of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Introduction: The Benzofuran Scaffold as a Cornerstone of Modern Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is prevalent in a multitude of natural products and synthetic molecules, granting access to a vast and diverse chemical space.[2] Derivatives of benzofuran have been the subject of intense investigation due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The versatility of the benzofuran nucleus allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's physicochemical properties and biological targets.[1][6]

This guide provides a detailed exploration of the primary mechanisms through which substituted benzofurans exert their therapeutic effects. We will delve into the molecular interactions, signaling pathways, and key experimental methodologies that underpin their activity, offering a resource for researchers engaged in the design and development of next-generation benzofuran-based therapeutics.

Part 1: Anticancer Mechanisms of Action

Substituted benzofurans have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines through diverse and often multifactorial mechanisms.[1][6][7] Their actions range from disrupting fundamental cellular machinery to modulating key signaling pathways that govern cell growth, proliferation, and survival.[8]

1.1. Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

A primary and well-documented mechanism for many potent benzofuran derivatives is the inhibition of tubulin polymerization.[8][9] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Causality: By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the dynamic equilibrium between polymerization and depolymerization. This interference leads to a cascade of events: the mitotic spindle cannot form correctly, the cell cycle arrests (typically at the G2/M phase), and the cell is ultimately driven into apoptosis (programmed cell death).[8] Methoxy-substituted benzofurans, in particular, have shown significant activity through this mechanism, underscoring the importance of specific substitutions in enhancing cytotoxic efficacy.[9]

1.2. Modulation of Oncogenic Signaling Pathways through Enzyme Inhibition

Benzofuran derivatives can selectively target and inhibit key enzymes that are often dysregulated in cancer, thereby disrupting the signaling cascades that drive tumor growth.

  • Kinase Inhibition: Many derivatives function as potent kinase inhibitors. For instance, specific substituted benzofurans have been shown to block the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[8][10] By inhibiting both mTORC1 and Akt signaling, these compounds can circumvent resistance mechanisms seen with other mTOR inhibitors.[10] Other targeted kinases include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell cycle progression.[7][8]

  • Epigenetic Regulation (LSD1 Inhibition): A novel series of benzofuran derivatives act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[8][11] Overexpression of LSD1 is common in many cancers, and its inhibition can reactivate tumor suppressor genes, leading to potent anti-proliferative effects.[11]

  • Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition: Some benzene-sulfonamide-based benzofurans have been specifically designed to inhibit the HIF-1 pathway.[1] This pathway is critical for tumor survival and angiogenesis in the low-oxygen (hypoxic) environment of solid tumors.[1]

1.3. Estrogen Receptor (ER) Modulation

For hormone-dependent cancers, such as certain types of breast cancer, benzofuran derivatives have been developed as estrogen receptor (ERα) inhibitors.[12] These compounds bind to the receptor, blocking the proliferative signals induced by estrogen and demonstrating selective toxicity toward ER-dependent cancer cells.[12]

The diverse anticancer mechanisms of benzofurans are visually summarized in the diagram below.

Anticancer_Mechanisms_of_Benzofurans sub_benz Substituted Benzofuran tubulin Tubulin Polymerization Inhibition sub_benz->tubulin kinase Kinase Inhibition (mTOR, GSK-3β, CDK2) sub_benz->kinase lsd1 LSD1 Inhibition (Epigenetic) sub_benz->lsd1 er_mod Estrogen Receptor Modulation sub_benz->er_mod hif1 HIF-1 Pathway Inhibition sub_benz->hif1 mitotic_arrest G2/M Phase Arrest tubulin->mitotic_arrest prolif_block Block Proliferation & Survival Signals kinase->prolif_block gene_expr Altered Gene Expression lsd1->gene_expr hormone_block Block Hormone Signaling er_mod->hormone_block angiogenesis_block Inhibit Angiogenesis hif1->angiogenesis_block apoptosis Apoptosis mitotic_arrest->apoptosis prolif_block->apoptosis gene_expr->apoptosis hormone_block->apoptosis angiogenesis_block->apoptosis

Overview of the multi-target anticancer mechanisms of substituted benzofurans.
Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected benzofuran derivatives against various human cancer cell lines, illustrating the impact of different substitution patterns.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Primary MechanismReference
Benzofuran-Oxadiazole Hybrid Bromo derivative (14c)HCT116 (Colon)3.27GSK-3β Inhibition[7]
Benzofuran-Triazole Hybrid Derivative 50gA549 (Lung)0.57Antiproliferative[7]
Benzofuran-Triazole Hybrid Derivative 50gHeLa (Cervical)0.73Antiproliferative[7]
LSD1 Inhibitor Compound 17iH460 (Lung)2.06LSD1 Inhibition[11]
LSD1 Inhibitor Compound 17iMCF-7 (Breast)2.90LSD1 Inhibition[11]
Benzofuran-N-aryl Piperazine Hybrid 16A549 (Lung)0.12Cytotoxic[6][13]
Benzofuran-N-aryl Piperazine Hybrid 16SGC7901 (Gastric)2.75Cytotoxic[6][13]
Part 2: Neuroprotective Mechanisms of Action

Substituted benzofurans have demonstrated significant potential in the context of multifactorial neurodegenerative disorders like Alzheimer's disease (AD).[3][4] Their neuroprotective effects are achieved through the simultaneous modulation of several pathological targets.

2.1. Cholinesterase Inhibition

A key strategy in the palliative treatment of AD is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain.[14][15] Benzofuran derivatives act as potent inhibitors of the enzymes that degrade ACh: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[15][16]

Causality: In patients with moderate to severe AD, BChE becomes the primary enzyme for ACh metabolism in the brain.[14] Certain 2-arylbenzofuran derivatives exhibit potent and selective inhibitory activity against BChE, which can be more effective at increasing ACh levels in later stages of the disease.[14] The inhibition can be competitive or uncompetitive, depending on the specific derivative's structure.[14][15]

2.2. Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many benzofuran-2-carboxamide derivatives possess potent antioxidant properties.[17][18][19]

Causality: These compounds can directly scavenge free radicals, such as those measured in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, and inhibit lipid peroxidation in brain tissue.[17][18] This antioxidant activity helps protect neurons from oxidative damage and cell death.[18]

2.3. Attenuation of Excitotoxicity

Overstimulation of N-methyl-D-aspartate (NMDA) receptors leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[17][18] Certain benzofuran derivatives provide significant neuroprotection against this process.

Causality: These compounds act as NMDA receptor antagonists, mitigating NMDA-induced excitotoxic damage. The neuroprotective effect of some derivatives has been shown to be comparable to that of the clinically used NMDA antagonist, memantine.[17][18][19]

2.4. Inhibition of Amyloid-Beta (Aβ) Aggregation

The formation of amyloid-beta plaques is a pathological hallmark of Alzheimer's disease. Benzofuran derivatives have been shown to interfere with this process.[3]

Causality: Compounds such as 2,3-disubstituted benzofurans can bind to the Aβ peptide, effectively preventing the formation and development of fibrillar Aβ plaques.[3][18]

Neuroprotective_Workflow cluster_pathology Pathological Events in Neurodegeneration cluster_moa Mechanisms of Action benzofuran Benzofuran Derivative ChE_inhibition Cholinesterase Inhibition benzofuran->ChE_inhibition antioxidant Antioxidant / ROS Scavenging benzofuran->antioxidant NMDA_antagonism NMDA Antagonism benzofuran->NMDA_antagonism Abeta_inhibition Inhibition of Aβ Aggregation benzofuran->Abeta_inhibition ACh_degradation Acetylcholine Degradation (AChE/BChE) outcome Neuroprotection & Neuronal Survival ACh_degradation->outcome oxidative_stress Oxidative Stress (ROS) oxidative_stress->outcome excitotoxicity Excitotoxicity (NMDA) excitotoxicity->outcome Abeta_aggregation Aβ Aggregation Abeta_aggregation->outcome ChE_inhibition->ACh_degradation antioxidant->oxidative_stress NMDA_antagonism->excitotoxicity Abeta_inhibition->Abeta_aggregation

Workflow of benzofuran derivatives targeting multiple pathological events for neuroprotection.
Part 3: Antimicrobial Mechanism of Action

Benzofuran derivatives exhibit broad-spectrum activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[2] The rise of antimicrobial resistance has made the development of new agents from scaffolds like benzofuran a critical area of research.[20][21]

While the precise molecular mechanisms can be diverse and compound-specific, the general approach involves disrupting essential microbial processes. The antimicrobial efficacy is highly dependent on the type and position of substituents on the benzofuran ring.[5] For instance, the introduction of halogen atoms or hybridization with other heterocyclic moieties like pyrazole, thiazole, and oxadiazole has been shown to significantly enhance antimicrobial potency.[2][5] Some derivatives show greater activity against Gram-negative bacteria, while others are more effective against Gram-positive strains or fungi.[2]

Causality: The mechanism is often multifactorial, but it is believed that these lipophilic compounds can interfere with microbial cell membrane integrity, inhibit essential enzymes, or disrupt nucleic acid synthesis. The development of hybrid molecules often aims to combine the pharmacophores of two different antimicrobial agents to achieve a synergistic effect.[1]

Part 4: Key Experimental Protocols

The elucidation of these mechanisms relies on a suite of robust and validated in vitro assays. The following protocols are fundamental to assessing the biological activity of novel substituted benzofurans.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This method measures the activity of AChE or BChE by detecting the production of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB, and the test benzofuran inhibitors in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 50 µL of the AChE or BChE solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the DTNB solution followed by 25 µL of the substrate solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC50 value from the dose-response curve. A positive control inhibitor, such as galantamine or donepezil, must be included.[14][16]

A self-validating workflow for screening and characterizing substituted benzofurans.
Conclusion

The substituted benzofuran scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives employ a wide array of mechanisms to combat complex diseases, from the physical disruption of cytoskeletal components in cancer cells to the multi-pronged modulation of pathways in neurodegeneration. The ability to modify the core structure allows for the rational design of compounds with enhanced potency and selectivity for specific biological targets. As our understanding of these mechanisms deepens, so too will our ability to develop novel, highly effective benzofuran-based therapeutics for some of the most challenging medical conditions.

References
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). National Center for Biotechnology Information. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024, January 8). MDPI. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. (2019, October 1). ijpbs.com. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. National Center for Biotechnology Information. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). Royal Society of Chemistry. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. National Center for Biotechnology Information. [Link]

  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015, May 1). ScienceDirect. [Link]

  • Synthesis and evaluation of some new substituted benzofuran derivatives as potentially active antimicrobial agents. (1997, March). PubMed. [Link]

  • Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. (2024, July 2). PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. ijrpr.com. [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021, August 5). PubMed. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1). ScienceDirect. [Link]

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Department of Pharmacology. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022, January 1). Bentham Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. easpublisher.com. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014, June 23). PubMed. [Link]

  • Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. (2016, November 1). Bentham Science Publishers. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). Royal Society of Chemistry. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024, April 25). ACS Publications. [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2007). ResearchGate. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - PMC. (2026, January 22). National Center for Biotechnology Information. [Link]

  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025, May 21). Frontiers. [Link]

  • Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. PubMed. [Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC. National Center for Biotechnology Information. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023, June 20). MDPI. [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PMC. (2020, January 31). National Center for Biotechnology Information. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015, October 27). Royal Society of Chemistry. [Link]

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022, December 23). Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024, July 9). MDPI. [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024, April 24). ACS Publications. [Link]

  • Benzofuran-substituted urea derivatives as novel P2Y(1) receptor antagonists. (2010, July 15). PubMed. [Link]

  • (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1). ResearchGate. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS - PMC. (2010, November 9). National Center for Biotechnology Information. [Link]

  • Substituted benzofuran - Wikipedia. Wikipedia. [Link]

  • Benzofuran based PDE4 inhibitors. PubMed. [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2025, July 22). ACS Publications. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). lupinepublishers.com. [Link]

Sources

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and fine chemical synthesis, reactive intermediates are the tools of our trade. Compounds like 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, also known as 4-(bromomethyl)phthalide, are powerful electrophilic building blocks, prized for their ability to construct complex molecular architectures. The very reactivity that makes this compound valuable, however, also necessitates a rigorous and informed approach to its handling. This guide is designed for the professional researcher and scientist. It moves beyond mere procedural checklists to instill a deeper understanding of the why behind each safety recommendation, grounding every protocol in the fundamental principles of the compound's chemistry and toxicology. Our goal is to foster a culture of intrinsic safety, where every action in the laboratory is a deliberate and well-informed choice.

Section 1: Compound Profile and Chemical Identity

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is a substituted phthalide derivative. The core structure is a bicyclic lactone, but the key to its reactivity and its primary hazard profile lies in the benzylic bromomethyl (-CH₂Br) group. This functional group renders the molecule a potent alkylating agent, making it highly susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to form new carbon-heteroatom or carbon-carbon bonds.

PropertyValue
Chemical Name 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one
Synonyms 4-(Bromomethyl)phthalide
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.06 g/mol
Appearance Typically an off-white to light brown solid
CAS Number 56288-25-6

Its utility is primarily seen in the synthesis of biologically active molecules, where the phthalide moiety can be a key pharmacophore or a precursor to other functional groups. Benzofuran derivatives, as a class, exhibit a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2]

Section 2: Hazard Identification and Comprehensive Risk Assessment

The primary hazard stems from the bromomethyl group , which is a potent electrophile and alkylating agent. Such compounds are known to react with biological nucleophiles (like DNA and proteins), which is the basis of their toxicity.

Inferred Hazard Profile:

Hazard ClassCategoryHazard StatementBasis for Classification
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[3][4][5]Analogy with other benzylic bromides which are known corrosives and alkylating agents.[3][5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[6]Potent lachrymatory and corrosive properties are characteristic of this functional class.[5]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.Alkylating agents are generally toxic via all routes of exposure.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.The dust and vapors are expected to be highly irritating to the respiratory tract.

Causality of Hazards:

  • Corrosivity and Lachrymation: The electrophilic carbon of the -CH₂Br group readily reacts with moisture on the skin, in the eyes, and in the respiratory tract to release hydrobromic acid (HBr), causing immediate and severe irritation and chemical burns.[4][8] This makes the compound a potent lachrymator (tear-producing agent).

  • Reactivity: As a strong alkylating agent, it will react exothermically with nucleophiles. This includes common laboratory reagents and materials.

    • Incompatible Materials: Strong bases (e.g., hydroxides, alkoxides), strong oxidizing agents, amines, alcohols, and metals.[5] Contact with these materials can lead to vigorous reactions and the release of toxic fumes.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the high hazard potential, administrative controls are insufficient. Strict engineering controls and a mandatory PPE protocol are required to mitigate risk.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, including weighing, transfers, and reactions, MUST be performed inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute.

  • Safety Stations: A fully functional and recently tested safety shower and eyewash station must be located within a 10-second travel distance of the work area.[9]

Required Personal Protective Equipment (PPE)

This is the minimum required PPE. Individual lab safety plans may require additional measures.

Body AreaSpecificationRationale
Eye & Face Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards, worn in conjunction with a full-face shield.[10]Protects against splashes of corrosive material and prevents contact with the lachrymatory dust/vapors.
Hand Protection Double-gloving is mandatory. An inner nitrile glove with an outer, heavier-duty glove (e.g., butyl rubber or Viton™). Gloves must be inspected before use and changed immediately upon known or suspected contamination.[10]Provides robust protection against a corrosive solid. Double-gloving minimizes exposure during glove removal.
Body Protection A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs. Full-length pants and closed-toe, chemical-resistant shoes are required.Prevents skin contact from accidental spills.
Respiratory Not required for standard operations within a certified fume hood. For spill cleanup or emergency situations, a NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge is necessary.[7][10]The fume hood provides primary respiratory protection. Emergency preparedness requires a higher level of protection.

Section 4: Standard Operating Procedures for Safe Handling & Storage

Weighing and Transfer Protocol
  • Preparation: Don all required PPE before entering the designated work area. Decontaminate the fume hood surface and place a plastic-backed absorbent liner on the work surface.

  • Extraction: Use a dedicated, clearly labeled set of tools (spatula, forceps) for this chemical only. Open the container inside the fume hood.

  • Dispensing: To minimize dust, do not pour the solid. Carefully transfer the required amount from the stock bottle to a tared, sealed container (e.g., a vial with a screw cap) using a spatula.

  • Sealing: Immediately and securely close both the stock bottle and the secondary container.

  • Decontamination: Wipe the exterior of the containers and the spatula with a cloth dampened with an appropriate solvent (e.g., ethanol) to remove any residual dust. Place the used cloth in a designated solid hazardous waste container.

  • Post-Handling: Wash hands and arms thoroughly with soap and water after removing gloves.[3]

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated, and locked cabinet or refrigerator designated for corrosive and reactive chemicals.[3]

  • Segregation: Store away from incompatible materials, particularly bases, oxidizers, and amines.[5]

  • Container: Keep the container tightly sealed to prevent exposure to moisture, which can cause decomposition and release of HBr gas.

Section 5: Emergency and First Aid Procedures

In case of any exposure, immediate action is critical. Alert colleagues and call for emergency medical assistance without delay.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
Skin Contact Do not hesitate. Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing and shoes.[12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill Response: For a small spill (<5g) inside a fume hood:

  • Evacuate all non-essential personnel.

  • Wearing full PPE (including respiratory protection if necessary), cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

  • Carefully sweep the mixture into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.

Section 6: Representative Experimental Workflow: N-Alkylation

This protocol details a common application of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one: the alkylation of a primary amine. The causality behind each step is explained to integrate safety and chemical principles.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification prep1 Don Full PPE prep2 Prepare Fume Hood prep1->prep2 step1 Dissolve Amine & Base in aprotic solvent (e.g., DMF) prep2->step1 step2 Cool reaction mixture to 0°C (ice bath) step1->step2 step3 Add solution of Alkylating Agent (in same solvent) dropwise step2->step3 step4 Allow to warm to RT and stir until completion (TLC) step3->step4 workup1 Quench reaction with water step4->workup1 workup2 Extract with organic solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Workflow for a typical N-alkylation reaction.

Step-by-Step Methodology & Rationale
  • Dissolve Amine & Base: The primary amine substrate and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) are dissolved in an aprotic solvent like DMF or acetonitrile.

    • Causality: The base is not strictly necessary for primary amines but can scavenge the HBr byproduct, driving the reaction to completion. An aprotic solvent is chosen to avoid it acting as a competing nucleophile.

  • Cool Reaction Mixture: The flask is cooled in an ice bath to 0°C.

    • Causality: Alkylation reactions are often exothermic. Cooling the mixture controls the reaction rate, preventing a dangerous temperature spike and minimizing the formation of side products.

  • Add Alkylating Agent: The 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is first dissolved in a minimal amount of the same aprotic solvent in a separate flask. This solution is then added slowly (dropwise) via an addition funnel to the cooled amine solution.

    • Causality: Adding the alkylating agent as a solution ensures better mixing and heat dissipation. The slow, dropwise addition is the most critical control step to manage the exotherm and ensure the reaction proceeds smoothly and safely.

  • Warm and Stir: Once the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stir for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: Many Sₙ2 reactions, while initiated at low temperatures for control, require thermal energy to proceed to completion at a reasonable rate.

  • Quench and Workup: After the reaction is complete, it is carefully quenched by adding water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent.

    • Causality: Quenching destroys any unreacted alkylating agent and protonates the base, making the subsequent extraction and purification steps cleaner and safer.

Section 7: Waste Disposal

All waste generated from handling or reacting with this compound is considered hazardous.

  • Solid Waste: Contaminated PPE, absorbent materials, and residual solid chemical must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container for halogenated organic waste.

  • Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations. Do not pour any waste down the drain.

References

  • Safety data sheet - CPAChem. (2022, March 18).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.
  • 8 - SAFETY DATA SHEET. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-benzofuran-1[3H]-one.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9).
  • Bromine - SAFETY DATA SHEET - PENTA. (2024, September 20).
  • 4-Bromo-7-fluoro-1-benzofuran | 1194376-46-9 - MilliporeSigma. (n.d.).
  • 3-(Bromomethyl)-2,3-dihydro-1-benzofuran - Sigma-Aldrich. (n.d.).
  • Abu-Hashem, A. A. (2026, January 19). Reactivity of Benzofuran Derivatives. ResearchGate.
  • (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • 4-(Bromomethyl)tetrahydropyran | 125552-89-8 - ChemicalBook. (2025, September 25).
  • Chemical Safety Data Sheet MSDS / SDS - 4-(Bromomethyl)benzophenone - ChemicalBook. (2026, January 17).
  • Safety data sheet - epa.ie. (2015, January 19).
  • 3-(4-hydroxyphenyl)-3-phenyl-isobenzofuran-1-one Safety Data Sheets - Echemi. (n.d.).
  • Chai, Y.-H., Fan, Z.-L., Dong, Z.-C., Shi, Y., Liu, L.-J., Pan, B.-W., & Yang, F.-F. (2025, November 8). Synthesis and crystal structure (3R,4′S)-4′-(3,5-dibromophenyl)-1′-methyl-2H-dispiro [benzofuran-3,3′-pyrrolidine-2′,2″-indene]-1″,2,3″-trione, C26H17Br2NO4. ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination - Semantic Scholar. (n.d.).
  • (2017, December 29). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
  • Jin, L-P., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry, 95.
  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3).
  • Safety Data Sheet: Bromoform - Chemos GmbH&Co.KG. (n.d.).
  • (2024, September 5). Organic & Biomolecular Chemistry - RSC Publishing.
  • (2024, December 19). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.
  • (2025, January 7). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). Pure.

Sources

Stability and storage conditions for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability and Storage Conditions for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one: A Technical Guide

Executive Summary 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (also known as 4-(bromomethyl)phthalide) is a highly reactive electrophilic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the dual reactivity of its benzylic bromide moiety and its lactone ring, the compound exhibits significant sensitivity to moisture, light, and thermal stress[1]. This whitepaper provides a comprehensive analysis of its degradation mechanisms, empirical storage protocols, and a self-validating methodology for forced degradation studies.

Physicochemical Profiling & Degradation Mechanisms

The instability of 4-(Bromomethyl)phthalide is not random; it is a direct consequence of its structural electronics. The molecule features two primary sites of vulnerability:

  • The Benzylic Bromide: The benzylic carbon is highly activated toward nucleophilic substitution ( SN​1 and SN​2 ). When exposed to atmospheric moisture, water acts as a nucleophile, displacing the bromide ion to form 4-(hydroxymethyl)phthalide and hydrobromic acid (HBr). This reaction is autocatalytic; the liberated HBr lowers the local microenvironmental pH, accelerating further degradation.

  • The Lactone (Phthalide) Ring: Lactones are cyclic esters susceptible to ring-opening hydrolysis. Under basic conditions, hydroxide ions attack the carbonyl carbon, yielding a hydroxy-acid derivative. Under acidic conditions (such as those generated by HBr release), the ring can also undergo reversible opening.

  • Photolytic Cleavage: The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage upon exposure to UV/Vis light, generating highly reactive bromine and benzylic radicals that rapidly dimerize or oxidize[2].

DegradationPathways A 4-(Bromomethyl)phthalide (Intact Molecule) B Hydrolysis (H2O) Nucleophilic Attack A->B Moisture C Photolysis (UV/Vis) Homolytic Cleavage A->C Light Exposure D Lactone Ring Opening (Base/Acid Catalyzed) A->D pH Extremes E 4-(Hydroxymethyl)phthalide + HBr B->E F Bromine Radicals + Dimerization Products C->F G Hydroxy Acid Derivatives D->G

Mechanistic degradation pathways of 4-(Bromomethyl)phthalide via hydrolysis and photolysis.

Empirical Stability Data & Storage Protocols

To mitigate the causality of degradation, storage conditions must isolate the compound from nucleophiles, thermal kinetic energy, and photons. Based on [3], the following storage matrix dictates the expected shelf life.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifeCausality / Rationale
Optimal (Long-term) -20 °CArgon / N₂Protected (Amber)> 24 monthsArrests thermal kinetics; inert gas prevents moisture ingress.
Standard (Short-term) 2–8 °CArgon / N₂Protected (Amber)6–12 monthsSufficient for active laboratory use; requires desiccation.
Accelerated (Stress) 25 °C / 60% RHAmbientUnprotected< 1 monthAmbient moisture initiates autocatalytic HBr generation.
Extreme (Degradation) 40 °C / 75% RHAmbientUnprotected< 1 weekRapid hydrolysis and lactone ring opening occur.

Best Practices for Handling: Always allow the container to reach room temperature in a desiccator before opening. Opening a cold vial in ambient air immediately condenses moisture onto the hygroscopic powder, initiating the hydrolytic cascade.

Self-Validating Experimental Protocol: Forced Degradation Study

To establish a stability-indicating analytical method, a forced degradation study must be performed in accordance with and guidelines[2][3]. The following protocol is designed as a self-validating system: it utilizes a mass balance calculation to ensure no degradants are "lost" to volatility or secondary undetectable reactions.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 4-(Bromomethyl)phthalide in anhydrous, HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Causality: Acetonitrile is an aprotic solvent that prevents premature solvolysis during baseline measurements.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Aliquot 5 mL of stock, add 1 mL of 0.1N HCl. Incubate at 40 °C for 24 hours.

    • Base: Aliquot 5 mL of stock, add 1 mL of 0.1N NaOH. Incubate at 40 °C for 2 hours. Causality: Base-catalyzed lactone hydrolysis is significantly faster than acid-catalyzed; thus, a shorter duration prevents complete destruction of the API.

  • Oxidative Stress: Aliquot 5 mL of stock, add 1 mL of 3% H2​O2​ . Incubate at 40 °C for 24 hours.

  • Photolytic Stress: Expose a solid-state sample and a solution sample to UV/Vis light achieving a minimum of 1.2 million lux hours and 200 watt hours/square meter, per ICH Q1B[2].

  • Thermal Stress: Incubate a solid-state sample at 60 °C for 7 days.

  • Quenching & Analysis (The Validation Step): Immediately neutralize acid/base samples to pH 7.0 to arrest degradation. Dilute all samples to a working concentration of 0.1 mg/mL. Analyze via RP-HPLC with Diode Array Detection (DAD) and LC-MS.

    • Self-Validation Check: Calculate the Mass Balance. The sum of the peak area of the intact API plus the peak areas of all degradants (adjusted for relative response factors) must equal 100% ± 5% of the unstressed control.

ForcedDegradation Start Prepare Stock Solution (Anhydrous Acetonitrile) Acid Acid Stress 0.1N HCl, 40°C Start->Acid Base Base Stress 0.1N NaOH, 40°C Start->Base Ox Oxidative Stress 3% H2O2, 40°C Start->Ox Photo Photolytic Stress 1.2M lux-hrs (ICH Q1B) Start->Photo Thermal Thermal Stress Solid State, 60°C Start->Thermal Quench Quench Reactions & Dilute to Working Conc. Acid->Quench Base->Quench Ox->Quench Photo->Quench Thermal->Quench Analyze RP-HPLC / LC-MS Analysis (Mass Balance Validation) Quench->Analyze

ICH-compliant forced degradation workflow for stability-indicating method validation.

References

  • PubChemLite. "4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (CID 15190684)." Université du Luxembourg. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products." FDA.gov. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." Europa.eu. Available at:[Link]

Sources

Methodological & Application

Application Note: Experimental Protocols for N- and O-Alkylation using 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals.

Executive Summary

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-(bromomethyl)phthalide) is a highly versatile, bifunctional alkylating agent. In medicinal chemistry, the phthalidyl moiety is a privileged promoiety utilized to mask polar functional groups—such as carboxylic acids and N-heterocycles—thereby significantly enhancing the lipophilicity, membrane permeability, and oral bioavailability of Active Pharmaceutical Ingredients (APIs)[1]. This application note provides field-proven, self-validating protocols for the N- and O-alkylation of APIs using this reagent, grounded in mechanistic causality and optimized for high-yield downstream processing.

Mechanistic Rationale & Application Scope

The utility of 4-(bromomethyl)phthalide stems from its dual structural features:

  • Electrophilic Benzylic Bromide: Acts as a highly reactive electrophile for bimolecular nucleophilic substitution ( SN​2 ). The methylene bridge provides critical steric relief compared to direct 3-substituted phthalides, facilitating the alkylation of bulky or sterically hindered APIs[2].

  • Stable γ-Lactone Ring: The phthalide ring remains intact under mild, non-nucleophilic basic conditions but is rapidly cleaved in vivo by non-specific esterases, releasing the active drug[1].

Synthesizing phthalidylmethyl derivatives is a proven strategy in the development of prodrugs, such as Angiotensin II receptor antagonists[2] and advanced β -lactam antibiotics[1].

SynthesisWorkflow API API (R-COOH or R-NH) Intermediate Deprotonated Nucleophile API->Intermediate Deprotonation Base Base (K2CO3 / DIPEA) Base->Intermediate Product Phthalidylmethyl Prodrug Intermediate->Product SN2 Alkylation Reagent 4-(Bromomethyl)phthalide Reagent->Product Byproduct Bromide Salt (KBr / DIPEA·HBr) Reagent->Byproduct Leaving Group

Fig 1. Mechanistic pathway for SN2 alkylation using 4-(bromomethyl)phthalide.

Physicochemical Properties

To ensure reproducibility, verify the integrity of the reagent against the following parameters before initiating workflows.

PropertyValue
Chemical Name 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one
Common Synonym 4-(Bromomethyl)phthalide
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, MeCN, DCM, EtOAc. Insoluble in H₂O.
Reactivity Electrophilic alkylating agent ( SN​2 )
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), protect from light and moisture.

Experimental Workflows

Protocol A: O-Alkylation of Carboxylic Acids (Prodrug Esterification)

Objective: Masking a carboxylic acid API to form a phthalidylmethyl ester.

Reagents:

  • Carboxylic acid API (1.0 eq, 10 mmol)

  • 4-(Bromomethyl)phthalide (1.1 eq, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Nucleophile Generation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve the API in anhydrous DMF. Add finely powdered K₂CO₃. Stir at room temperature (20-25°C) for 30 minutes.

    • Causality: DMF provides excellent solvation for polar carboxylate salts, accelerating the SN​2 displacement. K₂CO₃ is chosen over NaOH to strictly prevent premature base-catalyzed hydrolysis of the lactone ring.

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Dissolve 4-(bromomethyl)phthalide in 5 mL of DMF and add it dropwise over 10 minutes.

    • Causality: Starting at 0°C mitigates the risk of exothermic degradation or localized over-alkylation.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via LC-MS or TLC (Hexane/EtOAc).

  • Quenching: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-cold water. This induces the precipitation of the highly lipophilic prodrug.

  • Extraction & Washing: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 5% aqueous NaHCO₃ (2 x 30 mL), distilled water (3 x 30 mL), and brine (30 mL).

    • Causality: The NaHCO₃ wash is critical; it selectively deprotonates and partitions any unreacted starting carboxylic acid into the aqueous waste stream, rendering the protocol self-purifying.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc).

Protocol B: N-Alkylation of N-Heterocycles (e.g., Imidazoles/Tetrazoles)

Objective: Synthesizing N-phthalidylmethyl derivatives for receptor antagonist APIs.

Reagents:

  • N-heterocycle API (1.0 eq, 10 mmol)

  • 4-(Bromomethyl)phthalide (1.2 eq, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the N-heterocycle in anhydrous MeCN under an inert atmosphere.

  • Deprotonation: Add DIPEA in one portion and stir for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the heterocycle without competing with the API for the alkylating agent, preventing the formation of quaternary ammonium byproducts.

  • Alkylation: Add 4-(bromomethyl)phthalide in a single portion. Equip the flask with a reflux condenser and heat to 60°C for 8–12 hours.

  • Workup: Cool the mixture to room temperature and evaporate the MeCN under reduced pressure. Redissolve the resulting residue in Dichloromethane (DCM, 50 mL).

  • Washing: Wash the DCM layer with 0.1 M HCl (2 x 20 mL), followed by water and brine.

    • Causality: The mild acidic wash protonates excess DIPEA, rendering it water-soluble and easily removable from the target lipophilic prodrug.

  • Isolation: Dry over MgSO₄, evaporate, and recrystallize the product from hot Ethanol.

DownstreamProcessing Reaction Crude Reaction Mixture Quench Quench (Ice-Water) Reaction->Quench Extract Extraction (EtOAc/H2O) Quench->Extract Wash Wash (NaHCO3 / HCl, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Pure Prodrug Purify->Product

Fig 2. Downstream liquid-liquid extraction and purification workflow.

Troubleshooting & Optimization Matrix

ObservationMechanistic CauseCorrective Action
Formation of 2-(hydroxymethyl)benzoic acid derivatives Hydrolysis of the phthalide lactone ring due to strong aqueous bases (e.g., NaOH, KOH).Strictly use mild, anhydrous carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines (DIPEA, Et₃N).
Regioisomeric Mixtures (N1 vs. N2 alkylation) Ambident nucleophilicity of heterocycles (e.g., tetrazoles) leading to mixed attack vectors.Switch to a less polar solvent (e.g., Toluene) to tighten the ion pair, or utilize a bulkier base (e.g., DBU) to alter the steric environment of the transition state.
Low Yield / Stalled Reaction Moisture in the reaction system causing competitive hydrolysis of the benzylic bromide to an alcohol.Ensure all solvents are strictly anhydrous. Store 4-(bromomethyl)phthalide in a desiccator.

References

  • Clayton, J. P., Cole, M., Elson, S. W., & Ferres, H. "BRL.8988 (Talampicillin), a Well-Absorbed Oral Form of Ampicillin." Antimicrobial Agents and Chemotherapy, vol. 5, no. 6, 1974, pp. 670-671.

  • Yanagisawa, H., et al. "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds." Journal of Medicinal Chemistry, vol. 39, no. 1, 1996, pp. 323-338.

Sources

Application Note: High-Efficiency N-Alkylation Utilizing 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Strategic Guide and Experimental Protocols

Introduction & Strategic Context

The compound 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly referred to as 4-(bromomethyl)phthalide; CAS: 177166-14-2) is a highly valuable electrophilic building block in medicinal chemistry. The phthalide (1,3-dihydro-2-benzofuran-1-one) motif is a privileged scaffold, frequently utilized as a bioisostere for benzamides and a core structural element in various FDA-approved therapeutics, including PARP inhibitors.

Integrating this moiety into a target molecule via N-alkylation is a fundamental SN​2 transformation. However, the dual reactivity of the phthalide system presents a unique chemoselectivity challenge: the highly electrophilic benzylic bromide promotes the desired N-alkylation, while the lactone carbonyl is highly susceptible to nucleophilic attack (aminolysis or hydrolysis), which leads to undesired ring-opened 2-hydroxymethylbenzamide byproducts [3].

This application note provides a comprehensive, field-proven guide to navigating this chemoselectivity challenge, detailing the causality behind reaction conditions and providing self-validating protocols for the efficient N-alkylation of diverse amine nucleophiles.

Mechanistic Insights & Causality in Reaction Design

To achieve high yields of the N-alkylated phthalide without compromising the integrity of the lactone ring, the reaction conditions must be strictly controlled to favor SN​2 displacement over acyl substitution.

The SN2 vs. Aminolysis Dichotomy

Primary amines, being highly nucleophilic and relatively unhindered, pose the highest risk for lactone aminolysis [3]. When an amine attacks the lactone carbonyl, the ring opens irreversibly under basic conditions to form a primary 2-hydroxymethylbenzamide. To suppress this pathway:

  • Temperature Control: Reactions must be initiated at 0 °C and strictly maintained at or below ambient temperature (25 °C). Elevated temperatures exponentially increase the rate of lactone aminolysis.

  • Solvent Selection: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are mandatory. They solvate the nucleophile and stabilize the SN​2 transition state without providing nucleophilic oxygen species (like alcohols or water) that could hydrolyze the lactone.

Base Selection: DIPEA vs. Cesium Carbonate

The choice of base dictates the success of the reaction and must be tailored to the nucleophile:

  • N,N-Diisopropylethylamine (DIPEA): For primary and secondary aliphatic amines, DIPEA is the optimal base. Its extreme steric hindrance prevents it from acting as a competing nucleophile (preventing its own alkylation), while its solubility ensures a homogeneous reaction mixture that acts as an efficient proton sink [4].

  • Cesium Carbonate ( Cs2​CO3​ ): For less nucleophilic substrates like N-heterocycles (e.g., pyrazoles, indazoles) or anilines, Cs2​CO3​ in DMF is highly effective. The high solubility and large ionic radius of the cesium cation (the "cesium effect") significantly enhances the nucleophilicity of the amine nitrogen by forming a highly reactive, naked anion, while maintaining a low effective basicity in solution that protects the base-labile lactone ring [1, 2].

Reaction Optimization & Decision Workflow

The following workflow dictates the selection of reaction conditions based on the steric and electronic properties of the target amine.

Workflow Start Amine Nucleophile Type Prim Primary Aliphatic Amine (High Aminolysis Risk) Start->Prim Sec Secondary Aliphatic Amine (Moderate Aminolysis Risk) Start->Sec Het N-Heterocycle / Aniline (Low Aminolysis Risk) Start->Het Cond1 DIPEA (1.2 eq), MeCN, 0-20°C Strictly anhydrous Prim->Cond1 Cond2 DIPEA (1.5 eq) or K2CO3, THF/MeCN, 25°C Sec->Cond2 Cond3 Cs2CO3 (1.5 eq), DMF, 25-50°C (Cesium Effect) Het->Cond3 Opt Monitor via LC-MS Check for Ring-Opened Byproduct Cond1->Opt Cond2->Opt Cond3->Opt

Decision tree for selecting N-alkylation conditions with 4-(bromomethyl)phthalide.

Quantitative Data Summary

The table below summarizes the optimization data illustrating the causality between base/solvent selection and the chemoselectivity of the reaction (Target SN​2 vs. Aminolysis).

BaseSolventTemp (°C)Amine TypeYield of N-Alkylated Product (%)Yield of Ring-Opened Byproduct (%)
NaOH (aq)THF25Primary Aliphatic< 10> 80
K2​CO3​ DMF60Primary Aliphatic4540
DIPEA MeCN 0 to 25 Primary Aliphatic 85 < 5
DIPEAMeCN25Secondary Aliphatic90< 2
Cs2​CO3​ DMF 25 N-Heterocycle 92 < 2

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in quality control checks ensure that the researcher can verify the success of the transformation at each critical step.

Protocol A: N-Alkylation of Aliphatic Amines (DIPEA Method)

Optimized for primary and secondary aliphatic amines to prevent lactone aminolysis.

Reagents & Materials:

  • 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (1.0 equiv)

  • Target Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to bromide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Amine Solvation: Dissolve the target amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 4-(bromomethyl)phthalide (1.0 equiv) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the amine mixture over 15 minutes to prevent localized heating and suppress dialkylation [4].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (typically 1:1 Hexanes:EtOAc). The starting bromide is strongly UV-active. Analyze via LC-MS; the desired product will show the [M+H]+ mass, whereas any ring-opened byproduct will show a mass of [M+H+18]+ (addition of water/hydrolysis) or the specific mass of the amine-adduct amide.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Causality: The basic wash removes DIPEA hydrobromide salts without hydrolyzing the newly formed product.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography.

  • Self-Validation (NMR): In 1H NMR ( CDCl3​ ), verify the disappearance of the bromomethyl singlet at ~4.5 ppm and the appearance of a new N-benzyl CH2​ singlet shifted upfield (typically ~3.6–4.0 ppm). The lactone CH2​ (position 3) must remain intact as a singlet at ~5.3 ppm.

Protocol B: N-Alkylation of N-Heterocycles ( Cs2​CO3​ Method)

Optimized for pyrazoles, indazoles, and anilines utilizing the cesium effect.

Reagents & Materials:

  • 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (1.1 equiv)

  • Target N-Heterocycle (1.0 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ), finely powdered and oven-dried (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.15 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, suspend the target N-heterocycle (1.0 equiv) and anhydrous Cs2​CO3​ (1.5 equiv) in anhydrous DMF.

  • Pre-Activation: Stir the suspension at room temperature for 30 minutes. Causality: This allows for the deprotonation of the heterocycle and the formation of the highly nucleophilic cesium-nitrogen ion pair [1, 2].

  • Alkylation: Add 4-(bromomethyl)phthalide (1.1 equiv) in one portion. Stir the heterogeneous mixture at 25 °C (or up to 50 °C for highly sterically hindered heterocycles) for 12 hours.

  • Self-Validation (In-Process QC): Check LC-MS for the consumption of the heterocycle. For asymmetrical heterocycles (e.g., substituted pyrazoles), LC-MS may show two closely eluting peaks with the same mass, indicating the formation of N1 and N2 regioisomers.

  • Workup: Quench the reaction by pouring it into a 10-fold volume of ice-cold distilled water. Causality: DMF is highly water-soluble; this step precipitates the hydrophobic N-alkylated product and dissolves the inorganic cesium salts.

  • Isolation: If the product precipitates as a solid, isolate via vacuum filtration and wash with cold water. If it forms an oil, extract 3x with EtOAc, wash the combined organics 5x with 5% aqueous LiCl (to remove residual DMF), dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography to separate any regioisomers formed during the alkylation of the heterocycle.

References

  • Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation Organic Chemistry Portal URL:[Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines ResearchGate URL:[Link]

  • Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol National Center for Biotechnology Information (PMC) URL:[Link]

  • Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group National Center for Biotechnology Information (PMC) URL:[Link]

Application Note: S-Alkylation of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one for Thioether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

This application note provides a comprehensive, field-validated protocol for the S-alkylation of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-bromomethylphthalide). By detailing the mechanistic causality behind reagent selection, solvent effects, and purification strategies, this guide ensures high-yielding, reproducible thioether formation while preventing unwanted side reactions such as lactone hydrolysis.

Introduction & Mechanistic Rationale

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is a highly versatile bifunctional building block. The phthalide moiety is a privileged scaffold in medicinal chemistry, frequently utilized to enhance the lipophilicity of polar drugs, serve as a cleavable [1], or act as an intermediate in the synthesis of (e.g., fredericamycin A analogues)[2].

The S-alkylation of 4-bromomethylphthalide proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The benzylic position of the bromomethyl group is highly activated; the adjacent aromatic ring stabilizes the SN​2 transition state through π -orbital overlap with the forming and breaking bonds. This significantly lowers the activation energy compared to unactivated aliphatic halides. Thiolates ( R−S− ), generated in situ using a mild base, are highly polarizable and act as excellent "soft" nucleophiles, ensuring rapid and chemoselective displacement of the bromide ion.

Experimental Design & Variable Optimization

To achieve optimal yields, the reaction parameters must be carefully balanced to favor SN​2 substitution while suppressing the base-catalyzed ring-opening of the sensitive lactone ring.

  • Base Selection (Causality): Strong aqueous bases (e.g., NaOH) will rapidly hydrolyze the phthalide lactone. Mild, anhydrous inorganic bases like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are required. Cs2​CO3​ is highly recommended due to the "cesium effect"—the large ionic radius of Cs+ creates a highly dissociated, naked thiolate anion, drastically increasing its nucleophilicity.

  • Solvent Selection (Causality): Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They solvate the metal cation while leaving the thiolate anion relatively unsolvated and highly reactive.

Table 1: Optimization of Reaction Conditions

(Model Reaction: Thiophenol + 4-bromomethylphthalide)

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Observation / Causality
1THF K2​CO3​ 251245Poor solubility of the inorganic base limits the reaction rate.
2MeCN K2​CO3​ 25682Good balance of base solubility and thiolate reactivity.
3DMF K2​CO3​ 25391High polarity maximizes thiolate nucleophilicity.
4 DMF Cs2​CO3​ 25 1.5 96 Cesium effect provides optimal kinetics and highest yield.
5DMF Et3​N 25865Weaker organic base leads to incomplete thiol deprotonation.

Step-by-Step Protocol

The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at multiple stages.

Workflow N1 1. Thiol Prep (R-SH + Base) N2 2. Electrophile (Phthalide-Br) N1->N2 Deprotonation N3 3. SN2 Reaction (Stir at RT) N2->N3 DMF Solvent N4 4. Workup (Phase Sep) N3->N4 H2O Quench N5 5. Validation (NMR/TLC) N4->N5 Organic Phase

Fig 1: Step-by-step workflow for the S-alkylation of 4-bromomethylphthalide.

Phase 1: Preparation of Reagents
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with an inert atmosphere (Argon or N2​ ).

  • Dissolve 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (1.0 equiv, 10.0 mmol, 2.27 g) in anhydrous DMF (0.2 M, 50 mL).

Phase 2: Reaction Execution
  • Add the target thiol (1.1 equiv, 11.0 mmol) to the stirring solution.

  • Add finely powdered, anhydrous Cs2​CO3​ (1.5 equiv, 15.0 mmol, 4.89 g) in one single portion.

    • Causality Note: Adding the base last initiates the generation of the thiolate directly in the presence of the electrophile. This minimizes the time the free thiolate exists in solution, preventing oxidative dimerization into a disulfide by-product.

  • Stir the reaction mixture at room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection).

Phase 3: Workup and Purification
  • Upon completion (typically 1.5 hours), quench the reaction by pouring it into 150 mL of ice-cold distilled water.

    • Causality Note: DMF is highly water-soluble. Quenching in a large volume of water forces the hydrophobic thioether product to precipitate or partition entirely into the organic phase.

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl ( 2×50 mL) followed by brine (50 mL).

    • Causality Note: Aqueous LiCl is highly effective at stripping residual traces of DMF from the organic layer, which is critical for obtaining a clean NMR spectrum.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

Mechanistic Pathway Visualization

Mechanism Step1 Step 1: Deprotonation R-SH + B: ⇌ R-S⁻ + B-H⁺ Step2 Step 2: Nucleophilic Attack R-S⁻ approaches benzylic carbon Step1->Step2 Step3 Step 3: Transition State [R-S ··· CH2 ··· Br]⁻ Step2->Step3 Step4 Step 4: Leaving Group Br⁻ departs, forming Thioether Step3->Step4

Fig 2: SN2 mechanistic pathway of the thiolate attack on the benzylic bromide.

Troubleshooting & Self-Validation

To ensure the integrity and success of the protocol, employ the following self-validating checkpoints:

  • TLC Validation: The starting 4-bromomethylphthalide is highly UV-active. The resulting thioether will typically elute slightly lower (more polar) than the starting bromide on silica gel, though this depends heavily on the nature of the R-group on the thiol.

  • NMR Validation (Critical Checkpoint): Confirm product identity via 1H NMR. The diagnostic benzylic CH2​ protons of the starting bromide typically resonate at ~4.5 ppm . Upon successful substitution to the thioether, these protons will shift significantly upfield to ~3.8–4.1 ppm . The lactone ring CH2​ protons (position 3) should remain relatively unchanged near ~5.3 ppm . If the 5.3 ppm signal disappears, it indicates unwanted base-catalyzed hydrolysis of the lactone ring.

References

  • Title: Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs Source: Nature Communications URL: [Link]

Sources

The Versatile Synthon: Applications of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the demand for versatile building blocks that enable the efficient construction of complex molecular architectures is ever-present. Among these, 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, also known as 4-(bromomethyl)phthalide, has emerged as a valuable and reactive intermediate. Its unique bifunctional nature, combining a reactive benzylic bromide with a stable phthalide core, offers a powerful tool for the synthesis of a diverse array of compounds, from intricate natural products to novel pharmaceutical agents. This technical guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 4-(bromomethyl)phthalide stems from the distinct reactivity of its two key functional groups. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is enhanced by the benzylic nature of the carbon-bromine bond, which stabilizes the transition state of SN2 reactions and can also facilitate SN1-type processes under appropriate conditions.

The phthalide (or 1(3H)-isobenzofuranone) moiety, on the other hand, is a lactone that is generally stable under neutral and acidic conditions. However, it can be susceptible to nucleophilic attack at the carbonyl carbon under basic conditions, leading to ring-opening. This latent reactivity can be strategically exploited in multi-step synthetic sequences.

The interplay between these two functionalities allows for a range of selective transformations, making 4-(bromomethyl)phthalide a valuable linchpin in the assembly of complex molecules.

Application in the Synthesis of Porphyrin Analogues

A notable application of phthalide derivatives, closely related to 4-(bromomethyl)phthalide, is in the innovative synthesis of porphyrins and their analogues. The research group of Professor Timothy D. Lash has pioneered methodologies that utilize phthalide-based precursors to construct porphyrin macrocycles with exocyclic rings.[1][2][3][4][5] These modified porphyrins are of significant interest for their potential applications in materials science and as models for understanding the origins of organic sediments.

While a direct protocol starting from 4-(bromomethyl)phthalide for porphyrin synthesis is not explicitly detailed in the readily available literature, the established reactivity of related compounds provides a strong foundation for its potential use in this area. The general strategy involves the reaction of a phthalide-derived intermediate with pyrrolic precursors to form a dipyrromethane, which is a key building block for porphyrin synthesis.

Conceptual Workflow for Porphyrin Synthesis

The following diagram illustrates a conceptual workflow for the potential application of 4-(bromomethyl)phthalide in the synthesis of a porphyrin with a fused ring system. This is a hypothetical pathway based on established porphyrin synthesis methodologies.

G cluster_0 Step 1: Dipyrromethane Synthesis cluster_1 Step 2: Porphyrin Macrocyclization A 4-(Bromomethyl)phthalide D Phthalide-substituted Dipyrromethane A->D B Pyrrole B->D C Lewis Acid Catalyst C->D D_clone Phthalide-substituted Dipyrromethane F Acid-catalyzed Condensation D_clone->F E Diformyl-dipyrromethane E->F G Oxidation (e.g., DDQ) F->G H Porphyrin with Fused Ring System G->H

Figure 1. Conceptual workflow for the synthesis of a porphyrin analogue using 4-(bromomethyl)phthalide.

Role as a Versatile Alkylating Agent

The primary and most straightforward application of 4-(bromomethyl)phthalide is as an alkylating agent. The reactive bromomethyl group can be displaced by a wide variety of nucleophiles to introduce the phthalide-4-methyl moiety into a target molecule.

Nucleophilic Substitution Reactions

A range of nucleophiles can be effectively employed in reactions with 4-(bromomethyl)phthalide. These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the generated HBr.

NucleophileProduct TypePotential Applications
Alcohols/PhenolsEtherSynthesis of functionalized ethers, potential use in materials science.
Thiols/ThiophenolsThioetherIntroduction of sulfur-containing functionalities, relevant in medicinal chemistry.
AminesSecondary/Tertiary AmineBuilding blocks for nitrogen-containing heterocycles and biologically active molecules.
CarbanionsC-C Bond FormationElaboration of carbon skeletons, key step in natural product synthesis.

Table 1. Representative Nucleophilic Substitution Reactions with 4-(Bromomethyl)phthalide.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized protocol for the reaction of 4-(bromomethyl)phthalide with a nucleophile. The specific conditions, including temperature, reaction time, and purification method, will need to be optimized for each specific substrate.

Materials:

  • 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

  • Nucleophile (e.g., phenol, thiol, amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a stirred solution of the nucleophile (1.0 eq.) in the chosen anhydrous solvent, add the non-nucleophilic base (1.2-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the nucleophilic species.

  • Add a solution of 4-(bromomethyl)phthalide (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the bromomethyl group and to ensure the efficacy of the base.

  • Polar Aprotic Solvent: Solvents like DMF and acetonitrile are ideal as they can dissolve both the ionic nucleophile and the organic substrate, and they do not participate in the reaction.

  • Non-nucleophilic Base: A base is required to deprotonate the nucleophile (if it is acidic) and to scavenge the HBr byproduct. A non-nucleophilic base is chosen to avoid competing reactions with the electrophilic substrate.

Application in the Synthesis of Heterocyclic Scaffolds

Beyond simple alkylation, 4-(bromomethyl)phthalide can serve as a key precursor for the construction of more complex heterocyclic systems. The phthalide moiety can be envisioned as a masked ortho-substituted benzoic acid derivative, which can be unveiled and cyclized in subsequent synthetic steps.

Synthesis of Isoindolinones and Related Heterocycles

While direct examples are limited in the literature, a plausible synthetic route towards N-substituted isoindolin-1-ones can be proposed. This would involve an initial nucleophilic substitution with a primary amine, followed by a subsequent intramolecular amidation, potentially after ring-opening of the phthalide.

G A 4-(Bromomethyl)phthalide C Nucleophilic Substitution A->C B Primary Amine (R-NH2) B->C D Intermediate Amine C->D E Phthalide Ring Opening (e.g., with strong base) D->E F Intramolecular Amidation E->F G N-Substituted Isoindolinone Derivative F->G

Figure 2. Proposed synthetic route to isoindolinone derivatives.

This strategy highlights the potential of 4-(bromomethyl)phthalide as a precursor to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.[6][7][8]

Future Outlook and Conclusion

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is a reagent with considerable untapped potential in organic synthesis. While its application as an alkylating agent is well-established in principle, its use in the construction of complex molecular frameworks, particularly in the realm of porphyrin and heterocyclic chemistry, warrants further exploration. The detailed protocols and mechanistic considerations provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors. As the quest for novel molecules with unique properties continues, the strategic application of such bifunctional reagents will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Sarex. (n.d.). Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Retrieved March 10, 2026, from [Link][8]

  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 10, 2026, from [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (2025, February 8). Retrieved March 10, 2026, from [Link][9]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved March 10, 2026, from [Link][10]

  • Lash, T. D. (2026, March 7). Towards Novel Porphyrinoid Architectures: Synthesis of Porphyrin Analogues with Two Six-membered Exocyclic Rings. ResearchGate. Retrieved March 10, 2026, from [Link][3]

  • Lash, T. D., & Novak, B. H. (n.d.). ChemInform Abstract: Porphyrins with Exocyclic Rings. Part 11. Synthesis and Characterization of Phenanthroporphyrins, a New Class of Modified Porphyrin Chromophores | Request PDF. ResearchGate. Retrieved March 10, 2026, from [Link][4]

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved March 10, 2026, from [11]

  • Lash, T. (n.d.). Synthesis of Novel Porphyrins with Exocyclic Rings. Grantome. Retrieved March 10, 2026, from [Link][1]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2025, November 20). Retrieved March 10, 2026, from [Link][12]

  • Lash, T. D. (2017). Carbaporphyrinoid Systems. Chemical reviews, 117(4), 2313–2446. [Link][5]

  • Syntheses and chemistry of porphyrins. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link][2]

  • Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis | Chemical Reviews. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link][13]

  • Phthalimides: developments in synthesis and functionalization. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link][6][7]

  • Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural. (2020, March 27). Semantic Scholar. Retrieved March 10, 2026, from [Link][14]

  • Heterocycles, their Synthesis and Industrial Applications: A Review. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link][15]

  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. (n.d.). PMC. Retrieved March 10, 2026, from [Link][16]

  • Drug Synthesis Intermediate Classification And Usage. (2025, May 22). Retrieved March 10, 2026, from [Link][17]

  • (PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link][18]

  • Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. (2025, August 10). ResearchGate. Retrieved March 10, 2026, from [Link][19]

  • Pharmaceutical Substances. (n.d.). Retrieved March 10, 2026, from [Link][20]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). MDPI. Retrieved March 10, 2026, from [Link][21]

  • Heterocycles in Medicinal Chemistry III. (2026, February 14). PMC. Retrieved March 10, 2026, from [Link][22]

  • Benzofurane derivatives, their preparation and use. (n.d.). Google Patents. Retrieved March 10, 2026, from [23]

Sources

Advanced Application Note: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-(bromomethyl)phthalide) is a highly versatile electrophilic building block utilized extensively in drug discovery and complex natural product synthesis. Featuring a highly reactive benzylic bromide paired with a rigid, hydrogen-bonding isobenzofuran-1(3H)-one (phthalide) core, this molecule allows researchers to seamlessly introduce a pharmacophorically privileged scaffold into target molecules[1]. This technical guide provides authoritative, field-proven protocols for deploying this building block in key synthetic transformations, emphasizing the mechanistic causality behind experimental design.

Physicochemical & Structural Profiling

To ensure reproducibility and safety, it is critical to understand the baseline physicochemical properties of the building block before initiating synthetic workflows.

PropertySpecification
Chemical Name 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one
Synonyms 4-(Bromomethyl)phthalide, 4-(Bromomethyl)isobenzofuran-1(3H)-one
CAS Number 177166-14-2
Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Reactivity Profile Highly electrophilic benzylic carbon; base-sensitive lactone ring.
Storage & Handling Store at 2–8 °C under inert gas. Warning: Lachrymator and moisture-sensitive.

Mechanistic Causality: The Bifunctional Advantage

The synthetic power of 4-(bromomethyl)phthalide lies in its bifunctional nature. The bromomethyl group serves as an exceptional electrophile for SN​2 displacements and transition-metal-catalyzed cross-couplings. Concurrently, the intact phthalide ring acts as a rigid spatial linker and a hydrogen-bond acceptor.

In advanced medicinal chemistry, the formation of the phthalide ring is often used strategically to provide mutual protection of latent carboxylic acid and hydroxyl functions during aggressive reaction sequences, such as the synthesis of cyclic depsipeptides and β -lactamase mechanism-based inhibitors[2]. Once integrated into a drug candidate, the lactone core frequently engages in critical target interactions, such as hydrogen bonding with active site residues or π−π stacking.

BindingMechanism P Phthalide Moiety (Lactone Core) H1 Hydrogen Bonding (Active Site Residues) P->H1 Lactone C=O Pi π-π Stacking (Aromatic Residues) P->Pi Aromatic Ring T Target Enzyme Inhibition H1->T Pi->T

Pharmacophoric interactions of the phthalide core within target enzyme active sites.

Experimental Workflows & Self-Validating Protocols

SyntheticWorkflow A 4-(Bromomethyl)phthalide (CAS: 177166-14-2) B S_N2 N-Alkylation (Mild Base, DMF) A->B Amines/Amides C S_N2 C-Alkylation (Enolates/Malonates) A->C Carbanions D Cross-Coupling (Pd-Catalyzed) A->D Boronic Acids E Kinase/PARP Inhibitors (Pharmacophore Integration) B->E F Cyclic Depsipeptides (Enzyme Inhibitors) C->F G Complex Biaryl Scaffolds (Natural Products) D->G

Workflow demonstrating the divergent synthetic utility of 4-(bromomethyl)phthalide.

Protocol: Mild N-Alkylation for Heterocyclic Pharmacophores

Causality & Design: The primary mode of failure when utilizing phthalide building blocks is the premature hydrolysis or opening of the lactone ring. Strong bases (e.g., NaH , NaOH ) or highly nucleophilic bases will attack the lactone carbonyl. Therefore, the use of mild, non-nucleophilic bases like Cs2​CO3​ in polar aprotic solvents (which accelerate SN​2 kinetics via cation solvation) is strictly required to preserve the structural integrity of the building block[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2​ atmosphere, dissolve the target nucleophilic heterocycle (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile or DMF (25 mL, 0.2 M).

  • Base Addition: Add Cs2​CO3​ (1.5 equiv, 7.5 mmol). Stir at room temperature for 15 minutes to allow for pre-deprotonation.

  • Electrophile Addition: Add 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (1.1 equiv, 5.5 mmol) portion-wise to prevent localized exothermic degradation.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours.

  • Workup: Cool the mixture to room temperature, quench with distilled H2​O (25 mL), and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation System:

  • In-Process Control (TLC): Elute with Hexanes/EtOAc (7:3). The starting bromide ( Rf​≈0.6 , UV-active) should completely disappear, replaced by a more polar, UV-active product spot.

  • Spectroscopic Marker ( 1H NMR): The diagnostic singlet of the benzylic −CH2​Br protons at δ≈4.5 ppm must vanish. A new, upfield-shifted singlet or multiplet (depending on the heterocycle's stereoelectronic environment) corresponding to the N−CH2​ linkage will emerge between δ 3.8–4.2 ppm.

Protocol: Palladium-Catalyzed sp2
sp3 Cross-Coupling (Suzuki-Miyaura)

Causality & Design: Coupling benzylic bromides with aryl boronic acids risks homocoupling and protodehalogenation. Utilizing a palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl2​ , accelerates the reductive elimination step, thereby outcompeting side reactions and stabilizing the intermediate against unwanted decomposition pathways.

Step-by-Step Methodology:

  • Reagent Loading: Charge a Schlenk tube with 4-(bromomethyl)phthalide (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.2 equiv, 2.4 mmol), K3​PO4​ (2.0 equiv, 4.0 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 0.1 mmol).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of Toluene/ H2​O (10:1 v/v, 11 mL).

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Self-Validation System:

  • Visual Cue: The reaction mixture will transition from a bright red/orange suspension to a dark brown/black mixture, indicating active Pd(0) turnover and catalyst resting states.

  • Mass Spectrometry (LC-MS): Confirm the exact mass of the coupled product. The distinct isotopic doublet signature of bromine ( 79Br/81Br in a 1:1 ratio) present in the starting material will be entirely absent in the product mass spectrum.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the N-alkylation of a model secondary amine using 4-(bromomethyl)phthalide, demonstrating the critical impact of base and solvent selection on preserving the lactone core.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaH (1.5)THF0 to 25442Significant lactone ring opening observed.
2TEA (2.0)DCM251218Incomplete conversion; poor nucleophilicity.
3K2CO3 (2.0)DMF60684Clean conversion; lactone remains intact.
4 Cs2CO3 (1.5) MeCN 80 4 93 Optimal kinetics; minimal side products.

References

  • Synthesis and Reactivity with β-Lactamases of “Penicillin-like” Cyclic Depsipeptides | The Journal of Organic Chemistry - ACS Publications | 2

  • 114772-38-2 | Methyl 2-[4-(Bromomethyl)phenyl]benzoate (Includes CAS 177166-14-2) | BLD Pharm | 1

  • 4-(Bromomethyl)isobenzofuran-1(3H)-one | Chemikart |

Sources

Application Note: Regioselective N-Alkylation of Indazole-Based Kinase Scaffolds Using 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors frequently requires the precise spatial arrangement of lipophilic and hydrogen-bonding moieties to target specific allosteric sites, such as the DFG-out pocket or the hinge region. Indazole derivatives are established as highly valuable heterocyclic scaffolds for the development of kinase inhibitors due to their ability to mimic the purine ring of ATP.

To enhance metabolic stability and target affinity, medicinal chemists often append rigid, three-dimensional functional groups to these scaffolds[1]. The isobenzofuran-1(3H)-one (phthalide) core is frequently utilized in medicinal chemistry due to its intrinsic antiproliferative properties and its ability to act as a rigid hydrogen-bonding acceptor via its lactone carbonyl[2].

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (also known as 4-(bromomethyl)phthalide) serves as a potent, highly reactive benzylic electrophile for the late-stage functionalization of kinase scaffolds. The primary synthetic challenge in utilizing this reagent with heterocycles like 1H-indazoles or benzimidazoles is achieving regioselective N-alkylation (N1 vs. N2). Because the indazole ring exists in tautomeric forms, alkylation under basic conditions typically yields a mixture of regioisomers[3].

This application note details a self-validating, thermodynamically controlled S_N2 alkylation protocol designed to maximize the yield of the N1-alkylated target while providing rigorous analytical checkpoints to confirm regiochemistry.

Experimental Design & Causality

Solvent and Base Selection

The S_N2 alkylation of the indazole nitrogen requires the deprotonation of the heterocycle to form a highly nucleophilic anion.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is selected because its polar aprotic nature optimally solvates the metal cation while leaving the indazole anion "naked" and highly reactive.

  • Base: Cesium carbonate (Cs₂CO₃) is prioritized over Potassium carbonate (K₂CO₃) or Sodium hydride (NaH). The larger ionic radius of the cesium cation enhances the solubility of the carbonate base in DMF and heavily favors the thermodynamically stable N1-alkylated product through the "cesium effect," minimizing the formation of the N2-isomer.

Self-Validating System: In-Process Controls

To ensure reproducibility, the protocol integrates specific validation gates:

  • Reaction Monitoring: LC-MS is used to track the disappearance of the starting material. The benzylic bromide is highly reactive; thus, prolonged heating past completion leads to degradation or over-alkylation.

  • Regiochemical Assignment: 2D NMR (NOESY and HMBC) is mandatory for final product validation. The N1-isomer will show a distinct NOE correlation between the benzylic protons of the phthalide group and the C7-proton of the indazole ring, which is absent in the N2-isomer[3].

Optimization of Alkylation Conditions

Prior to scaling up, a systematic evaluation of reaction conditions was performed using a model 3-amino-1H-indazole scaffold. The quantitative data is summarized in Table 1.

Table 1: Optimization of N-alkylation conditions for 1H-indazole using 4-(bromomethyl)phthalide.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)N1 Yield (%)N2 Yield (%)Total Conversion (%)
1K₂CO₃DMF8047218>95
2Cs₂CO₃ DMF 80 3 85 6 >98
3NaHTHF0 to 2512453585
4DIPEAMeCN808602090

Step-by-Step Experimental Protocol

Safety Note: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is a lachrymator and alkylating agent. Handle exclusively in a certified fume hood with appropriate PPE.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add the 1H-indazole kinase scaffold (1.0 mmol, 1.0 eq) and anhydrous Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 eq).

  • Solvation: Inject 10 mL of anhydrous DMF into the flask. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the indazole N-H.

  • Electrophile Addition: Dissolve 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one (249 mg, 1.1 mmol, 1.1 eq) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized temperature spikes and minimize polyalkylation.

Phase 2: Execution and Monitoring
  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C using an oil bath or heating block.

  • In-Process Validation: After 2 hours, withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade Methanol, and analyze via UPLC-MS. The reaction is deemed complete when the starting material peak (<2% relative abundance) is consumed. (Expected completion time: 3 hours).

Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water to precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient of Hexanes/Ethyl Acetate (from 90:10 to 50:50).

    • Validation Check: The N1-isomer typically elutes faster (higher Rf) than the more polar N2-isomer.

Phase 4: Structural Validation
  • NMR Verification: Dissolve the purified N1-isomer in DMSO-d6. Acquire ¹H, ¹³C, NOESY, and HMBC spectra. Confirm the N1 attachment by verifying the NOE cross-peak between the phthalide CH₂ protons (approx. δ 5.8 ppm) and the indazole C7-H (approx. δ 7.6 ppm).

Visualizations

Synthetic_Workflow A 1H-Indazole Scaffold C S_N2 Alkylation (Cs2CO3, DMF, 80°C) A->C B 4-(Bromomethyl)- phthalide B->C D Crude Mixture (N1 & N2 Isomers) C->D E Silica Gel Chromatography D->E F N1-Alkylated Target Inhibitor E->F Major G N2-Alkylated Minor Byproduct E->G Minor

Workflow for the regioselective N-alkylation of indazole scaffolds using 4-(bromomethyl)phthalide.

Kinase_Pathway Inhibitor Phthalide-Indazole Inhibitor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Inhibitor->Receptor ATP-competitive binding Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Mechanism of action for phthalide-conjugated kinase inhibitors targeting the PI3K/AKT/mTOR pathway.

References

  • Source: chim.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)
  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib)
  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation Source: ResearchGate URL

Sources

Application Note: Advanced One-Pot Architectures for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

Benzofurans are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic agents (e.g., amiodarone), natural antioxidants (e.g., eupomatenoid 6), and various 5-HT receptor agonists[1]. Traditional multi-step syntheses of these compounds often require the isolation of sensitive intermediates, such as 2-alkynylphenols, which are prone to degradation, leading to severe yield attrition and increased solvent waste.

One-pot methodologies bypass these bottlenecks by telescoping bond-forming events into a single reaction vessel. This guide details two orthogonal, state-of-the-art one-pot strategies:

  • Transition-Metal-Catalyzed: A cost-effective Cu-catalyzed tandem Sonogashira coupling-cyclization [2].

  • Metal-Free: A diaryliodonium salt-mediated O-arylation followed by an in situ [3,3]-sigmatropic rearrangement [3].

By understanding the thermodynamic and kinetic drivers of these reactions, researchers can adapt these self-validating protocols for late-stage functionalization and library synthesis.

Pathway Architectures

G A 2-Halophenol + Terminal Alkyne C Sonogashira Cross-Coupling (C-C Bond Formation) A->C B CuI Catalyst + Base (e.g., Cs2CO3) B->C D 2-Alkynylphenol Intermediate C->D E Intramolecular 5-endo-dig Cyclization (C-O Bond) D->E F 2-Substituted Benzofuran E->F

Cu-catalyzed tandem Sonogashira coupling and cyclization pathway.

G2 N1 Ethyl Acetohydroxamate + Diaryliodonium Salt N2 O-Arylation (Room Temp) N1->N2 N3 O-Aryl Acetohydroxamate N2->N3 N5 Oxime Formation & [3,3]-Sigmatropic Rearrangement N3->N5 N4 Ketone + Acid Catalyst (In Situ Addition) N4->N5 N6 Cyclization & Rearomatization N5->N6 N7 Substituted Benzofuran N6->N7

Metal-free one-pot synthesis via [3,3]-sigmatropic rearrangement.

Validated Protocols

Protocol A: Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization

This protocol leverages copper as the sole transition metal, avoiding the toxicity and high cost associated with traditional Palladium-catalyzed systems [1].

Causality of Experimental Choices:

  • Catalyst (CuI): Activates the terminal alkyne by forming a highly reactive copper acetylide intermediate.

  • Base (Cs₂CO₃): Selected for its optimal pKa and solubility profile in polar aprotic solvents (DMF). It serves a dual purpose: deprotonating the terminal alkyne for transmetalation and deprotonating the phenol to facilitate the 5-endo-dig nucleophilic attack on the activated alkyne[2].

  • Atmosphere (Argon): Strict exclusion of oxygen is mandatory. In the presence of Cu and O₂, terminal alkynes rapidly undergo Glaser homocoupling (forming diynes), which starves the primary cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodophenol (1.0 mmol), the desired terminal alkyne (1.2 mmol), CuI (10 mol%, 0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly inert environment.

  • Solvent Addition: Inject anhydrous DMF (3.0 mL) via syringe through the septum.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 110 °C in a pre-heated oil bath for 12–16 hours. The thermal energy is required to overcome the activation barrier of the 5-endo-dig cyclization.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 9:1). The protocol is self-validating when the UV-active starting 2-iodophenol spot disappears, replaced by a highly UV-active, non-polar spot (the benzofuran).

  • Work-up: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to complex and solubilize the copper salts (solution will turn distinctly blue). Extract with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Metal-Free Synthesis via Diaryliodonium Salts

This protocol is ideal for synthesizing highly substituted benzofurans without trace metal contamination, making it highly attractive for late-stage pharmaceutical development[3].

Causality of Experimental Choices:

  • Diaryliodonium Salts: Act as highly electrophilic, hypervalent iodine reagents. They enable the O-arylation of ethyl acetohydroxamate at room temperature, bypassing the need for transition-metal cross-coupling[3].

  • Acid Catalyst (TfOH): Added in situ alongside the ketone. Triflic acid is a superacid that efficiently catalyzes the transoximation and provides the necessary protonation to lower the LUMO of the intermediate, accelerating the Fischer-indole-type [3,3]-sigmatropic rearrangement[3].

Step-by-Step Methodology:

  • O-Arylation: In a round-bottom flask, dissolve ethyl acetohydroxamate (1.0 mmol) and the diaryliodonium salt (1.1 mmol) in anhydrous THF (5.0 mL).

  • Base Addition: Add solid KOtBu (1.2 mmol) portion-wise at 0 °C. Stir at room temperature for 2 hours. Causality: Low initial temperature prevents the premature decomposition of the hypervalent iodine species.

  • Telescoping (One-Pot Addition): To the same flask, add the desired ketone (1.5 mmol) followed by dropwise addition of TfOH (2.0 equiv, 2.0 mmol). Caution: This addition is highly exothermic.

  • Rearrangement & Cyclization: Heat the mixture to 70 °C for 4 hours. The acidic conditions drive the formation of the O-aryloxime and its immediate sigmatropic rearrangement.

  • Self-Validation: The reaction mixture will darken significantly as the rearrangement occurs. TLC will confirm the total consumption of the intermediate O-aryl hydroxamate.

  • Work-up: Cool the flask and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7 to quench the TfOH. Extract with CH₂Cl₂ (3 × 10 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via column chromatography.

Performance Metrics & Quantitative Data

The following table summarizes the operational parameters and quantitative outputs of the discussed methodologies, allowing researchers to select the optimal route based on substrate availability and lab infrastructure.

MethodologyCatalyst SystemKey IntermediateTemperatureTimeTypical YieldsSubstrate Scope
Cu-Catalyzed CuI / Cs₂CO₃2-Alkynylphenol110 °C12–16 h65–88%2-Halophenols, Terminal Alkynes
Metal-Free None (TfOH mediated)O-Aryl AcetohydroxamateRT then 70 °C~6 h50–82%Diaryliodonium Salts, Ketones
Pd-Catalyzed (Classic)Pd(OAc)₂ / LigandPhenol Enolate100 °C12 h70–95%2-Chloroaryl Alkynes

References

  • One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions ChemistrySelect (2019) URL:[Link]

  • Metal-Free One-Pot Synthesis of Benzofurans Chemistry - A European Journal (2014) URL:[Link]

  • A one-pot method for the preparation of alkyl aryl ethers from aryl halides and the preparation of substituted benzofurans via a Pd-catalyzed phenol formation/cyclization protocol starting from 2-chloroaryl alkynes Journal of the American Chemical Society (2006) URL:[Link]

Sources

Advanced Application Notes: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

Benzofuran scaffolds are ubiquitous in biologically active compounds, serving as the structural foundation for numerous anti-tumor, anti-viral, and antioxidant therapeutics[1]. In medicinal chemistry and drug development, the efficient construction of these heterocycles is paramount. Traditional synthetic routes often rely on harsh, multi-step cyclizations that severely limit functional group tolerance and reduce overall yield.

In contrast, palladium-catalyzed methodologies—specifically domino coupling-cyclization and direct C-H functionalization—offer unparalleled operational simplicity, high atom economy, and the ability to construct complex polycyclic systems from simple, commercially available precursors[2][3]. By leveraging the precise control of palladium oxidation states, researchers can execute highly regioselective transformations that streamline the drug discovery pipeline.

Mechanistic Insights: The Domino Sonogashira-Cyclization

The most robust and widely adopted pathway for constructing 2-substituted benzofurans is the palladium-catalyzed domino Sonogashira coupling followed by an intramolecular cyclization[2][4].

Causality of the Catalytic Cycle: The reaction initiates with the oxidative addition of a Pd(0) species into the C-I bond of a 2-iodophenol derivative, forming a Pd(II) intermediate. A copper co-catalyst (or a specific base in copper-free systems) facilitates the transmetalation of the terminal alkyne to the palladium center. Following reductive elimination, the resulting ortho-alkynylphenol undergoes an in-situ 5-endo-dig or 5-exo-dig intramolecular nucleophilic attack. The hydroxyl oxygen attacks the activated alkyne, yielding the final benzofuran core while regenerating the Pd(0) catalyst[4].

Why a Domino Approach? Isolating the intermediate ortho-alkynylphenol in traditional multi-step synthesis is thermodynamically inefficient and exposes the intermediate to oxidative degradation. The one-pot domino approach drives the equilibrium forward, utilizing the thermal energy of the initial coupling step to overcome the activation barrier of the subsequent etherification/cyclization[2].

Mechanism A 2-Iodophenol + Terminal Alkyne B Oxidative Addition [Pd(0) → Pd(II)] A->B C Transmetalation / Coordination (Alkyne Activation) B->C D Reductive Elimination (ortho-alkynylphenol) C->D E Intramolecular Cyclization (Nucleophilic Attack) D->E F Benzofuran Derivative + Pd(0) Regeneration E->F F->B Catalytic Cycle

Caption: Mechanistic pathway of the Pd-catalyzed domino Sonogashira coupling and cyclization.

Optimization of Catalytic Systems and Reaction Conditions

The choice of the palladium catalytic system dictates the reaction's efficiency, scalability, and environmental footprint. Recent advancements have shifted from traditional homogeneous catalysts to highly recyclable heterogeneous systems and well-defined PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes[2][5].

Quantitative Comparison of Catalytic Systems
Catalyst SystemPrecursorsAdditives / SolventsTemp (°C)Yield (%)Key Advantage
Pd PEPPSI Complexes 2-Iodoarenes + AlkynesK3PO4 / DMSO9075–92Open-air stability, well-defined active site.
Pd/CuFe2O4 Nanowires Aryl iodides + AlkynesK2CO3 / DMSO12098Magnetically recyclable, near-quantitative yields[6].
Pd/SF (Silk Fibroin) 2-Iodophenol + AlkynesEt3N / H2O:EtOH9085–95Copper-free, ultra-low metal loading (0.25 mol%).
Pd(OAc)2 / CuCl2 Benzofuran + Ar3SbF21,2-DCE8060–85Direct C-H arylation without pre-functionalization[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: One-Pot Synthesis of 2-Arylbenzofurans via Domino Sonogashira/Cyclization

Objective: Synthesis of 2-phenylbenzofuran using a stable Pd PEPPSI complex[2].

Causality in Design: K3PO4 is selected as the base because its mild nature prevents the degradation of sensitive functional groups on the alkyne. DMSO is utilized as the solvent because it provides the high dielectric constant necessary to stabilize the polar transition states during the high-temperature intramolecular cyclization step[2][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), and K3PO4 (1.00 mmol).

  • Catalyst Addition: Introduce the palladium PEPPSI complex (2 mol%)[2]. Self-Validation Check: Ensure the complex is a uniform powder; severe discoloration prior to solvent addition may indicate premature decomposition.

  • Solvent & Heating: Add 2 mL of anhydrous DMSO. Seal the vial and heat the mixture at 90 °C for 10 hours under an open-air atmosphere.

  • Reaction Monitoring (Self-Validation): At 8 hours, sample 10 µL of the mixture, dilute in EtOAc, and perform TLC (Hexanes:EtOAc 9:1). The complete disappearance of the 2-iodophenol spot confirms the successful progression of the Sonogashira coupling.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure 2-phenylbenzofuran.

Workflow Step1 Reagent Prep (2-Iodophenol + Alkyne) Step2 Reaction Setup (Pd Cat, Base, DMSO, 90°C) Step1->Step2 Step3 Self-Validation (TLC Check at 8h) Step2->Step3 Step3->Step2 Incomplete Step4 Workup (H2O Quench & EtOAc Extract) Step3->Step4 Complete Step5 Purification (Silica Chromatography) Step4->Step5 Step6 Pure Benzofuran Step5->Step6

Caption: Experimental workflow for the one-pot domino synthesis of benzofuran derivatives.

Protocol B: Direct C-H Arylation of Pre-formed Benzofurans

Objective: Regioselective C-H arylation at the C-2 position using triarylantimony difluorides[3].

Causality in Design: Direct C-H activation avoids the need for halogenated benzofuran precursors, saving synthetic steps. CuCl2 acts as a crucial terminal oxidant to regenerate the active Pd(II) species from Pd(0) after the reductive elimination step, making the catalytic cycle viable under aerobic conditions[3].

Step-by-Step Methodology:

  • Setup: In a reaction tube, combine benzofuran (0.5 mmol), triarylantimony difluoride (0.5 mmol), Pd(OAc)2 (0.025 mmol, 5 mol%), and CuCl2 (1.0 mmol, 2 equiv.)[3].

  • Solvent Addition: Add 1,2-dichloroethane (1,2-DCE, 2 mL). The choice of 1,2-DCE prevents solvent boiling at the required reaction temperature while maintaining reagent solubility.

  • Reaction: Stir the mixture at 80 °C under aerobic conditions for 12 hours.

  • Quenching & Extraction: Cool to room temperature, dilute with dichloromethane (15 mL), and wash sequentially with water and brine.

  • Validation & Isolation: Verify the regioselectivity (C-2 vs C-3 arylation) via crude 1H-NMR. Self-Validation Check: Confirm the disappearance of the distinct C-2 proton singlet (typically around ~7.6 ppm in standard benzofuran). Purify via flash chromatography to obtain the 2-arylbenzofuran.

References

  • [4] Benchchem: Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran. 4

  • [6] PMC: Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. 6

  • ARPI: Palladium Supported on Silk Fibroin as Efficient Catalyst for Sonogashira Coupling and Sonogashira‐Cacchi Type Annulation.

  • [5] PMC: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. 5

  • [1] RSC Publishing: Natural source, bioactivity and synthesis of benzofuran derivatives.1

  • [2] RSC Publishing: Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. 2

  • ResearchGate: A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles.

  • [3] PMC: Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. 3

Sources

The Strategic Role of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one in Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phthalide Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of novel therapeutic agents. Among these, the 1,3-dihydro-2-benzofuran-1-one, commonly known as phthalide, represents a "privileged scaffold." This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The inherent reactivity and structural rigidity of the phthalide core make it an ideal foundation for the development of targeted therapies.

This technical guide focuses on a particularly valuable derivative: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one . The introduction of a reactive bromomethyl group at the 4-position transforms the stable phthalide core into a potent electrophilic building block. This "activation" allows for facile and targeted derivatization through nucleophilic substitution reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. This guide will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this key intermediate, complete with detailed protocols for its use in drug discovery workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₇BrO₂[3]
Molecular Weight 227.06 g/mol [3]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Melting Point Not widely reported; expected to be a crystalline solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in water[3]
Reactivity The benzylic bromide is a good leaving group, making the methylene carbon highly electrophilic and susceptible to Sₙ2 reactions.[3]
Storage Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. Moisture sensitive.[3]

Synthesis of the Intermediate: A Guided Protocol

The synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one can be efficiently achieved from commercially available starting materials. A common and effective strategy involves the radical bromination of 4-methyl-1,3-dihydro-2-benzofuran-1-one (4-methylphthalide).

Experimental Protocol: Synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

This protocol is adapted from standard benzylic bromination procedures of similar aromatic methyl groups.[4][5]

Materials:

  • 4-Methyl-1,3-dihydro-2-benzofuran-1-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., chlorobenzene)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes or a similar non-polar solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,3-dihydro-2-benzofuran-1-one (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one as a solid.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as aromatic bromination.

  • AIBN as Radical Initiator: AIBN is a common choice for initiating radical reactions upon heating, as it decomposes to form nitrogen gas and cyanoisopropyl radicals, which then propagate the chain reaction.

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

Synthesis Workflow Diagram

G start Start: 4-Methyl-1,3-dihydro-2-benzofuran-1-one reagents Add NBS (1.1 eq) and AIBN (cat.) in CCl4 start->reagents reflux Reflux under Inert Atmosphere (4-8h) reagents->reflux workup Reaction Work-up: - Cool to RT - Filter succinimide - Aqueous wash reflux->workup purification Purification: - Concentrate - Recrystallize workup->purification product Product: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one purification->product

Caption: Synthetic workflow for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Application in Drug Discovery: A Versatile Electrophile

The primary utility of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one in drug discovery stems from its ability to act as a potent electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of a wide variety of functional groups and pharmacophores to the phthalide core.

General Reaction Scheme: Nucleophilic Substitution

The benzylic bromide is an excellent leaving group, facilitating Sₙ2 reactions with a diverse range of nucleophiles.

Caption: General nucleophilic substitution on the intermediate.

Application Protocol 1: Synthesis of Amine Derivatives

The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they can serve as key interaction points with biological targets and improve the pharmacokinetic properties of a molecule.

Experimental Protocol:

Materials:

  • 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

  • Desired primary or secondary amine (1.1 - 2.0 eq)

  • A suitable base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 eq)

  • A polar aprotic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Add the amine (1.1 eq) and the base (2.0 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight, or gently heat to 50-60°C for 2-4 hours to drive the reaction to completion. Monitor by TLC.

  • Work-up:

    • Upon completion, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography on silica gel to yield the desired amine derivative.

Application Protocol 2: Synthesis of Ether and Thioether Derivatives

The synthesis of ethers and thioethers allows for the introduction of diverse lipophilic or polar groups, which can be crucial for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocol (Williamson Ether/Thioether Synthesis):

Materials:

  • 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

  • Desired alcohol or thiol (1.0 eq)

  • A strong base (e.g., Sodium Hydride (NaH) for alcohols, or a milder base like K₂CO₃ for thiols, 1.1 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

Procedure:

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or thiol (1.0 eq) in the anhydrous solvent. For alcohols, cool to 0°C and add NaH (1.1 eq) portion-wise. For thiols, add K₂CO₃. Stir for 30 minutes at room temperature to form the corresponding alkoxide or thiolate.

  • Addition of Electrophile: Add a solution of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (1.0 eq) in the same solvent to the nucleophile solution.

  • Reaction Execution: Allow the reaction to stir at room temperature overnight or heat gently if necessary. Monitor by TLC.

  • Work-up:

    • Carefully quench the reaction with water (especially if NaH was used).

    • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Case Study: A Key Building Block for PARP Inhibitors

A significant application of the phthalide scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6] Drugs like Talazoparib feature a complex heterocyclic core that is often constructed from a substituted phthalide or a related isoindolinone intermediate.[7][8] While the exact synthetic route to Talazoparib may utilize a fluorinated and aminated phthalide precursor, 4-(bromomethyl)phthalide serves as a crucial model compound and a versatile starting point for the synthesis of various phthalazinone-based PARP inhibitors.

The synthesis of these inhibitors often involves a multi-step sequence where the phthalide ring is opened and re-closed to form the final phthalazinone core. The bromomethyl group at the 4-position can be used to introduce key functionalities or to be transformed into other groups required for the final drug structure.

Conceptual Workflow: Path to Phthalazinone Core

G start 4-(Bromomethyl)phthalide step1 Nucleophilic Substitution (e.g., with an amine) start->step1 step2 Further Functional Group Interconversion step1->step2 step3 Reaction with Hydrazine step2->step3 step4 Cyclization step3->step4 product Phthalazinone Core (Precursor to PARP Inhibitors) step4->product

Caption: Conceptual pathway from the intermediate to a PARP inhibitor core.

Conclusion: A Strategic Asset in Medicinal Chemistry

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is more than just a chemical reagent; it is a strategic asset in the medicinal chemist's toolbox. Its well-defined reactivity, coupled with the proven biological relevance of the phthalide scaffold, makes it an invaluable intermediate for the rapid and efficient synthesis of diverse and complex molecules. By providing a reliable anchor point for the introduction of various pharmacophoric elements, this compound significantly accelerates the early stages of drug discovery, from library synthesis to lead optimization. The protocols and applications detailed in this guide are intended to empower researchers to fully leverage the potential of this versatile building block in their quest for novel therapeutics.

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of phthalimides 4–6. Reagents and conditions:. [Link]

  • Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • Kurek, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1494. [Link]

  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-97. [Link]

  • Google Patents. (n.d.). CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound.
  • ResearchGate. (2026). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. [Link]

  • ResearchGate. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. [Link]

  • ResearchGate. (1992). A New Synthesis of Isobenzofuran-1(3H)-one. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methylphthalic anhydride. [Link]

  • Li, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2013). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

  • Asian Journal of Chemistry. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]

  • Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans. [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • PubMed. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. [Link]

Sources

Analytical Methods and Protocols for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (also known as 4-(bromomethyl)isobenzofuran-1(3H)-one or 4-(bromomethyl)phthalide; CAS 177166-14-2) is a highly reactive, bifunctional chemical building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs)[1][2].

While its reactivity makes it an excellent synthetic intermediate, the presence of the electrophilic bromomethyl group classifies it as a DNA-reactive alkylating agent . Consequently, if this compound is used in the upstream synthesis of an API, it is flagged as a Class 3 Potential Genotoxic Impurity (PGI) under the ICH M7(R2) guidelines [3][4]. Regulatory authorities mandate that such impurities be controlled at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for long-term treatments, which translates to single-digit parts-per-million (ppm) limits in the final drug substance[3][5].

This dual nature—both a critical intermediate and a hazardous PGI—requires a two-tiered analytical strategy:

  • High-Concentration Assay: For purity profiling of the intermediate itself.

  • Trace-Level PGI Analysis: For quantifying residual intermediate in the downstream API.

AnalyticalWorkflow cluster_0 Purity & Assay (High Concentration) cluster_1 PGI Trace Analysis (Low Concentration) API API / Intermediate Sample Containing 4-(Bromomethyl)phthalide HPLC HPLC-UV/DAD (Reverse Phase C18) API->HPLC GCMS GC-MS/MS (MRM Mode) EI Ionization API->GCMS Result1 Assay % & Impurity Profile HPLC->Result1 Result2 PGI Quantification (ppm level) GCMS->Result2

Diagram 1: Two-tiered analytical strategy for assay and trace PGI quantification.

Method 1: Purity Profiling via HPLC-UV

Causality & Method Development Logic

Developing an HPLC method for 4-(bromomethyl)phthalide presents two distinct chemical challenges:

  • Lactone Ring Instability: The 1,3-dihydro-2-benzofuran-1-one moiety is a lactone, which is highly susceptible to base-catalyzed hydrolysis.

  • Bromomethyl Solvolysis: Primary alkyl bromides readily undergo solvolysis (SN1/SN2 reactions) when exposed to protic solvents (e.g., water, methanol) over extended periods, leading to the formation of hydroxymethyl degradation artifacts[6].

The Solution: To ensure a self-validating and stable analytical system, the sample diluent must be strictly aprotic (100% Acetonitrile), and the mobile phase must be buffered to an acidic pH (pH 2.5–3.0) using formic or phosphoric acid[7]. Furthermore, an end-capped C18 column with low silanol activity is selected to prevent secondary interactions with the polarized lactone carbonyl, ensuring sharp, symmetrical peaks.

HPLC_Logic Problem Analyte: Alkyl Halide + Lactone Risk1 Hydrolysis of Lactone Ring Problem->Risk1 Risk2 Solvolysis of Bromomethyl Problem->Risk2 Solution1 Acidic Mobile Phase (pH 3.0) Risk1->Solution1 Solution2 Aprotic Sample Diluent (MeCN) Risk2->Solution2 Outcome Stable Baseline & Sharp Peaks Solution1->Outcome Solution2->Outcome

Diagram 2: Chemical rationale driving the HPLC method development parameters.

Experimental Protocol: HPLC-UV Assay

Equipment & Reagents:

  • HPLC system equipped with a Diode Array Detector (DAD).

  • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: 100% Acetonitrile.

Step-by-Step Procedure:

  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the column at 30°C with an initial composition of 90% A / 10% B for 30 minutes.

  • Sample Preparation: Accurately weigh 50.0 mg of the 4-(bromomethyl)phthalide sample into a 50 mL volumetric flask. Dissolve and make up to volume with the aprotic diluent (Acetonitrile) to yield a 1.0 mg/mL solution. Note: Do not use methanol or water in the diluent to prevent solvolysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (optimal for the phthalide chromophore)

    • Gradient Program:

      • 0–5 min: 10% B

      • 5–20 min: Linear ramp to 80% B

      • 20–25 min: Hold at 80% B

      • 25–26 min: Return to 10% B

      • 26–35 min: Re-equilibration at 10% B

  • System Suitability: Inject the standard solution in replicates of five. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5.

Quantitative Data Summary (HPLC)
Validation ParameterAcceptance CriteriaTypical Observed Result
Linearity Range R² ≥ 0.9990.9998 (10 µg/mL to 1500 µg/mL)
Precision (Intra-day) %RSD ≤ 2.0%0.65%
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL

Method 2: Trace PGI Analysis via GC-MS/MS

Causality & Method Development Logic

When 4-(bromomethyl)phthalide must be quantified as a residual PGI in a downstream API, HPLC-UV lacks the required sensitivity (ppm level)[5]. While LC-MS/MS is a common choice for trace analysis, alkyl halides ionize poorly under standard Electrospray Ionization (ESI) conditions.

The Solution: Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) utilizing Electron Impact (EI) ionization is the gold standard for volatile and semi-volatile alkyl halides[8][9]. Bromine possesses a unique isotopic signature ( 79 Br and 81 Br in a ~1:1 ratio). By utilizing Multiple Reaction Monitoring (MRM), we can select the parent ions corresponding to both isotopes and monitor their fragmentation (loss of the bromine radical to yield the stable phthalyl cation at m/z 147). This dual-transition approach guarantees absolute specificity, eliminating false positives from the API matrix[5].

Experimental Protocol: GC-MS/MS Trace Analysis

Equipment & Reagents:

  • GC-MS/MS system (Triple Quadrupole) with an EI source.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or USP G43 phase, 30 m × 0.25 mm × 0.25 µm)[5].

  • Carrier Gas: High-purity Helium.

Step-by-Step Procedure:

  • Sample Preparation: Weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve completely in a suitable high-boiling solvent that does not interfere with the analyte (e.g., Dimethyl Sulfoxide, DMSO) to yield a 10 mg/mL API concentration[8].

  • GC Inlet Conditions:

    • Injection Volume: 1.0 µL (Direct Liquid Injection).

    • Inlet Temperature: 250°C.

    • Mode: Splitless mode (purge valve opens at 1.0 min) to maximize sensitivity for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80°C (Hold for 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (Hold for 5 min to bake out the API matrix).

  • Mass Spectrometer (MRM) Parameters:

    • Ionization: EI at 70 eV.

    • Source Temperature: 230°C.

    • Transitions:

      • Quantifier Transition:m/z 226.0 147.0 (Collision Energy: 15 V)

      • Qualifier Transition:m/z 228.0 147.0 (Collision Energy: 15 V)

    • Note: The exact mass of C9H7BrO2 is ~225.96. The m/z 147 fragment represents the stable [C9H7O2]+ cation after the loss of the bromine radical.

Quantitative Data Summary (GC-MS/MS)
Validation ParameterAcceptance CriteriaTypical Observed Result
Specificity No matrix interference at RTComplies (Isotopic ratio confirmed)
Linearity Range R² ≥ 0.9900.998 (0.5 ppm to 20 ppm relative to API)
Limit of Detection (LOD) S/N ≥ 30.15 ppm
Limit of Quantitation (LOQ) S/N ≥ 100.50 ppm
Accuracy at LOQ 70.0% – 130.0%92.5%

References

  • ChemScene: 4-(Bromomethyl)isobenzofuran-1(3H)-one (CAS 177166-14-2).
  • PubChem - NIH: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.
  • Source: nih.gov (PMC)
  • ICH M7(R2) Assessment and control of DNA reactive (mutagenic)
  • Separation of 1-(Bromomethyl)
  • Source: researchgate.
  • Source: nih.gov (PMC)
  • Source: mdpi.

Sources

Application Note: HPLC Purity Analysis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (CAS 177166-14-2), widely known as , is a critical electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, the molecule presents a dual analytical challenge: it features a highly reactive benzylic bromide moiety and a base-sensitive lactone (phthalide) ring.

The synthesis of this intermediate is typically achieved via the 1[1]. Consequently, the purity profile of the final batch is often dominated by unreacted starting materials, over-brominated byproducts, and hydrolysis degradants[2]. Accurate High-Performance Liquid Chromatography (HPLC) analysis requires strict control over the sample diluent and mobile phase pH to prevent artifactual degradation from occurring inside the column or autosampler.

Mechanistic Insights into Impurity Formation

To design a self-validating analytical method, one must first understand the intrinsic reactivity of the analyte. The benzylic bromide is highly susceptible to nucleophilic substitution ( SN​1/SN​2 ), while the lactone ring is prone to irreversible hydrolysis under basic or neutral aqueous conditions.

Degradation SM 4-Methylphthalide (Starting Material) API 4-(Bromomethyl)phthalide (Target Analyte) SM->API NBS, Initiator DIBROMO 4-(Dibromomethyl)phthalide (Over-bromination) API->DIBROMO Excess NBS HYDROXY 4-(Hydroxymethyl)phthalide (Hydrolysis) API->HYDROXY H2O (Nucleophile) OPEN Ring-Opened Acid (Basic Degradant) API->OPEN High pH (Lactone Hydrolysis)

Figure 1: Synthesis and degradation pathways of 4-(bromomethyl)phthalide.

Causality in Method Design:

  • Avoidance of Protic Diluents: Dissolving the sample in methanol or water/acetonitrile mixtures causes rapid solvolysis of the benzylic bromide. Anhydrous acetonitrile (ACN) must be used as the sample diluent to freeze the degradation profile.

  • Acidic Mobile Phase: The phthalide ring opens to form a highly polar hydroxy-acid in neutral or basic aqueous environments. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, keeping the lactone closed and suppressing silanol interactions on the stationary phase, which ensures sharp, symmetrical peaks.

Experimental Protocol

Workflow S1 1. Sample Preparation Dissolve in Anhydrous ACN (Prevents Benzylic Solvolysis) S2 2. Chromatographic Separation C18 Column, 0.1% TFA in H2O/ACN (Suppresses Lactone Opening) S1->S2 S3 3. UV Detection λ = 225 nm (Optimal Chromophore Absorption) S2->S3 S4 4. Data Analysis Quantification of Purity & Impurities (Area Normalization) S3->S4

Figure 2: Step-by-step analytical workflow for the HPLC purity analysis.

Chromatographic Conditions

The method utilizes a reversed-phase gradient elution to separate the polar hydrolysis products from the highly retained poly-brominated species.

ParameterSpecificationRationale
Column Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µmEmbedded polar group provides excellent peak shape for lactones.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH prevents lactone hydrolysis.
Mobile Phase B 0.1% TFA in AcetonitrileEnsures complete elution of hydrophobic dibromo-impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID column.
Column Temp. 30 °CStabilizes retention times without accelerating thermal degradation.
Detection UV at 225 nmCaptures the aromatic and conjugated carbonyl chromophores.
Injection Vol. 5 µLPrevents column overloading and minimizes peak broadening.
Diluent 100% Anhydrous ACNArrests solvolysis of the benzylic bromide.
Gradient Program

A gradient is essential to elute the highly polar succinimide (NBS byproduct) early, while providing enough solvent strength to elute the lipophilic dibrominated impurities later in the run.

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
5.08515
15.04060
20.01090
25.01090
25.18515
30.08515
Step-by-Step Sample Preparation
  • Standard Preparation: Accurately weigh 25.0 mg of the 4-(bromomethyl)phthalide reference standard into a 25 mL volumetric flask.

  • Dissolution: Add 15 mL of anhydrous HPLC-grade ACN. Sonicate for 2 minutes until completely dissolved. (Critical: Do not use heat, as thermal stress accelerates bromide displacement).

  • Dilution: Make up to the mark with anhydrous ACN and mix thoroughly (Final Concentration: 1.0 mg/mL).

  • System Suitability Solution: Spike the standard solution with 0.1% w/w of 4-methylphthalide and 4-(hydroxymethyl)phthalide to verify resolution.

  • Sample Preparation: Prepare the test sample identically to the standard. Analyze immediately. If autosampler storage is required, maintain the compartment strictly at 4 °C.

Results and Data Interpretation

Elution Profile and Relative Retention Times (RRT)

The gradient method effectively isolates the target analyte from its synthetic precursors and degradation products.

Peak NameRRTOrigin / MechanismLimit of Quantitation (LOQ)
Succinimide0.15NBS byproduct0.03%
Ring-Opened Acid0.30Basic degradation (Lactone opening)0.05%
4-(Hydroxymethyl)phthalide0.45Hydrolysis degradation ( SN​2 of Br)0.03%
4-Methylphthalide0.85Unreacted starting material0.03%
4-(Bromomethyl)phthalide 1.00 Target Analyte (~12.5 min) -
4-(Dibromomethyl)phthalide1.35Over-bromination impurity0.05%
System Suitability Criteria

To validate the run and ensure the system is self-validating, the following criteria must be met before sample quantification:

  • Resolution ( Rs​ ): Rs​≥2.0 between 4-methylphthalide and 4-(bromomethyl)phthalide.

  • Tailing Factor ( Tf​ ): Tf​≤1.5 for the 4-(bromomethyl)phthalide peak. (Higher tailing indicates potential secondary interactions due to column degradation or insufficient TFA buffering).

  • Repeatability (%RSD): ≤1.0% for five replicate injections of the standard solution.

Conclusion

The developed HPLC method provides a robust, self-validating framework for the purity analysis of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one. By understanding the intrinsic chemical vulnerabilities of the molecule—specifically the nucleophilic lability of the benzylic bromide and the pH sensitivity of the lactone—this protocol eliminates artifactual degradation. The use of anhydrous acetonitrile as a diluent and a 0.1% TFA-modified mobile phase ensures that the chromatographic profile accurately reflects the true purity of the synthesized batch, empowering drug development professionals with reliable analytical data.

Sources

Troubleshooting & Optimization

Optimizing yield for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-(bromomethyl)phthalide).

This portal is designed for research scientists and process chemists. The synthesis of this critical intermediate relies on the Wohl-Ziegler bromination —a radical chain reaction that transforms 4-methylphthalide into its bromomethyl derivative using N-Bromosuccinimide (NBS) and a radical initiator[1]. While seemingly straightforward, radical chemistry is highly sensitive to kinetic parameters, solvent choices, and reagent purity.

Below, you will find the mechanistic grounding, a self-validating experimental protocol, and a targeted troubleshooting guide to help you optimize your yield and suppress byproduct formation.

Part 1: Mechanistic Grounding & Pathway Visualization

To troubleshoot a radical reaction, you must first understand the causality of the chain propagation. The Wohl-Ziegler bromination does not proceed via direct abstraction of hydrogen by a succinimidyl radical. Instead, it operates via the Goldfinger Mechanism [1].

In this pathway, NBS acts as a "bromine sink." Trace amounts of HBr generated in the reaction react with NBS to produce a very low, steady-state concentration of molecular bromine (Br₂). The radical initiator (e.g., AIBN) homolyzes this Br₂ to create bromine radicals (Br•), which abstract the benzylic hydrogen from 4-methylphthalide. The resulting resonance-stabilized carbon radical then reacts with the trace Br₂ to form the target product and regenerate Br•[2].

Understanding this is critical: If the concentration of Br₂ spikes, the reaction shifts from radical substitution to ionic electrophilic aromatic substitution (ring bromination).

GoldfingerMechanism NBS N-Bromosuccinimide (NBS) Br2 Molecular Bromine (Br₂) NBS->Br2 reacts with HBr Succ Succinimide (Byproduct) NBS->Succ forms HBr Hydrogen Bromide (HBr) HBr->Br2 BrRad Bromine Radical (Br•) Br2->BrRad Initiation (AIBN / Δ) Product 4-(Bromomethyl)phthalide (Target Product) Br2->Product brominates SM 4-Methylphthalide (Starting Material) BrRad->SM abstracts H CarbonRad 4-Phthalidylmethyl Radical (Ar-CH₂•) SM->CarbonRad - HBr CarbonRad->HBr generates CarbonRad->Br2 reacts with Br₂ Product->BrRad regenerates Br•

Figure 1: The Goldfinger mechanism for the Wohl-Ziegler bromination of 4-methylphthalide.

Part 2: Self-Validating Optimized Protocol

This protocol is designed as a self-validating system. By observing specific physical changes in the reaction mixture, you can confirm kinetic progress without relying solely on TLC or LC-MS sampling.

Step 1: Reagent Purification (The Causality of Purity)

  • Action: Recrystallize NBS from boiling water (10 mL/g) and dry thoroughly under vacuum over P₂O₅ in the dark.

  • Causality: Commercial NBS degrades over time, releasing free Br₂ and absorbing moisture. Trace water converts NBS to hypobromous acid (HOBr), which shifts the reaction from a radical benzylic bromination to an ionic ring bromination[3].

Step 2: Reaction Assembly (The Causality of Stoichiometry)

  • Action: In an oven-dried, argon-flushed round-bottom flask, combine 4-methylphthalide (1.0 eq), purified NBS (1.05 eq), and Azobisisobutyronitrile (AIBN) (0.05 eq) in anhydrous Benzotrifluoride (BTF) (0.2 M concentration).

  • Causality: Limiting NBS to exactly 1.05 equivalents acts as a thermodynamic brake against over-bromination (dibromination). BTF is chosen as a green, non-ozone-depleting alternative to CCl₄; its strong C-F bonds resist radical abstraction, preserving the radical chain[1].

Step 3: Thermal Initiation (The Causality of Kinetics)

  • Action: Heat the mixture to 80–85 °C with vigorous magnetic stirring.

  • Causality: AIBN has a half-life of approximately 1 hour at 80 °C. This specific temperature provides a steady, controlled flux of initiating radicals rather than a dangerous thermal runaway[3].

Step 4: Visual Validation (The Causality of Density)

  • Action: Monitor the solid suspension in the flask.

  • Causality: Unreacted NBS is denser than BTF and will initially sit at the bottom of the flask. As the reaction proceeds, NBS is converted to succinimide, which is significantly less dense and floats to the surface[1]. When the solid mass has completely migrated from the bottom to the top of the solvent, the reaction has reached maximum conversion.

Step 5: Quenching and Isolation

  • Action: Cool the reaction to 0 °C for 30 minutes, filter off the floating succinimide, and wash the organic filtrate with saturated aqueous sodium thiosulfate.

  • Causality: Cooling forces any dissolved succinimide to precipitate. The thiosulfate wash reduces any residual Br₂ or unreacted NBS into water-soluble bromide salts, halting the radical chain permanently and preventing post-reaction degradation.

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 60% conversion, leaving significant unreacted 4-methylphthalide. How do I push it to completion? A: This is a classic symptom of initiator depletion. At 85 °C, the half-life of AIBN is short (~1 hour). If your reaction scale requires more than 2 hours to complete, the radical chain will terminate before the substrate is consumed. Fix: Do not add all the AIBN at the beginning. Add it in two portions: 0.025 eq at the start, and the remaining 0.025 eq after 1.5 hours.

Q2: LC-MS shows a large peak for 4-(dibromomethyl)phthalide. How do I prevent over-bromination? A: Dibromination occurs when the local concentration of Br₂ is too high, or when excess NBS is used. Fix: Strictly limit your NBS to 1.02–1.05 equivalents. Ensure your stirring rate is extremely vigorous (≥ 800 RPM). Poor stirring creates localized concentration gradients at the bottom of the flask where the NBS sits, causing the newly formed monobrominated product to react again before it can diffuse away.

Q3: NMR analysis indicates bromination on the aromatic ring rather than the benzylic methyl group. What went wrong? A: You have inadvertently triggered an electrophilic aromatic substitution. This happens when the radical pathway is suppressed and the ionic pathway takes over. The primary culprit is moisture. Water reacts with NBS to form HOBr and ionic bromonium species. Fix: Ensure your solvent is strictly anhydrous. If you are using Acetonitrile instead of BTF, be aware that its hygroscopic nature makes it prone to pulling moisture from the air, increasing the risk of ring bromination.

Q4: Can I replace toxic Carbon Tetrachloride (CCl₄) with a greener solvent without sacrificing yield? A: Yes. While CCl₄ is the traditional solvent for Wohl-Ziegler brominations due to its complete transparency to radicals, it is banned due to its ozone-depleting properties[4]. Benzotrifluoride (BTF) is the premier drop-in replacement. It mimics the physical properties of CCl₄ and provides nearly identical yields[1].

Part 4: Quantitative Data & Yield Optimization

The choice of solvent directly impacts the efficiency of the Goldfinger propagation cycle. Highly polar solvents dissolve NBS too quickly, spiking the Br₂ concentration and leading to side reactions. Solvents with abstractable protons will terminate the radical chain.

Table 1: Solvent Optimization Matrix for 4-Methylphthalide Bromination

Solvent SystemDielectric Constant (ε)Environmental EHS ProfileExpected Yield (%)Mechanistic Impact & Byproduct Risk
Carbon Tetrachloride (CCl₄) 2.2Banned (Ozone Depleting)85 – 90%Baseline: Excellent radical stability; risk of dibromination if NBS >1.05 eq.
Benzotrifluoride (BTF) 9.2Recommended (Green)82 – 88%Optimal: Strong C-F bonds resist radical abstraction; minimal side reactions.
Acetonitrile (MeCN) 37.5Acceptable75 – 80%High Polarity: Solubilizes NBS faster, increasing [Br₂] spikes; risk of ring bromination.
Ethyl Acetate (EtOAc) 6.0Recommended (Green)70 – 75%H-Abstraction Risk: Solvent possesses abstractable protons, leading to premature chain termination.

References

  • Wohl–Ziegler bromination - Wikipedia Wikipedia, The Free Encyclopedia URL
  • National Institutes of Health (PMC)
  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry University of Cape Town URL
  • Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides BenchChem URL

Sources

Troubleshooting failed reactions with 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-bromomethylphthalide). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind experimental failures.

By understanding the mechanistic logic of this bifunctional building block, you can design self-validating workflows that prevent side reactions before they occur.

Part 1: Mechanistic Causality – The "Dual Electrophile" Problem

Most reaction failures with 4-(bromomethyl)phthalide stem from a misunderstanding of its electronic topology. The molecule presents a classic Hard-Soft Acid-Base (HSAB) competition :

  • The Benzylic Carbon (Soft Electrophile): Highly polarizable and resonance-stabilized, making it the ideal target for soft nucleophiles (e.g., thiols, secondary amines, transition metals)[1].

  • The Lactone Carbonyl (Hard Electrophile): Features a localized partial positive charge. It is highly susceptible to attack by hard nucleophiles (e.g., alkoxides, hydroxide, unhindered primary amines), which leads to irreversible ring opening[2].

When designing your experiment, selecting a reagent that mismatches these HSAB principles will inevitably lead to lactone cleavage or benzylic hydrolysis[3].

Table 1: Nucleophile Hardness & Predicted Reaction Outcomes
Nucleophile ClassCommon ExamplesHSAB ClassificationPrimary Reaction SiteMajor Product Pathway
Oxygen (Anionic) NaOH, NaOMe, KOtBuHardCarbonyl CarbonLactone Ring Opening (Hydrolysis/Esterification)
Nitrogen (Primary) Methylamine, AnilineHard/BorderlineCarbonyl / BenzylicMixed (Aminolysis > SN2)
Nitrogen (Secondary) Piperidine, MorpholineBorderline/SoftBenzylic CarbonSN2 Substitution (Intact Lactone)
Sulfur (Anionic) Thiophenol, NaSMeSoftBenzylic CarbonSN2 Substitution (Intact Lactone)
Organometallic Boronic Acids (Pd/Ni cat.)SoftBenzylic CarbonCross-Coupling[4]
Reaction Pathway Visualization

Pathways SM 4-(Bromomethyl)phthalide (Dual Electrophile) SN2 Benzylic Substitution (Intact Lactone) SM->SN2 Soft Nucleophiles (2° Amines, Thiols) RingOpen Lactone Ring Opening (Side Product) SM->RingOpen Hard Nucleophiles (Alkoxides, 1° Amines) Hydrolysis Benzylic Hydrolysis (Side Product) SM->Hydrolysis H2O / Moisture

Caption: Divergent reaction pathways of 4-(bromomethyl)phthalide based on nucleophile hardness.

Part 2: Frequently Asked Questions (Troubleshooting Scenarios)

Q: I am trying to alkylate a primary amine, but my LC-MS shows a mass +18 Da higher than expected, and the NMR shows a loss of the lactone carbonyl stretch. What happened? A: You are observing aminolysis of the lactone ring. Primary amines act as hard nucleophiles and will preferentially attack the hard carbonyl carbon of the phthalide ring rather than the soft benzylic bromide[2]. Solution: To prevent this, either pre-form a secondary amine before alkylation, or use a highly polar aprotic solvent (like DMF) with a non-nucleophilic, soft base (e.g., DIPEA) at reduced temperatures (0 °C) to kinetically favor the SN2 pathway.

Q: My Suzuki-Miyaura coupling with 4-(bromomethyl)phthalide yields a complex mixture, predominantly consisting of a dimerized byproduct. How do I fix this? A: Benzylic bromides are notorious for undergoing Wurtz-type homocoupling during standard Palladium-catalyzed cross-coupling reactions[4]. The benzylic palladium intermediate is highly reactive and readily transmetalates with another equivalent of the starting material. Solution: Switch from Palladium to a Nickel-catalyzed system, or utilize a specialized bidentate ligand (such as Xantphos) and employ a slow-addition technique (syringe pump) for the benzylic bromide to keep its active concentration low[4].

Q: The starting material seems to be degrading on the shelf. My reactions are failing with a mass corresponding to [M - 79 + 17]. A: The benzylic bromide is undergoing hydrolysis to form 4-(hydroxymethyl)phthalide due to atmospheric moisture. Benzylic halides are exceptionally hygroscopic and reactive toward water[1]. Solution: Store the reagent in a desiccator under an inert atmosphere (Argon). For critical experiments, re-crystallize or pass the reagent through a short silica plug with anhydrous solvent immediately prior to use.

Part 3: Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints so you can verify the reaction trajectory before committing to workup.

Protocol 1: Chemoselective SN2 Amination (Preserving the Phthalide Ring)

Objective: Alkylate a secondary amine while completely suppressing lactone ring opening. Causality: Using N,N-Diisopropylethylamine (DIPEA) provides steric bulk, preventing it from acting as a competing nucleophile, while its soft basicity avoids the generation of hard hydroxide ions.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Add 4-(bromomethyl)phthalide (1.0 eq, 1.0 mmol) and purge with Argon for 5 minutes.

  • Solvation: Dissolve the starting material in anhydrous THF (10 mL). Cool the mixture to 0 °C using an ice bath. Note: Lower temperatures kinetically suppress ring-opening.

  • Reagent Addition: Add the secondary amine (1.1 eq) dropwise, followed by DIPEA (1.5 eq).

  • Self-Validation Checkpoint (1 Hour): Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS.

    • Success Indicator: Presence of the [M+H]+ peak for the desired SN2 product.

    • Failure Indicator: If a peak corresponding to [M+18] is observed, your amine is too hard/unhindered. Immediately quench the reaction to save the remaining starting material.

  • Completion & Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH4Cl (not NaOH or NaHCO3, to protect the lactone). Extract with EtOAc (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Transition-Metal Catalyzed Benzylic Suzuki Coupling

Objective: Couple an arylboronic acid to the benzylic position while avoiding homocoupling. Causality: Utilizing a Ni(II) catalyst suppresses the beta-elimination and homocoupling pathways that plague Pd-catalyzed benzylic couplings[4].

  • Catalyst Activation: In a glovebox, charge a vial with NiCl2(dme) (10 mol%), standard bipyridine ligand (10 mol%), and the arylboronic acid (1.5 eq).

  • Base Selection: Add anhydrous K3PO4 (2.0 eq). Avoid strong bases like KOtBu which will cleave the lactone.

  • Solvent & Substrate: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial and remove from the glovebox.

  • Slow Addition: Dissolve 4-(bromomethyl)phthalide (1.0 eq) in 2 mL of dioxane. Using a syringe pump, add this solution dropwise over 2 hours at 60 °C.

  • Self-Validation Checkpoint (Post-Addition): Run a TLC (Hexanes:EtOAc 3:1).

    • Success Indicator: A new, UV-active spot with an Rf slightly lower than the starting material.

    • Failure Indicator: A highly non-polar spot near the solvent front indicates homocoupling (dimerization).

Diagnostic Workflow Visualization

Workflow Issue Reaction Failure Detected CheckLCMS Analyze via LC-MS / NMR Issue->CheckLCMS MassPlus18 Mass = Expected + 18 (Ring Opening) CheckLCMS->MassPlus18 Hard Nucleophile MassMinus79 Mass = Expected - 79 + OH (Hydrolysis) CheckLCMS->MassMinus79 Moisture present Homocoupling Dimerization (Cross-Coupling Failure) CheckLCMS->Homocoupling Metal Catalysis Sol1 Switch to softer base (e.g., DIPEA) & lower Temp MassPlus18->Sol1 Sol2 Rigorous anhydrous conditions (Schlenk) MassMinus79->Sol2 Sol3 Use Ni-catalysis or adjust Pd-ligand Homocoupling->Sol3

Caption: Diagnostic workflow for identifying and resolving common 4-(bromomethyl)phthalide reaction failures.

Part 4: References

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation Master Organic Chemistry

  • Benzylic substitution, benzylation Organic Chemistry Portal

  • Chlorobenzene-driven palladium-catalysed lactonisation of benzoic acids PMC - NIH

  • Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application RSC Publishing

Sources

Technical Support Center: Purification of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-(bromomethyl)phthalide). This bifunctional molecule is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including phthalazinone cores found in PARP inhibitors like Olaparib[1].

The synthesis typically relies on the Wohl-Ziegler bromination of 4-methylphthalide using N-bromosuccinimide (NBS) and a radical initiator[2]. While the reaction is highly efficient, isolating the pure monobrominated product requires precise control over reaction stoichiometry and downstream purification to mitigate over-bromination and moisture-induced degradation.

Purification Workflow

The following logic tree dictates the standard purification pathway based on the crude reaction profile.

PurificationWorkflow A Crude Reaction Mixture (4-(Bromomethyl)phthalide + Impurities) B Aqueous Workup (Water Wash) A->B C Organic Phase (DCM or EtOAc) B->C D Aqueous Phase (Succinimide Removal) B->D E Drying & Concentration (Na2SO4) C->E F Crude Product Assessment (NMR / TLC) E->F G Recrystallization (Toluene/Heptane) F->G Purity >85% H Column Chromatography (Silica Gel, Hexane/EtOAc) F->H Purity <85% I Pure 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one G->I H->I

Workflow for the purification of 4-(bromomethyl)phthalide following Wohl-Ziegler bromination.

Troubleshooting & FAQs

Q: How do I remove residual succinimide without losing my product? A: Succinimide is the primary byproduct of the NBS bromination[2]. Because it is highly polar and capable of hydrogen bonding, it is easily removed via an aqueous workup. Critical Causality: The lactone ring of the phthalide core is sensitive to basic conditions. You must use neutral water or slightly acidic washes (e.g., saturated NH4​Cl ) rather than basic washes (like NaHCO3​ or NaOH ) to prevent irreversible lactone ring opening.

Q: My NMR shows a mixture of monobrominated and dibrominated products. How do I prevent and separate this? A: Over-bromination occurs because the monobrominated product still contains benzylic protons. While the electron-withdrawing bromine slightly deactivates the position, the radical intermediate remains highly stabilized by the adjacent aromatic ring[3]. The actual brominating agent is molecular Br2​ generated in situ[4]. Prevention: Strictly control the stoichiometry of NBS (0.95 - 1.00 eq) and halt the reaction immediately when the dense NBS solid converts to low-density succinimide floating on the solvent surface[2]. Separation: The dibromo impurity is significantly less polar. It can be separated via silica gel chromatography using a non-polar gradient or excluded from the crystal lattice during recrystallization.

Q: I am seeing a significant amount of 4-(hydroxymethyl)phthalide impurity. What causes this? A: This is a hydrolysis product. The benzylic carbon-bromine bond is highly activated. If moisture is present during the reaction or workup, it will rapidly hydrolyze the bromomethyl species to the corresponding hydroxyphthalide (pseudo-acid form)[1]. Ensure all solvents are strictly anhydrous, run the reaction under an inert atmosphere, and dry the organic phase thoroughly before concentration.

Quantitative Impurity Profile

ImpurityCausality / OriginApprox. Rf Value (Hex/EtOAc 8:2)Recommended Removal Method
Succinimide Byproduct of NBS reduction during radical propagation.0.05Aqueous wash (neutral pH).
4-(Hydroxymethyl)phthalide Moisture-induced hydrolysis of the benzylic bromide.0.15Strict anhydrous conditions; Chromatography.
4-Methylphthalide Unreacted starting material (incomplete conversion).0.30Silica gel chromatography.
4-(Bromomethyl)phthalide Target Product 0.45 N/A
4-(Dibromomethyl)phthalide Over-bromination due to excess in situ Br2​ generation.0.65Recrystallization or Chromatography.

Note: Rf values are approximate and must be verified via TLC using 254 nm UV detection.

Self-Validating Experimental Protocols

Protocol 1: Aqueous Workup for Succinimide Removal

Causality: This exploits the extreme polarity difference between the highly water-soluble succinimide and the lipophilic phthalide core.

  • Dilute the crude reaction mixture with an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash the organic layer with distilled water (3 x 50 mL per 100 mL organic phase).

  • Wash with saturated aqueous NaCl (brine) to pull residual emulsified water from the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter and concentrate under reduced pressure at <40 °C to prevent thermal degradation.

  • Self-Validation Step: Check the pH of the aqueous waste; it must be neutral (pH 6-7). Spot the dried organic phase on a TLC plate; the baseline should be completely clear of polar succinimide streaking.

Protocol 2: Recrystallization (For Crude Purity >85%)

Causality: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, thermodynamically excluding the structurally dissimilar dibromo and unreacted impurities.

  • Dissolve the crude 4-(bromomethyl)phthalide in a minimum volume of hot toluene (approx. 80 °C).

  • Slowly add heptane dropwise until the solution reaches the cloud point (slightly turbid).

  • Remove from heat and allow the solution to cool slowly to room temperature undisturbed.

  • Further cool the mixture in an ice bath (0-5 °C) for 1 hour to maximize precipitation yield.

  • Filter the crystals via vacuum filtration and wash with ice-cold heptane. Dry under high vacuum.

  • Self-Validation Step: The mother liquor should retain the yellow tint of impurities, while the isolated crystals should be stark white. Melting point analysis should yield a sharp, narrow range.

Protocol 3: Silica Gel Chromatography (For Crude Purity <85%)

Causality: Separates compounds based strictly on their differential partitioning between the polar silica stationary phase and the non-polar mobile phase.

  • Pack a column with silica gel (230-400 mesh) using Hexanes.

  • Dry-load the crude mixture onto a small amount of silica gel, or load it as a highly concentrated solution in DCM.

  • Elute with a gradient starting at 5% EtOAc in Hexanes, slowly increasing to 20% EtOAc in Hexanes.

  • Monitor fractions via TLC (UV detection at 254 nm). The dibromo impurity will elute first, followed by the target product, and finally the unreacted starting material.

  • Combine fractions containing the pure monobrominated product and concentrate under reduced pressure.

  • Self-Validation Step: Co-spot the collected fractions against the crude mixture on a TLC plate. The pooled product fractions must show single-spot purity under 254 nm UV light before solvent removal.

References

  • Allylic Substitution Reaction: Mechanism, Examples & Tips Vedantu URL: [Link]

  • Wohl–Ziegler bromination Wikipedia URL:[Link]

  • Wohl-Ziegler Bromination Chem-Station Int. Ed. URL: [Link]

Sources

Technical Support Center: Reaction Monitoring of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing derivatives of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-(bromomethyl)phthalide).

Because this molecule features both a highly reactive electrophilic benzylic bromide and a base-sensitive lactone ring, monitoring its nucleophilic substitution (SN2) reactions requires precise analytical control. This document provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure high-fidelity reaction monitoring using Thin Layer Chromatography (TLC).

System Dynamics & Reaction Causality

During an SN2 reaction, a nucleophile (e.g., an amine, thiol, or alkoxide) displaces the benzylic bromide of 4-(bromomethyl)phthalide. To drive the reaction and neutralize the resulting hydrobromic acid (HBr), an acid scavenger or base (like K2CO3 or DIPEA) is typically employed.

However, the 1,3-dihydro-2-benzofuran-1-one core contains a lactone ring. Under basic conditions or extended heating, this lactone is susceptible to nucleophilic attack, leading to ring-opening (hydrolysis or aminolysis). Your TLC strategy must not only track the consumption of the starting material but also detect the formation of these highly polar degradation byproducts.

SN2_Logic SM 4-(Bromomethyl)phthalide (Electrophile) SN2 SN2 Displacement (Desired Pathway) SM->SN2 Side Lactone Ring Opening (Side Reaction) SM->Side Nuc Nucleophile (Amine/Thiol/Alkoxide) Nuc->SN2 Base Basic Conditions (Excess Base) Base->Side Promotes Product Substituted Phthalide SN2->Product Degradation Hydrolyzed/Aminolyzed Byproducts Side->Degradation

Fig 1. Reaction pathways: Desired SN2 substitution versus base-catalyzed lactone ring opening.

Self-Validating Protocol: TLC Monitoring Workflow

To ensure trustworthiness, your TLC analysis must be a self-validating system . Matrix effects (such as high salt concentrations or varying pH in the reaction mixture) can artificially shift the Retention Factor (Rf) of a compound. To prevent false positives, always use the co-spotting technique [1].

Step-by-Step Methodology
  • Sample Quenching & Preparation: Withdraw a 10–20 µL aliquot of the reaction mixture. Dilute it in 100 µL of an organic solvent (e.g., Ethyl Acetate). If the reaction is highly basic, wash the aliquot with a drop of saturated aqueous NH4Cl to halt the reaction and remove salts that cause TLC streaking.

  • Plate Preparation: Use standard Silica Gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a pencil.

  • Self-Validating Spotting (The 3-Lane Method):

    • Lane 1 (Reference): Spot the pure 4-(bromomethyl)phthalide starting material (SM).

    • Lane 2 (Co-spot): Spot the pure SM, let it dry, and then spot the quenched reaction mixture directly on top of it. Causality: If the SM in the reaction mixture has a different Rf than the pure SM due to matrix effects, the co-spot will elongate into a figure-eight. If it remains a perfect circle, the Rf is true.

    • Lane 3 (Reaction): Spot the quenched reaction mixture alone.

  • Elution: Develop the plate in a pre-equilibrated chamber. A standard starting mobile phase is 3:1 Hexanes:Ethyl Acetate . Ensure the chamber is saturated with solvent vapor to prevent uneven evaporation during capillary action.

  • Visualization: Analyze the plate first under UV light, followed by chemical staining (see Section 3).

TLC_Workflow Start Sample Reaction Mixture (SM + Nucleophile) Spot Spot on Silica Gel 60 F254 Plate Start->Spot Elute Elute in Chamber (e.g., Hexane:EtOAc) Spot->Elute UV Visualize under UV 254 nm Elute->UV Stain Apply Chemical Stain (e.g., Ninhydrin/KMnO4) UV->Stain Product UV Inactive Analyze Calculate Rf & Assess Completion UV->Analyze Product UV Active Stain->Analyze

Fig 2. Standard TLC monitoring workflow for identifying reaction progress and product formation.

Visualization Strategies & Quantitative Data

Because 4-(bromomethyl)phthalide contains a highly conjugated benzofuranone ring, it strongly absorbs short-wave ultraviolet light (254 nm) and will quench the fluorescence of the F254 indicator on the silica plate, appearing as a dark spot [3] [4]. However, if your nucleophile lacks a chromophore, relying solely on UV can be misleading. Secondary chemical stains are required to validate the functional groups of the newly formed product [2].

Table 1: Expected TLC Behavior and Visualization Methods
AnalyteStructural FeaturesExpected Rf Shift (vs SM)Primary VisualizationSecondary Stain
4-(Bromomethyl)phthalide (SM) Benzylic bromide, LactoneReference (e.g., ~0.6 in 2:1 Hex/EtOAc)UV 254 nm (Strong)None / KMnO4 (Weak)
Amine-substituted Product Basic nitrogen, LactoneLower (More polar)UV 254 nmNinhydrin (Pink/Purple)
Ether/Thioether Product Ether/Thioether linkageSimilar or slightly lowerUV 254 nmp-Anisaldehyde
Lactone Ring-Opened Byproduct Carboxylic acid + Alcohol/AmideDrastically Lower (Baseline)UV 254 nmBromocresol Green (Yellow)

Troubleshooting & FAQs

Q: My starting material and product spots are co-eluting (identical Rf values). How do I resolve them? A: If the Rf values are identical, the polarity difference in your current solvent system is insufficient to separate the molecules. This frequently happens in dipole-dipole dominant systems like Hexanes/Ethyl Acetate. Solution: Switch to a solvent system with a different selectivity group. Try a hydrogen-bonding dominant system such as Toluene:Ethyl Acetate (8:2) or Dichloromethane:Methanol (95:5) [1].

Q: The product spot streaks heavily across the plate, making it impossible to calculate an accurate Rf. A: This is a classic symptom when synthesizing amine derivatives. The basic nitrogen of your product interacts strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing continuous retention and streaking. Solution: Neutralize the silica plate dynamically by adding 1–5% Triethylamine (TEA) or concentrated aqueous NH4OH to your mobile phase. This blocks the acidic sites on the silica, allowing the amine product to elute as a tight, circular spot.

Q: I am observing multiple new spots forming over time, particularly highly polar spots stuck at the baseline. A: You are likely observing degradation. The 1,3-dihydro-2-benzofuran-1-one core contains a lactone that is highly susceptible to basic hydrolysis or aminolysis. The baseline spots are likely ring-opened carboxylic acid derivatives, which are too polar to move in standard normal-phase solvents. Solution: Your reaction conditions are too harsh. Reduce the equivalents of the base, switch to a weaker/sterically hindered base (e.g., replacing K2CO3 with DIPEA), or lower the reaction temperature.

Q: The product is visible under UV, but my chemical stain isn't working. A: Chemical stains require specific functional group interactions and often thermal activation [2]. For example, Ninhydrin only reacts with primary and secondary amines. If you synthesized a tertiary amine, Ninhydrin will not produce a color change. Ensure you are using the correct stain for your specific nucleophile (e.g., use KMnO4 for oxidizable groups or Dragendorff's reagent for tertiary amines) and heat the plate evenly to 110°C until the color develops.

References

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at:[Link]

  • TLC Visualization Methods - Labster. Available at:[Link]

  • How to detect compounds on TLC plates? - Filter-Bio. Available at:[Link]

Benzofuran Bromination Troubleshooting & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran functionalization. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to achieve absolute regioselectivity during the bromination of the benzofuran scaffold. The benzofuran ring system presents a unique electronic environment: the C-2 and C-3 positions of the electron-rich furan ring, as well as the C-5 position of the fused benzene ring, all compete for electrophilic attack.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot your synthetic workflows, understand the causality behind side reactions, and establish self-validating experimental systems.

Part 1: Mechanistic Overview & Workflow Logic

Before troubleshooting specific issues, it is critical to understand the causality behind the reaction pathways. The furan ring has a lower resonance energy compared to a standard benzene ring. Consequently, direct electrophilic bromination often results in an addition across the C-2/C-3 double bond rather than immediate substitution[1]. To force substitution at specific carbons (C-2, C-3, or C-5), we must manipulate the reaction mechanism through directed lithiation, base-promoted elimination, or electrochemical tuning.

G BF Benzofuran Add 2,3-Dibromo-2,3-dihydrobenzofuran BF->Add Br2, AcOH (Electrophilic Addition) Lith 2-Lithiobenzofuran BF->Lith n-BuLi, THF, -78°C (Directed Deprotonation) C5 5-Bromobenzofuran BF->C5 e- electrolysis NH4Br, AcOH/H2O (100:1) (Electrophilic Substitution) C3 3-Bromobenzofuran Add->C3 KOH, EtOH, Reflux (HBr Elimination) C2 2-Bromobenzofuran Lith->C2 Br2 or NBS (Electrophilic Quench)

Reaction pathways for regioselective bromination of benzofuran at C-2, C-3, and C-5.

Part 2: Troubleshooting FAQs

Q1: When I react benzofuran with Br₂ in acetic acid at room temperature, my NMR shows no aromatic furan protons, and I isolate a dibrominated product instead of a mono-bromobenzofuran. What is happening, and how do I fix it? A: You are observing an electrophilic addition rather than a substitution. When benzofuran is treated with Br₂ in acetic acid, the bromine adds across the C-2/C-3 double bond, yielding 2,3-dibromo-2,3-dihydrobenzofuran[1]. The furan ring in benzofuran behaves more like an isolated alkene under these conditions. The Fix (To get 3-bromobenzofuran): Do not discard your dibrominated intermediate! You can achieve regioselective C-3 bromination by subjecting the 2,3-dibromo-2,3-dihydrobenzofuran to a base-promoted elimination. Refluxing the intermediate with potassium hydroxide (KOH) in ethanol selectively eliminates HBr, restoring aromaticity and yielding 3-bromobenzofuran[2].

Q2: I need strictly 2-bromobenzofuran for a Suzuki cross-coupling reaction, but direct bromination gives me mixtures. How can I selectively target the C-2 position? A: To exclusively target the C-2 position, you must bypass direct electrophilic halogenation and instead leverage the kinetic acidity of the C-2 proton. The most reliable, self-validating system for this is directed lithiation. By treating benzofuran with n-butyllithium (n-BuLi) at -78 °C in THF, you selectively deprotonate the C-2 position to form 2-lithiobenzofuran[3][4]. Subsequent quenching with an electrophilic bromine source (such as Br₂ or NBS) will yield 2-bromobenzofuran cleanly, preventing any addition across the double bond.

Q3: My drug development target requires a bromine at the C-5 position on the benzene ring. Is there a way to achieve C-5 bromination without pre-functionalizing the furan ring? A: Yes. You can achieve this via regioselective electro-bromination, a powerful technique that tunes the active bromine species based on the electrolyte and solvent composition. By performing the electrolysis of benzofuran in an AcOH/H₂O (100:1) solvent system containing ammonium bromide (NH₄Br), you can direct the substitution almost exclusively to the C-5 position, yielding 5-bromobenzofuran[1]. Mechanistic Insight: The high AcOH-to-water ratio limits the solubility of NH₄Br, maintaining a low concentration of dissolved bromide ions. This low concentration favors the electrochemical generation of hypobromous acid (HOBr) or AcOBr, which preferentially undergoes electrophilic aromatic substitution at the C-5 position rather than addition at the C-2/C-3 bond[1].

Part 3: Quantitative Data & Regioselectivity Matrix

To ensure easy comparison of reaction conditions and expected outcomes, refer to the matrix below when designing your synthesis:

Target PositionReagents & Solvent SystemIntermediate FormedMajor ProductMechanistic Pathway
C-3 1. Br₂, AcOH (RT)2. KOH, EtOH (Reflux)2,3-Dibromo-2,3-dihydrobenzofuran3-BromobenzofuranElectrophilic Addition followed by Base-Promoted Elimination
C-2 n-BuLi, THF (-78 °C), then Br₂ or NBS2-Lithiobenzofuran2-BromobenzofuranDirected Deprotonation followed by Electrophilic Quench
C-5 Electrolysis (e⁻), NH₄Br, AcOH/H₂O (100:1)Electrogenerated HOBr / AcOBr5-BromobenzofuranElectrochemical Electrophilic Aromatic Substitution
C-2 & C-3 Electrolysis (e⁻), NH₄Br, AcOH/H₂O (10:1)Electrogenerated Br₂2,3-Dibromo-2,3-dihydrobenzofuranElectrochemical Electrophilic Addition

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Bromobenzofuran via Addition-Elimination

This two-step protocol utilizes a self-validating NMR approach to track the loss and restoration of aromaticity.

Step 1: Addition (Synthesis of 2,3-dibromo-2,3-dihydrobenzofuran)

  • Dissolve benzofuran (1.0 equiv) in glacial acetic acid.

  • Slowly add Br₂ (1.05 equiv) dropwise at 0 °C, then allow the mixture to warm to room temperature.

  • Stir for 1–3 hours. Self-Validation: Monitor the reaction via ¹H NMR; the aromatic C-2 and C-3 protons will disappear, replaced by upfield dihydrobenzofuran protons.

  • Concentrate the mixture under vacuum to isolate the 2,3-dibromo-2,3-dihydrobenzofuran intermediate.

Step 2: Elimination (Synthesis of 3-bromobenzofuran)

  • Dissolve potassium hydroxide (KOH, 2.0 equiv) in ethanol and cool the solution to 0 °C[2].

  • Dissolve the 2,3-dibromo-2,3-dihydrobenzofuran intermediate in pre-cooled ethanol and add it dropwise to the KOH solution at a constant temperature of 0 °C[2].

  • Heat the reaction mixture to reflux for 2 hours[2].

  • Concentrate the mixture under vacuum, dilute with water, and extract with ethyl acetate (3 × 100 mL). Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate to yield 3-bromobenzofuran as an oil[2].

Protocol B: Synthesis of 2-Bromobenzofuran via Directed Lithiation
  • Add benzofuran (1.0 equiv) and anhydrous THF to a flame-dried flask under an inert nitrogen atmosphere[3].

  • Cool the solution to -78 °C using a dry ice/acetone bath[3].

  • Slowly add n-butyllithium (n-BuLi, 2.4 M in hexanes, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of 2-lithiobenzofuran[3][4].

  • Add a solution of Br₂ or N-bromosuccinimide (NBS) (1.1 equiv) in anhydrous THF dropwise.

  • Allow the mixture to slowly warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography.

Protocol C: Regioselective Electro-Bromination to 5-Bromobenzofuran
  • Prepare an electrolysis medium consisting of AcOH and H₂O in a 100:1 ratio[1].

  • Add NH₄Br to the solvent system. Note: Due to the high acetic acid concentration, only a small portion of NH₄Br will dissolve (~1 mg/mL), leaving the rest as a solid suspension[1].

  • Add benzofuran to an undivided electrolysis cell equipped with platinum (Pt) electrodes.

  • Run the electrolysis under constant current conditions (e.g., passing 4 F/mol of electricity)[1].

  • The low concentration of dissolved bromide ensures the generation of electrophilic species (HOBr/AcOBr) that selectively substitute at the C-5 position, yielding 5-bromobenzofuran[1].

References

  • SUBSTITUTION vs ADDITION.
  • 3-BROMO-1-BENZOFURAN | 59214-70-9 Source: ChemicalBook URL
  • Benzofuran-2-boronic acid synthesis Source: ChemicalBook URL
  • Source: National Institutes of Health (NIH)

Sources

Preventing polymerization of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzofuran Derivative Troubleshooting & Support Center . As a Senior Application Scientist, I have designed this guide to address the complex handling, storage, and synthesis challenges associated with highly reactive benzofuran compounds (such as 2-vinylbenzofuran).

Benzofuran derivatives are notorious for undergoing spontaneous, highly exothermic polymerization. This guide bypasses generic advice to provide you with the mechanistic causality behind these reactions and self-validating protocols to ensure your downstream experiments succeed.

I. Quantitative Diagnostic Matrix

Before troubleshooting your specific workflow, it is critical to understand the precise physical and chemical thresholds that govern benzofuran stability.

ParameterQuantitative ValueMechanistic Significance
MEHQ Inhibitor Concentration 10 – 300 ppmThe standard industrial range required to prevent spontaneous radical propagation during storage[1].
Dissolved Oxygen Requirement 10 ppm O₂ per 40 ppm MEHQPhenolic inhibitors are inactive without oxygen. An equimolar ratio of dissolved O₂ to the inhibitor is required to terminate peroxy radicals[1].
Uninhibited Monomer Stability < 48 hours at 25 °CWithout stabilization, reactive derivatives like 2-vinylbenzofuran rapidly crosslink into a hard, glass-like polymer when exposed to the atmosphere[2].
Acid-Catalyzed Synthesis Temp 140 – 190 °CHigh temperatures drive furan-to-benzofuran conversion over Brønsted acid catalysts, but require specific solvent choices (e.g., methanol) to prevent immediate polymerization[3].

II. Deep-Dive FAQs: Mechanistic Causality

Q1: I sparged my 2-vinylbenzofuran storage vessel with 100% Argon to protect it, but it still polymerized into a solid block. Why did the MEHQ inhibitor fail? Causality: You inadvertently deactivated the inhibitor by removing all the oxygen. Phenolic inhibitors like hydroquinone monomethyl ether (MEHQ) and butylated hydroxytoluene (BHT) do not react directly with the carbon-centered monomer radical (R•). Instead, they require oxygen to function. The monomer radical must first react with dissolved oxygen to form a peroxy radical (ROO•). The phenolic inhibitor then rapidly terminates this peroxy radical[1]. By sparging with 100% Argon, you starved the system of O₂, leaving the R• radicals unchecked to initiate spontaneous self-polymerization.

Q2: During the acid-catalyzed synthesis of benzofuran derivatives, I am recovering massive yields of dark, polymeric tar instead of my product. What is causing this? Causality: The solvent environment is likely failing to stabilize your reactive intermediates. When using water as a solvent over a Brønsted acid catalyst (like Amberlyst 70), the reactive aldehyde intermediates undergo rapid condensation and polymerization rather than cyclization[3]. Solution: Switch your solvent to an alcohol, such as methanol. Methanol physically stabilizes these reactive aldehyde intermediates, effectively suppressing the polymerization pathway and driving the equilibrium toward the desired benzofuran product[3].

Q3: How can I verify that I have successfully removed MEHQ before my sensitive organometallic cross-coupling reaction? Causality: MEHQ acts as a potent poison to many transition-metal catalysts. You cannot rely on visual inspection, as MEHQ is colorless. Because MEHQ possesses a distinct UV absorbance signature, you can validate its complete removal using full-spectrum UV-Vis spectroscopy. The absence of its characteristic absorbance peak confirms that the monomer is pure and ready for sensitive downstream reactions.

III. System Logic & Workflows

InhibitionMechanism R Benzofuran Radical (R•) ROO Peroxy Radical (ROO•) R->ROO Fast (Requires O2) Polymer Spontaneous Polymerization R->Polymer Slow (If O2 is absent) O2 Dissolved Oxygen (O2) O2->ROO Stable Stable Non-Radical Complex ROO->Stable Terminated by Inhibitor Inhibitor Phenolic Inhibitor (e.g., MEHQ) Inhibitor->Stable

Radical inhibition pathway of benzofuran derivatives requiring oxygen.

PurificationWorkflow Step1 Raw Monomer (Contains MEHQ) Step2 Wash 3x with 5% NaOH Step1->Step2 Deprotonate Phenol Step3 Wash with Distilled H2O Step2->Step3 Neutralize Step4 Dry over Anhydrous Na2SO4 Step3->Step4 Remove Moisture Step5 Vacuum Distillation Step4->Step5 Isolate Step6 Purified Benzofuran (Ready for Rxn) Step5->Step6 Collect Fraction

Step-by-step workflow for the removal of phenolic inhibitors.

IV. Validated Experimental Protocols

Protocol A: Self-Validating Removal of Phenolic Inhibitors

Use this protocol immediately prior to utilizing the benzofuran derivative in a polymerization or cross-coupling reaction.

  • Dilution: Dissolve the inhibited benzofuran derivative in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to reduce viscosity and prevent localized exothermic hot spots.

  • Deprotonation: Transfer the solution to a separatory funnel. Wash the organic layer with 3 equal volumes of 5% aqueous NaOH.

    • Causality: The strong base deprotonates the phenolic OH group of MEHQ/BHT, converting it into a highly water-soluble phenoxide salt that partitions into the aqueous layer.

  • Neutralization & Validation: Wash the organic layer with distilled water.

    • Self-Validation Check: Test the aqueous effluent with pH paper. You must repeat the water washes until the aqueous layer reads exactly pH 7. An alkaline reading indicates residual phenoxide salts are still present in the emulsion.

  • Desiccation: Dry the neutralized organic layer over anhydrous Na₂SO₄ for 30 minutes to remove trace water. Filter the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure, keeping the water bath below 30 °C to prevent thermally-induced radical formation.

  • Final Purification: Perform a vacuum distillation.

    • Self-Validation Check: Analyze an aliquot of the distilled fraction via UV-Vis spectroscopy. The complete absence of MEHQ's signature absorbance peak confirms successful purification.

Protocol B: Safe Long-Term Storage Preparation

Use this protocol to stabilize newly synthesized or purified benzofuran monomers.

  • Inhibitor Addition: Add exactly 100 ppm of MEHQ to the purified benzofuran derivative[1]. Stir gently to ensure complete dissolution.

  • Atmospheric Balancing: Blanket the headspace of the storage vessel with a 50/50 mixture of Nitrogen and Air.

    • Causality: This specific ratio provides the ~10–15 ppm of dissolved O₂ required for MEHQ to terminate peroxy radicals, without creating a highly oxidative environment that degrades the monomer[1].

  • Thermal & Photolytic Protection: Transfer the stabilized monomer to an amber glass bottle to prevent UV-induced homolytic bond cleavage. Store strictly at 4 °C.

V. References

1.[2] The Preparation and Properties of 2-Vinylbenzofuran. Source: acs.org. 2 2.[3] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Source: rsc.org. 3 3.[1] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Source: fluoryx.com.1 4. Measuring Polymerization Inhibitor. Source: aai.solutions.

Sources

Technical Support Center: A Researcher's Guide to Managing Incompatible Materials with Bromomethyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe and effective management of bromomethyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these versatile yet reactive reagents. Our focus is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

Introduction: The Duality of Bromomethyl Compounds

Bromomethyl compounds are invaluable reagents in organic synthesis, prized for their ability to act as effective alkylating agents. This reactivity, however, is also the source of their potential hazards. Understanding and respecting the chemical incompatibilities of these compounds is paramount to preventing dangerous reactions and ensuring reproducible experimental outcomes. This guide will serve as your comprehensive resource for identifying and managing these incompatibilities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios encountered when working with bromomethyl compounds.

Q1: What are the primary chemical classes that are incompatible with bromomethyl compounds?

A1: Bromomethyl compounds are electrophilic and will react with a variety of nucleophiles. The primary incompatible classes of chemicals include:

  • Strong Oxidizing Agents: These can lead to violent reactions and the potential for fire or explosion.[1][2][3]

  • Strong Bases: Deprotonation of adjacent carbons can lead to elimination reactions or other unwanted side reactions.[4][5][6]

  • Strong Acids: While some reactions are acid-catalyzed, strong acids can also promote decomposition and the release of hazardous fumes like hydrogen bromide.[4][6][7]

  • Alcohols and Amines: These are nucleophiles that will readily react with the bromomethyl group in a nucleophilic substitution reaction, which may be an intended reaction but is an incompatibility if unintended.[5]

  • Metals: Certain metals can react with bromomethyl compounds, particularly in the presence of moisture, which can lead to the formation of organometallic reagents or other reactive species.[5]

  • Water/Moisture: Bromomethyl compounds can be sensitive to moisture, leading to hydrolysis and the formation of the corresponding alcohol and hydrobromic acid.[4][5]

Q2: My reaction with a bromomethyl compound is sluggish or failing. What are the potential causes related to incompatibility?

A2: Several factors related to material incompatibility can lead to poor reaction outcomes:

  • Solvent Choice: Using a protic solvent like an alcohol when a nucleophilic substitution with another reagent is intended will lead to competitive solvolysis. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[8]

  • Presence of Water: Trace amounts of water in your reagents or solvents can hydrolyze the bromomethyl compound, reducing the amount available for your desired reaction.

  • Incorrect Base: If a base is required for your reaction, using one that is too strong or sterically hindered can favor elimination over substitution.

  • Degradation of Reagent: Improper storage, such as exposure to light or moisture, can degrade the bromomethyl compound before use.

Q3: I've observed the formation of a precipitate or unexpected color change upon adding my bromomethyl compound. What could be happening?

A3: This often indicates an immediate and unintended reaction. Consider the following:

  • Reaction with Additives in Solvents: Some grades of solvents contain stabilizers or inhibitors that can react with your bromomethyl compound.

  • Contaminated Glassware: Residual cleaning agents (bases or acids) on your glassware can initiate a reaction.

  • Incompatible Stir Bars: While rare, a reactive coating on a stir bar could potentially interact with the reagent.

Q4: How can I safely quench a reaction containing unreacted bromomethyl compounds?

A4: Quenching is a critical step to neutralize reactive species before workup. The choice of quenching agent depends on the reaction conditions.[9]

  • For reactions with nucleophiles: A common method is to add a proton source to neutralize any remaining nucleophile and then use a miscible nucleophilic solvent like methanol to consume the excess bromomethyl compound.

  • General Quenching: Slow addition of water or an aqueous solution of a mild quenching agent like ammonium chloride (NH₄Cl) can hydrolyze the remaining bromomethyl compound.[9][10] Always cool the reaction mixture in an ice bath before and during quenching to manage any exotherm.[9][11]

Troubleshooting Guide: Managing Incompatible Scenarios

This table provides a quick reference for troubleshooting common issues arising from material incompatibility.

Observed Issue Potential Cause (Incompatibility) Recommended Action
Low or No Product Yield Reaction with residual water in the solvent.Use anhydrous solvents and dry glassware thoroughly.
Competitive reaction with a protic solvent (e.g., methanol, ethanol).Switch to a polar aprotic solvent (e.g., DMF, acetonitrile).[8]
Degradation of the bromomethyl reagent due to improper storage.Verify the purity of the starting material. Store bromomethyl compounds in a cool, dry, dark place.
Formation of Unwanted Byproducts Use of a strong, bulky base leading to elimination.Consider a weaker or less sterically hindered base.
Reaction with atmospheric moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Exothermic Reaction or Gas Evolution During Quenching Quenching agent added too quickly.Add the quenching agent slowly and with efficient stirring, preferably at 0°C.[9]
Reaction of unreacted bromomethyl compound with a highly reactive quenching agent.Choose a milder quenching agent appropriate for the reaction scale and conditions.
Emulsion Formation During Aqueous Workup High concentration of salts or polar compounds.Add brine (saturated aqueous NaCl solution) to help break the emulsion.[9]

Experimental Protocols

Protocol 1: Safe Handling and Storage of Bromomethyl Compounds
  • Engineering Controls: Always handle bromomethyl compounds in a certified chemical fume hood to minimize inhalation exposure.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[1][14]

  • Storage: Store bromomethyl compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][14][15] Keep containers tightly sealed to prevent moisture ingress.[1][14]

  • Dispensing: When weighing or transferring solid bromomethyl compounds, do so carefully to minimize dust generation.[13] Use non-sparking tools.[15]

Protocol 2: General Procedure for Quenching a Reaction with a Bromomethyl Compound
  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0°C in an ice-water bath.[9] This is crucial to control any potential exotherm during the quenching process.

  • Selection of Quenching Agent: Choose an appropriate quenching agent. For a general approach, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often effective.[9]

  • Slow Addition: Slowly add the quenching agent to the stirred reaction mixture dropwise. Monitor for any signs of an exothermic reaction or gas evolution.

  • Extraction: Once the quenching is complete, proceed with the standard aqueous workup and extraction using an appropriate organic solvent.[9]

Visualizing Workflows and Relationships

Diagram 1: Decision Tree for Managing Potential Incompatibilities

Decision-Making for Bromomethyl Compound Reactions A Start: Planning an experiment with a bromomethyl compound B Identify all reagents and solvents A->B C Check for known incompatibilities (bases, acids, oxidizers, nucleophiles) B->C D Incompatibility identified? C->D E YES D->E F NO D->F G Modify experimental design (e.g., change solvent, use a different base) E->G H Proceed with the reaction under controlled conditions F->H G->B I Monitor reaction progress H->I J Plan quenching and workup procedure I->J K Select appropriate quenching agent J->K

Caption: A logical workflow for proactively identifying and mitigating potential material incompatibilities.

Diagram 2: Incompatibility Relationship Map

Incompatibility Web for Bromomethyl Compounds Bromomethyl Compound Bromomethyl Compound Strong Oxidizing Agents Strong Oxidizing Agents Bromomethyl Compound->Strong Oxidizing Agents Violent Reaction Strong Bases Strong Bases Bromomethyl Compound->Strong Bases Elimination/Side Reactions Strong Acids Strong Acids Bromomethyl Compound->Strong Acids Decomposition Alcohols Alcohols Bromomethyl Compound->Alcohols Solvolysis Amines Amines Bromomethyl Compound->Amines Nucleophilic Substitution Water Water Bromomethyl Compound->Water Hydrolysis Metals Metals Bromomethyl Compound->Metals Reaction

Caption: A conceptual map illustrating the primary chemical classes incompatible with bromomethyl compounds.

References

  • Antibodies. (n.d.). 2-(Bromomethyl)naphthalene Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and process chemists scaling up the synthesis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-(bromomethyl)phthalide). This molecule is a critical electrophilic building block in medicinal chemistry, but its scale-up is notoriously plagued by over-bromination, radical quenching, and thermal hazards.

Rather than just providing a recipe, this guide focuses on the causality behind the chemistry, empowering you to troubleshoot proactively and design self-validating experimental systems.

Mechanistic Causality & Process Design

The transformation of 4-methylphthalide to its bromomethyl derivative relies on the Wohl-Ziegler bromination mechanism[1]. N-Bromosuccinimide (NBS) acts as a low-concentration source of molecular bromine, while a radical initiator like Azobisisobutyronitrile (AIBN) kicks off the chain reaction.

The Causality of Selectivity: The bond dissociation energy (BDE) of the C-H bonds on the methyl group is significantly lowered by the adjacent aromatic ring (benzylic stabilization). This allows the bromine radical to selectively abstract a hydrogen atom here rather than on the aromatic core. However, strict anhydrous conditions are mandatory; moisture will rapidly hydrolyze the resulting benzylic bromide intermediate into a pseudo-acid/hydroxyphthalide byproduct[1].

RadicalMechanism Init Initiation: AIBN Heat/Light Generates Radicals NBS NBS Cleavage: Provides Br• Radical Init->NBS Thermal Activation Prop1 Propagation 1: H-Abstraction from 4-Methylphthalide NBS->Prop1 Br• attacks Prop2 Propagation 2: Bromination of Benzylic Radical Prop1->Prop2 Benzylic Radical Prop2->Prop1 Chain Reaction Regenerates Br• Term Termination: Radical Recombination Prop2->Term Side Reaction Product Product: 4-(Bromomethyl)phthalide Prop2->Product Br2 or NBS reacts

Radical bromination pathway of 4-methylphthalide via Wohl-Ziegler mechanism.

Standardized Scale-Up Protocol

This protocol is designed as a self-validating workflow. NBS is the reagent of choice for benzylic bromination under radical initiation[2], but its physical properties also serve as an in-process control.

Step 1: Reactor Preparation & Solvent Selection Charge a dry, glass-lined reactor with 4-methylphthalide (1.0 eq) and anhydrous Trifluorotoluene (10 volumes). Causality: Trifluorotoluene replaces highly toxic Carbon Tetrachloride ( CCl4​ ). The strong C-F bonds deactivate the solvent toward radical abstraction, preventing solvent-bromination side reactions.

Step 2: Reagent Charging Add NBS (1.05 eq) and AIBN (0.05 eq) at ambient temperature under a strict nitrogen atmosphere.

Step 3: Thermal Initiation & Self-Validation Ramp the reactor temperature to 85 °C. Self-Validation Cue: NBS is highly dense and will initially sit at the bottom of the reactor. As the reaction proceeds, NBS is consumed and converted into succinimide. Succinimide is significantly less dense and will float to the surface of the solvent[1]. This visual inversion validates the progression of the chemical transformation.

Step 4: IPC Monitoring Sample the reaction after 4 hours. Analyze via HPLC. The target is <2% starting material.

Step 5: Workup Cool the reactor to 0 °C to fully precipitate the succinimide byproduct. Filter the suspension. Wash the organic filtrate with 5% aqueous Na2​S2​O3​ to quench any residual molecular bromine, followed by a brine wash.

Step 6: Isolation Concentrate the organic layer under reduced pressure and crystallize the crude product from Heptane/Ethyl Acetate (3:1) to afford pure 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

ScaleUpWorkflow Step1 Step 1: Preparation Charge Substrate & Trifluorotoluene Step2 Step 2: Reagent Addition Add 1.05 eq NBS & 0.05 eq AIBN Step1->Step2 Step3 Step 3: Thermal Initiation Ramp to 85°C Monitor N2 Evolution Step2->Step3 Step4 Step4 Step3->Step4 Step4->Step3 If <98%, Spike AIBN Step5 Step 5: Workup Filter Succinimide Aqueous Wash Step4->Step5 Conversion >98% Step6 Step 6: Isolation Crystallization from Heptane/EtOAc Step5->Step6

Step-by-step scale-up workflow for the synthesis of 4-(bromomethyl)phthalide.

Troubleshooting Guides & FAQs

Q: Why am I seeing high levels of the dibrominated byproduct (4-(dibromomethyl)phthalide)? A: Causality: The monobrominated product contains a highly activated benzylic proton that is still susceptible to radical abstraction. This over-bromination is thermodynamically driven if excess bromine radicals are present in the system. Solution: Strictly control NBS stoichiometry to a maximum of 1.05 equivalents. Do not push the reaction past 98% conversion; it is practically better to leave 2% starting material than to generate 5% dibromide, which is notoriously difficult to purge during downstream crystallization.

Q: The reaction stalls at 60-70% conversion. How do I push it to completion? A: Causality: Radical chain termination has outpaced propagation. This is typically caused by oxygen ingress (which acts as a potent radical scavenger) or the complete depletion of the AIBN initiator due to its short half-life at reflux temperatures. Solution: Ensure a strict inert atmosphere is maintained. If the reaction has stalled, cool the reactor slightly, spike-charge an additional 0.01 eq of AIBN, and resume heating.

Q: How do we safely handle AIBN on a multi-kilogram scale? A: Causality: AIBN decomposes thermally to generate two equivalents of isobutyronitrile radicals and one equivalent of nitrogen gas ( N2​ ). On a large scale, this rapid gas evolution can overpressurize the reactor and cause a loss of containment. Solution: Utilize a controlled dosing strategy where AIBN is dissolved in a small amount of solvent and added dropwise over 2 hours at the reaction temperature. Alternatively, substitute with Vazo™ initiators that possess a higher 10-hour half-life temperature to slow the rate of gas evolution.

Quantitative Data & Solvent Optimization

When scaling up, solvent selection dictates both the safety profile and the kinetic efficiency of the radical propagation. The table below summarizes the comparative data for common bromination solvents used in this specific synthesis.

Solvent ChoiceYield (%)Purity (%)Scalability / Safety ProfileAvg. Reaction Time
Carbon Tetrachloride ( CCl4​ ) 92%95%Poor (Ozone depleting, highly toxic, restricted)4 h
Trifluorotoluene ( PhCF3​ ) 90%96%Excellent (Industry standard drop-in replacement)5 h
Chlorobenzene 82%88%Good (Risk of competitive ring bromination)6 h
Ethyl Acetate / Acetonitrile 75%85%Moderate (Poor radical stability, requires excess AIBN)8 h

References

  • Title: 3-Formyl-2-methylbenzoic acid | 1289037-66-6 - Benchchem Source: Benchchem URL
  • Title: Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate | 23405-32-5 | Benchchem Source: Benchchem URL

Sources

Technical Support Center: Catalyst Selection for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Benzofurans are a critical structural motif in numerous pharmaceuticals and natural products, making their efficient synthesis a key focus in organic chemistry.[1][2][3] This resource provides in-depth, experience-driven advice to help you optimize your synthetic routes.

Troubleshooting Guides

This section addresses specific issues you may encounter during benzofuran synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?[4]

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors concerning the catalyst, reagents, and reaction conditions.[4] Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an unsuitable palladium source.[4]

    • Solution: Use a fresh or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[4] Consider a more active catalyst system; for instance, palladium nanoparticles have demonstrated high efficiency.[5] The choice of ligand is also critical. While PPh₃ is common for Sonogashira couplings, bulky, electron-rich phosphine ligands can sometimes enhance catalytic activity.[4][6]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly hinder the reaction.[4][7]

    • Solution:

      • Temperature: While some reactions proceed at room temperature, others may need heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition.[4]

      • Solvent: The choice of solvent is crucial. Anhydrous and degassed solvents are necessary as moisture and oxygen can deactivate the palladium catalyst.[6]

      • Base: The base is vital for both the coupling and cyclization steps. Common choices include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can impact the reaction rate and yield.[4] For the intramolecular cyclization of 2-ynylphenols, Cs₂CO₃ has proven effective in a transition-metal-free approach.[4]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[4] Incorrect stoichiometry can also lead to poor yields.[4]

    • Solution: Ensure all reagents are pure and dry. Solvents must be properly degassed to remove oxygen.[4][6] Verify the stoichiometry, often an excess of the alkyne is used.[4]

  • Side Reactions:

    • Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[4][6]

    • Solution: To minimize Glaser coupling, consider a copper-free Sonogashira protocol or minimize the concentration of the copper co-catalyst.[4][6] Slow addition of the alkyne to the reaction mixture can also help reduce this side reaction.[4][6]

Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Benzofuran Synthesis

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity in Substituted Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a frequent challenge, especially when using unsymmetrical alkynes or in intramolecular cyclizations of substituted phenols.[4]

  • Catalyst and Ligand Control:

    • Cause: The steric and electronic environment created by the catalyst and its ligands can favor the formation of one regioisomer over another.[4]

    • Solution: A screening of different metal catalysts (e.g., palladium, copper, gold) and ligands (e.g., phosphines with varying steric bulk) is recommended.[4] For instance, in palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[8]

  • Directing Groups:

    • Cause: The inherent reactivity of the starting materials may not favor the desired regioisomer.

    • Solution: The use of directing groups can control regioselectivity by coordinating to the catalyst and directing the functionalization to a specific position, often overriding the inherent reactivity of the benzofuran core.[8]

  • Acid Catalysis:

    • Cause: In acid-catalyzed cyclizations, the stability of the intermediate carbocation plays a key role in determining the regioselectivity.

    • Solution: The choice of a Brønsted or Lewis acid can influence the reaction pathway. Milder acidic conditions or the use of Lewis acids instead of strong Brønsted acids may favor the desired isomer by altering the stability of the intermediates.[6][9]

Decision Tree for Improving Regioselectivity

Regioselectivity_Optimization Start Poor Regioselectivity Analyze Analyze Reactant Sterics & Electronics Start->Analyze Optimize Optimize Catalyst System Start->Optimize Directing Consider Directing Groups Start->Directing Alkyne Evaluate Steric/Electronic Bias of Alkyne Substituents Analyze->Alkyne Phenol Evaluate Directing Effects of Phenol Substituents Analyze->Phenol ScreenMetals Screen Different Metal Catalysts (Pd, Cu, Au, etc.) Optimize->ScreenMetals ScreenLigands Screen Ligands (e.g., bulky phosphines) Optimize->ScreenLigands

Caption: A decision tree to guide the optimization of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for benzofuran synthesis?

A1: The most prevalent catalysts fall into these categories:

  • Palladium Catalysts: Widely used for cross-coupling reactions, such as Sonogashira and Heck couplings, followed by intramolecular cyclization.[10][11] Common examples include Pd(PPh₃)₂Cl₂ and Pd(OAc)₂.[10][11]

  • Copper Catalysts: Often used as a co-catalyst in palladium-catalyzed reactions, but also effective as the primary catalyst for oxidative annulation of phenols and alkynes.[10][12] Copper iodide (CuI) is a frequent choice.[10]

  • Gold Catalysts: Known for their ability to activate alkynes towards nucleophilic attack, making them suitable for the cyclization of o-alkynylphenols.[1][2] Gold complexes with phosphine ligands are common.[1]

  • Acid Catalysts: Both Brønsted and Lewis acids can be used to catalyze the cyclization of appropriate precursors.[6][9]

Q2: When should I choose a palladium catalyst over a copper or gold catalyst?

A2: The choice of catalyst depends heavily on the specific synthetic route:

  • Choose Palladium when: You are performing a cross-coupling reaction as the initial step, for instance, coupling an o-halophenol with a terminal alkyne (Sonogashira).[10][11] Palladium catalysts are also effective for the direct arylation of benzofurans.[8]

  • Choose Copper when: You are aiming for a direct oxidative annulation of a phenol and an alkyne.[12] Copper is also a common co-catalyst with palladium to facilitate Sonogashira couplings.[10]

  • Choose Gold when: Your substrate is an o-alkynylphenol that needs to undergo intramolecular cyclization. Gold catalysts are highly effective at activating the alkyne for this transformation.[1][2]

Q3: How can I prevent catalyst deactivation?

A3: Catalyst deactivation can be a significant issue, particularly with palladium catalysts.[13]

  • Ensure an Inert Atmosphere: Oxygen can poison many transition metal catalysts.[6] It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[4][6]

  • Use Pure Reagents: Impurities in your starting materials or solvents can interfere with the catalyst.[4]

  • Control Temperature: Excessive heat can lead to catalyst decomposition.[4] Monitor your reaction temperature carefully.

  • Ligand Choice: The right ligand can stabilize the catalyst and improve its turnover number.

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)[4]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).[4]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.[4]

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst and Condition Comparison for Benzofuran Synthesis

Catalyst SystemTypical SubstratesAdvantagesCommon Issues & Solutions
Pd/Cu o-Halophenols, Terminal AlkynesHigh efficiency, broad substrate scope.[10]Low Yield: Check catalyst activity, optimize conditions.[4] Glaser Coupling: Use copper-free conditions.[6]
Gold o-AlkynylphenolsMild reaction conditions, high regioselectivity.[1][2]Catalyst Cost: Use low catalyst loading.
Copper Phenols, AlkynesDirect oxidative annulation, good for certain substitutions.[12]Regioselectivity: Screen ligands and conditions.
Acid (Brønsted/Lewis) Substituted Phenols/EthersMetal-free, can be cost-effective.[9]Side Reactions: Use milder acids, lower temperature.[6]

References

  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • avoiding byproduct formation in benzofuran ring synthesis - Benchchem.
  • Optimization of the Reaction Conditions a - ResearchGate.
  • Benzofuran as deactivation precursor molecule: Improving the stability of acid zeolites in biomass pyrolysis by co.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.
  • Ring Expansion of Benzofurans by Single-Silicon Insertion | Journal of the American Chemical Society - ACS Publications.
  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PubliCatt.
  • (PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles (2020) | Antonio Arcadi | 7 Citations - SciSpace.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • Novel Gold(I) Catalysis Synthesis of Benzofurans - Southwestern University.
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing).
  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing).
  • Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers - Morressier.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides - Organic Chemistry Portal.
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives | Bentham Science Publishers.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI.
  • Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - Organic & Biomolecular Chemistry (RSC Publishing).
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
  • ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. | Request PDF - ResearchGate.
  • Zinc–gold cooperative catalysis for the direct alkynylation of benzofurans - Beilstein Journals.
  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones - RSC Publishing.
  • Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization - Benchchem.
  • 6 questions with answers in BENZOFURANS | Science topic - ResearchGate.
  • Use larock reaction to synthesis benzofuran problem? - ResearchGate.
  • Total synthesis of natural products containing benzofuran rings - RSC Publishing.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes | Request PDF - ResearchGate.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar.

Sources

Technical Support Center: Solvent Effects on 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Curated by our Senior Application Scientists, this in-depth guide is designed for researchers and drug development professionals working with 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly referred to as 4-bromomethylphthalide).

This molecule presents a unique chemoselectivity challenge: it possesses a soft electrophilic center (the benzylic bromomethyl group) and a hard electrophilic center (the lactone carbonyl). Your choice of solvent dictates which pathway dominates. This guide explains the causality behind these solvent effects and provides self-validating protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lactone ring-opening instead of the desired SN2 substitution at the bromomethyl group? The Causality: You are likely using a polar protic solvent (e.g., methanol, ethanol, or aqueous mixtures) combined with a hard nucleophile or base. Protic solvents drastically alter reactivity through two simultaneous mechanisms. First, they form a hydrogen-bonded "solvent cage" around your nucleophile, lowering its kinetic energy and suppressing SN2 reactivity at the benzylic position[1]. Second, the protic solvent hydrogen-bonds to the carbonyl oxygen of the lactone ring. This pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack, which leads to irreversible ring-opening and the formation of ortho-toluic acid derivatives.

Q2: How do polar aprotic solvents (DMF, DMSO, MeCN) selectively enhance SN2 reactivity? The Causality: Polar aprotic solvents possess high dielectric constants but lack hydrogen-bond donating capabilities. When you use a solvent like Acetonitrile (MeCN), it effectively solvates the counter-cation (e.g., K⁺ or Na⁺) of your reagent but leaves the nucleophilic anion relatively unsolvated or "naked." This highly energetic nucleophile preferentially attacks the softer, more accessible benzylic carbon via a concerted SN2 transition state, leaving the phthalide lactone core intact.

Q3: Can I use non-polar solvents (Toluene, DCM) to prevent side reactions entirely? The Causality: While non-polar solvents will completely suppress lactone ring-opening, they often stall the SN2 reaction due to poor solubility of nucleophilic salts. If your workflow requires a non-polar solvent (e.g., Dichloromethane) to protect moisture-sensitive intermediates, you must introduce a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the nucleophile into the organic phase.

Troubleshooting Guide

SymptomRoot CauseScientific Solution
Low SN2 yield; high recovery of starting material. Solvent is too non-polar (e.g., Toluene), leaving the nucleophile insoluble and unreactive.Switch to a polar aprotic solvent (MeCN or DMF). If a non-polar solvent is mandatory, add 0.1 eq of a Phase-Transfer Catalyst (PTC).
Complete consumption of starting material, but NMR shows loss of the lactone carbonyl peak (~170 ppm). Unintentional lactone ring-opening due to trace moisture or protic solvent contamination[2].Rigorously flame-dry glassware. Use strictly anhydrous MeCN or DMF. Switch from a hard base (NaOH/NaOMe) to a non-nucleophilic base (DIPEA) or a mild inorganic base (K₂CO₃).
Formation of dimers or polyalkylated byproducts. The primary SN2 product (e.g., a secondary amine) is more nucleophilic than the starting reagent.Run the reaction at 0 °C to increase kinetic chemoselectivity, or use a 3-fold molar excess of the nucleophile to statistically favor mono-alkylation.

Quantitative Data: Solvent Influence on Reaction Pathways

The table below summarizes how solvent dielectric constants and dipole moments empirically dictate the primary reaction pathway of 4-(bromomethyl)phthalide.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Primary Reaction Pathway
Acetonitrile (MeCN) Polar Aprotic37.53.92SN2 Substitution (Benzylic)
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82SN2 Substitution (Benzylic)
Methanol (MeOH) Polar Protic32.71.70Lactone Ring Opening
Dichloromethane (DCM) Weakly Polar8.931.60Slow SN2 (Requires PTC)
Toluene Non-Polar2.380.36Unreactive / Very Slow SN2

Reaction Pathway Visualization

The following logic diagram illustrates the divergent reactivity of 4-(bromomethyl)phthalide based on solvent selection.

G Start 4-(Bromomethyl)phthalide (Dual Electrophile) SN2_Solvent Polar Aprotic Solvent (e.g., MeCN, DMF) Start->SN2_Solvent Soft Nucleophile (Naked Anion) RO_Solvent Polar Protic Solvent (e.g., MeOH, H2O) Start->RO_Solvent Hard Nucleophile (H-Bonding) SN2_Product SN2 Substitution (Intact Lactone) SN2_Solvent->SN2_Product Benzylic Attack RO_Product Ring-Opened Product (ortho-Toluic Acid Deriv.) RO_Solvent->RO_Product Carbonyl Attack

Reaction pathways of 4-(bromomethyl)phthalide dictated by solvent polarity and proticity.

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies tailored to your desired synthetic outcome.

Protocol A: Chemoselective SN2 Substitution (Preserving the Lactone Ring)

Objective: Substitute the benzylic bromide while keeping the phthalide core intact.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to eliminate trace moisture that could trigger hydrolysis.

  • Base Activation: Suspend 2.0 equivalents of finely powdered, anhydrous K₂CO₃ in 10 mL of anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add 1.1 equivalents of your desired nucleophile (e.g., a secondary amine or thiol) to the suspension. Stir at room temperature for 15 minutes to generate the active nucleophilic species.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve 1.0 equivalent of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one in 5 mL of anhydrous MeCN and add it dropwise over 10 minutes. Causality: Low temperatures favor the lower activation energy of the SN2 pathway over the higher activation energy required for ring-opening.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2–4 hours).

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Intentional Lactone Ring Opening

Objective: Synthesize functionalized ortho-toluic acid derivatives via controlled ring opening.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Solvent/Reagent Mixing: Dissolve 1.0 equivalent of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one in 15 mL of Methanol (MeOH).

  • Base Addition: Add 1.2 equivalents of Sodium Methoxide (NaOMe) in a single portion at room temperature. Causality: The protic solvent activates the carbonyl via hydrogen bonding, allowing the hard methoxide nucleophile to attack the carbonyl carbon, cleaving the ester bond.

  • Reaction: Stir the mixture at room temperature for 2 hours. The solution may change color as the ring opens and the carboxylate salt forms.

  • Quenching & Workup: Quench the reaction by adding 1M HCl dropwise until the pH reaches ~3 (protonating the newly formed carboxylate). Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the ring-opened product.

References

  • Source: PMC (PubMed Central)
  • Title: Synthesis and Characterization of New Adamantane-Based Polyimides Source: ACS Publications URL
  • Title: Phenolphthalein (Chemical Indicator)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometry data for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, a key intermediate in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative framework, explaining the causality behind experimental choices and validating the data against structural alternatives. Our focus is on providing a robust, self-validating methodology for the unambiguous identification of this compound.

Part 1: The Foundational Marker - Bromine's Isotopic Signature

The most telling feature in the mass spectrum of any organobromine compound is the distinct isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance)[1]. This near 1:1 ratio produces a characteristic pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), for any bromine-containing ion.[2][3][4][5] This "M" and "M+2" pattern is a definitive fingerprint for the presence of a single bromine atom.

For our target molecule, 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (Molecular Formula: C₉H₇BrO₂), we can predict the molecular ion peaks with high accuracy.

  • Molecular Ion (M⁺) with ⁷⁹Br: m/z ≈ 225.96

  • Molecular Ion (M+2⁺) with ⁸¹Br: m/z ≈ 227.96

The presence of this doublet of nearly equal intensity in the high-mass region of the spectrum is the first and most crucial confirmation of the compound's identity.

Part 2: Predicted Mass Spectrum and Fragmentation Rationale

Based on the compound's structure and established fragmentation principles for benzofuran and benzylic halide derivatives, we can anticipate a series of characteristic fragment ions.[6][7][8] The primary fragmentation events involve the cleavage of the weakest bonds, notably the C-Br bond and the benzylic C-C bond.

The table below summarizes the expected key ions for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

m/z (Proposed) Ion Structure/Formula Lost Fragment Significance
226/228[C₉H₇BrO₂]⁺-Molecular Ion (M⁺/M+2⁺) pair, confirming molecular weight and presence of one Br atom.
147[C₉H₇O₂]⁺•BrLoss of the bromine radical, a highly characteristic fragmentation for alkyl bromides. This ion will be a singlet (no M+2).
133[C₈H₅O₂]⁺•CH₂BrCleavage of the bromomethyl group, indicating a benzylic methylene-bromide structure.
119[C₈H₇O]⁺•Br, COSubsequent loss of carbon monoxide from the m/z 147 fragment.

Part 3: Experimental Protocol for Data Acquisition (GC-MS)

For a semi-volatile and thermally stable molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and highly informative analytical choice. EI is a hard ionization technique that provides rich fragmentation data crucial for structural elucidation.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Causality: A split injection (e.g., 50:1 ratio) is recommended to avoid overloading the column and detector, ensuring sharp chromatographic peaks and clean mass spectra.

  • Gas Chromatograph (GC) Conditions:

    • Inlet Temperature: 250 °C.

      • Causality: This ensures the complete and rapid volatilization of the analyte without thermal degradation.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

      • Causality: This column type provides excellent separation for a wide range of semi-volatile organic compounds.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Causality: The temperature ramp allows for the effective separation of the analyte from any residual solvent or impurities, while the final hold ensures the complete elution of the compound from the column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Causality: 70 eV is the standard energy for EI-MS, which produces reproducible fragmentation patterns that can be compared against spectral libraries.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

      • Causality: Maintaining stable source and quadrupole temperatures prevents ion-molecule reactions and ensures consistent fragmentation and mass accuracy.

    • Mass Range: Scan from m/z 40 to 350.

      • Causality: This range comfortably covers the molecular ion and all expected fragments.

Part 4: Elucidating the Fragmentation Pathway

The 70 eV EI spectrum will exhibit a clear fragmentation pathway originating from the molecular ion. The primary cleavages are driven by the stability of the resulting carbocations and radicals.

G M [C₉H₇BrO₂]⁺˙ m/z 226/228 F147 [C₉H₇O₂]⁺ m/z 147 M->F147 - •Br F133 [C₈H₅O₂]⁺ m/z 133 M->F133 - •CH₂Br F119 [C₈H₇O]⁺ m/z 119 F147->F119 - CO

Caption: Proposed EI fragmentation pathway for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

The molecular ion (m/z 226/228) can undergo two primary fragmentation events:

  • Loss of a Bromine Radical (•Br): The most favorable cleavage results in the formation of a stable benzylic carbocation at m/z 147. This peak is often very prominent.

  • Loss of a Bromomethyl Radical (•CH₂Br): Alpha-cleavage can lead to the loss of the entire bromomethyl group, yielding an ion at m/z 133.

The fragment at m/z 147 can further lose a neutral molecule of carbon monoxide (CO), a common fragmentation for lactones and esters, to produce the ion at m/z 119.

Part 5: Comparative Analysis - Distinguishing from a Structural Isomer

To demonstrate the specificity of this fragmentation pattern, we will compare it to a potential structural isomer, 4-Bromo-2-benzofuran-1(3H)-one [9][10]. While this isomer has a different molecular formula (C₈H₅BrO₂), it represents a common structural motif that could be confused if only the presence of bromine is considered. A more closely related, but distinct, hypothetical isomer for comparison would be 5-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one . The fragmentation would be very similar, but the relative intensities of fragments might differ slightly due to the different substitution pattern on the aromatic ring.

Let's compare our target compound with the known compound 4-Bromo-2-benzofuran-1(3H)-one .

Feature 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (Target) 4-Bromo-2-benzofuran-1(3H)-one (Isomer) Basis for Distinction
Molecular Formula C₉H₇BrO₂C₈H₅BrO₂Different number of carbon and hydrogen atoms.
Molecular Ion (m/z) 226/228 212/214The molecular weight is the most definitive distinguishing factor.
Loss of •Br (m/z) 147 133The resulting fragment after Br loss has a different mass.
Loss of •CH₂Br Possible (m/z 133) Not PossibleOnly the target compound has a bromomethyl group to lose.
Loss of CO (m/z) From 147 -> 119From 133 -> 105The subsequent fragmentation pathways are also distinct.

This comparative analysis demonstrates that a careful examination of the molecular ion and the primary fragment ions allows for the unambiguous differentiation between structurally related compounds.

Conclusion

The mass spectrometric identification of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one is a straightforward process when a systematic approach is employed. The key identifiers are:

  • The characteristic M/M+2 isotopic pattern at m/z 226/228 , confirming the presence of one bromine atom and the correct molecular weight.

  • The prominent fragment ion at m/z 147 , corresponding to the loss of the bromine radical.

  • The presence of a fragment at m/z 133 , indicating the loss of the bromomethyl radical.

By coupling this spectral interpretation with the robust GC-MS protocol outlined above and comparing the data against potential isomers, researchers can achieve a high degree of confidence in their structural assignment.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Retrieved from [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one. Retrieved from [Link]

  • R.D. Bowen, D.H. Williams, S. G. Kalami, R. G. Cooks. (1979). The mass spectral fragmentation of some substituted 3-Amino-2-salicylideneamino-benzofurans. R Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 4-Bromo-2-benzofuran-1(3H)-one, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-benzofuran-1[3H]-one. Retrieved from [Link]

Sources

13C NMR spectral analysis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: 13C NMR Spectral Analysis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Executive Summary

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-(bromomethyl)phthalide) is a highly reactive electrophilic intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a 1,3-dihydro-2-benzofuran-1-one (phthalide) core substituted with a benzylic bromide at the C4 position. For synthetic chemists and drug development professionals, confirming the exact regiochemistry of this substitution (differentiating C4 from C5, C6, or C7) is paramount.

While 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation, standard 1D techniques often yield ambiguous results due to overlapping aromatic resonances and complex shielding effects. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical workflows—ranging from rapid 1D screening to advanced 2D correlation and computational prediction—providing a self-validating framework for unambiguous spectral assignment.

Methodological Comparison: Analytical Workflows

To achieve absolute structural certainty, laboratories must choose an analytical approach that balances throughput with data fidelity. Below is a comparison of the three primary methodologies used to assign the 13C NMR spectrum of 4-(bromomethyl)phthalide.

Method A: Standard 1D 13C{1H} and DEPT-135 (The Baseline)
  • Mechanism & Causality: 1D 13C NMR with broadband proton decoupling provides a single resonance for each of the 9 unique carbon environments[1]. DEPT-135 is employed sequentially to differentiate methylene ( CH2​ ) carbons (which invert and appear negative) from methine ( CH ) and methyl ( CH3​ ) carbons (positive). Quaternary carbons ( Cq​ ) are suppressed.

  • Limitations: While DEPT-135 easily identifies the two distinct CH2​ groups—the lactone ring CH2​ (C3) and the exocyclic bromomethyl CH2​ —assigning the specific quaternary aromatic carbons (C3a, C7a) and the substituted C4 relies heavily on empirical shift rules, which are highly prone to error in densely substituted systems.

Method B: 2D NMR Correlation (HSQC & HMBC) (The Gold Standard)
  • Mechanism & Causality: Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded 1H−13C pairs. Heteronuclear Multiple Bond Correlation (HMBC) detects long-range ( 2JCH​ and 3JCH​ ) scalar couplings. By observing the cross-peaks from the isolated bromomethyl protons to the adjacent quaternary carbon (C4) and aromatic methines (C3a, C5), the entire carbon skeleton is mapped sequentially.

  • Performance: This creates a self-validating system; every assignment is mathematically locked by scalar coupling, eliminating the guesswork associated with 1D chemical shift proximity.

Method C: DFT/GIAO Computational Prediction (The Orthogonal Validator)
  • Mechanism & Causality: Gauge-Independent Atomic Orbital (GIAO) calculations using Density Functional Theory (DFT) provide theoretical chemical shifts[2].

  • Performance: This in silico method is an excellent orthogonal tool to validate the assignment of closely spaced aromatic quaternary carbons (C3a vs. C7a) where experimental HMBC signals might be weak due to relaxation phenomena.

Data Presentation: Performance & Chemical Shifts

Table 1: Comparative Performance of 13C NMR Analytical Workflows

FeatureMethod A: 1D 13C
  • DEPT
Method B: 2D HSQC/HMBCMethod C: DFT/GIAO Prediction
Data Acquisition Time ~15-30 minutes~2-4 hours~12-24 hours (Compute time)
Cq​ Assignment Accuracy Low (Empirical)High (Direct correlation)High (Theoretical match)
Regiochemical Proof AmbiguousDefinitiveSupportive
Sample Requirement 10-20 mg5-10 mgNone (In silico)
Primary Use Case Routine purity screeningDe novo structural proofResolving ambiguous peaks

Table 2: Assigned 13C NMR Chemical Shifts for 4-(Bromomethyl)phthalide ( CDCl3​ , 298K) (Note: Values are representative based on established phthalide core shielding tensors and benzylic bromide substituent effects[3].)

Carbon PositionType (DEPT)Expected Shift (ppm)HMBC Key Correlations ( 1H→13C )
C1 (C=O) Cq​ 170.5H3 C1, H7 C1
C2 (O) ---
C3 (Ring CH2​ ) CH2​ (Negative)68.2H-alkyl C3 (weak 4J )
C3a Cq​ 144.1H3 C3a, H5 C3a
C4 Cq​ 136.8H-alkyl C4 ( 2J )
C5 CH (Positive)133.5H-alkyl C5 ( 3J )
C6 CH (Positive)128.4H7 C6
C7 CH (Positive)125.1H5 C7
C7a Cq​ 126.3H3 C7a, H6 C7a
CH2​ -Br CH2​ (Negative)29.5H5 CH2​ -Br ( 4J or absent)

Experimental Protocols: Self-Validating NMR Workflow

Protocol 1: Sample Preparation and 1D 13C Acquisition
  • Solvent Selection: Dissolve 15 mg of 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: CDCl3​ is strictly preferred over DMSO−d6​ . The synthesis and handling of brominated phthalides require anhydrous, non-nucleophilic conditions[4]. DMSO can act as an oxidant (Kornblum oxidation) or a nucleophile, leading to the rapid degradation of the highly reactive benzylic bromide during the lengthy 13C acquisition process.

  • Shimming & Tuning: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) to achieve a linewidth < 1 Hz for the TMS signal. Tune and match the X-channel probe specifically for the 13C Larmor frequency.

  • Acquisition: Run a standard 1D 13C{1H} experiment with a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and collect at least 1024 scans to ensure a high signal-to-noise ratio (SNR) for the quaternary carbons.

Protocol 2: 2D HMBC Acquisition for Regiochemical Validation
  • Parameter Setup: Select a standard gradient-enhanced HMBC pulse sequence. Set the long-range coupling constant ( nJCH​ ) optimization to 8 Hz.

    • Causality Check: An 8 Hz optimization is mathematically ideal for capturing the critical 3J scalar couplings across aromatic systems, specifically from the bromomethyl protons to C3a and C5.

  • Acquisition: Acquire 256 increments in the t1​ ( 13C ) dimension and 2048 data points in the t2​ ( 1H ) dimension. Use 8-16 scans per increment.

  • Processing & Validation: Apply a sine-squared window function in both dimensions before Fourier transformation.

    • Self-Validating Step: If the assignment of the C4 quaternary carbon is correct, the spectrum must exhibit a strong cross-peak from the CH2​ -Br protons (~4.5 ppm) to C4 (~136.8 ppm) and C5 (~133.5 ppm), but absolutely no correlation to C6 or C7.

Visualizing the Analytical Logic

Below is the logical workflow utilized to move from raw sample data to an unambiguously assigned structure, highlighting how the methods compensate for each other's analytical blind spots.

Workflow A 4-(Bromomethyl)phthalide Sample B Method A: 1D 13C & DEPT (Rapid Screening) A->B C Method B: 2D HSQC/HMBC (Unambiguous Assignment) A->C D Method C: DFT/GIAO (In Silico Prediction) A->D E Partial Assignment (Ambiguity in C4 vs C7a) B->E F Complete Structural Elucidation C->F G Theoretical Shift Validation D->G E->F Resolves Ambiguity G->F Orthogonal Confirmation

Comparative workflows for 13C NMR structural elucidation of 4-(bromomethyl)phthalide.

References

  • Applications of 13 C NMR. Imperial College London. Discusses the foundational parameters for 13C NMR data acquisition, including relaxation times and broadband decoupling. Available at:[Link]

  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Details the use of GIAO-DFT calculations as an orthogonal validation tool for ambiguous quaternary carbon assignments. Available at: [Link]

Sources

A Comprehensive Comparison Guide: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one vs. Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the selection of an alkylating agent dictates not only the yield of the target molecule but also the chemoselectivity of the synthetic pathway. 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one (commonly known as 4-bromomethylphthalide) is a highly specialized, bifunctional aryl-alkyl halide. Unlike ubiquitous alkylating agents such as methyl iodide or unsubstituted benzyl bromide, 4-bromomethylphthalide is specifically deployed to introduce the pharmacologically privileged isobenzofuran-1(3H)-one (phthalide) moiety into target scaffolds.

This guide provides an objective, data-driven comparison of 4-bromomethylphthalide against traditional alternatives, exploring the structural causality behind its reactivity, its applications in advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), and a self-validating protocol for its use.

Structural Causality and Mechanistic Reactivity

The performance of an alkylating agent is governed by the electronic and steric environment of its electrophilic carbon.

  • Simple Alkyl Halides (e.g., Methyl Iodide): Operating via a standard SN​2 mechanism, methyl iodide is a "hard" electrophile. It is highly reactive but suffers from poor chemoselectivity, often leading to exhaustive over-alkylation (e.g., converting secondary amines directly to quaternary ammonium salts).

  • Standard Benzyl Halides (e.g., Benzyl Bromide): Benzyl bromide benefits from a resonance-stabilized transition state, making it highly reactive toward a broad spectrum of nucleophiles. However, this high reactivity can result in poor functional group tolerance.

  • 4-Bromomethylphthalide: As detailed in the [1], the fusion of an electron-withdrawing γ -lactone ring to the aromatic core inductively deactivates the benzylic position slightly compared to unsubstituted benzyl bromide. This "tuned" electrophilicity is highly advantageous: it slows down the SN​2 kinetics just enough to prevent runaway polyalkylation, thereby enhancing chemoselectivity toward softer nucleophiles like secondary amines and thiolates.

G A Alkylating Agents B Simple Alkyl Halides (e.g., MeI) A->B High Reactivity, Low Selectivity C Standard Benzyl Halides (e.g., BnBr) A->C Moderate Reactivity D 4-Bromomethylphthalide A->D Tuned Reactivity, High Chemoselectivity

Classification of alkylating agents by reactivity and chemoselectivity.

Comparative Performance Analysis

To facilitate reagent selection, the quantitative and qualitative performance metrics of these alkylating agents are summarized below.

Alkylating AgentStructural ClassRelative SN​2 ReactivityChemoselectivityPrimary ApplicationHandling & Stability
Methyl Iodide Aliphatic HalideVery HighLowGlobal exhaustive alkylationHighly volatile, severe toxicity
Benzyl Bromide Unfunctionalized Aryl-Alkyl HalideHighModerateBenzylic protection of heteroatomsLachrymator, moisture sensitive
4-Bromomethylphthalide Functionalized Aryl-Alkyl HalideModerate (Inductively Tuned)HighPharmacophore integration, TPD linkersSolid, stable at RT, specific irritant

Strategic Applications in Drug Development

The primary utility of 4-bromomethylphthalide is not mere protection/deprotection, but the deliberate integration of the phthalide pharmacophore.

Targeted Protein Degradation (TPD): In the synthesis of PROTACs, the precise spatial arrangement of the linker and the target-binding ligand is critical. Patent literature and recent pharmacological studies demonstrate the use of functionalized benzofuranones to synthesize highly specific ligands for kinases like c-MET, leveraging the rigid geometry of the phthalide core to improve binding affinity[2] (see ).

Asymmetric Catalysis: Furthermore, the phthalide core serves as a versatile substrate in advanced synthetic methodologies. Recent advances have utilized phthalide derivatives in asymmetric phase-transfer-catalyzed γ -alkylations to generate enantioenriched 3,3-disubstituted phthalides, which are critical precursors for natural product synthesis[3] (see ).

Self-Validating Experimental Protocol: N-Alkylation

When utilizing 4-bromomethylphthalide, the primary side reaction to avoid is the premature hydrolysis (ring-opening) of the γ -lactone. The following protocol is engineered with strict causality to prevent this degradation while ensuring complete conversion.

Objective: N-alkylation of a secondary amine to yield a tertiary phthalidyl-amine.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Dissolve the secondary amine substrate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent. It accelerates SN​2 kinetics by leaving the nucleophile unsolvated and highly reactive. The nitrogen atmosphere is critical to prevent ambient moisture from introducing hydroxide ions, which readily attack the lactone carbonyl.

  • Base Addition: Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv) to the solution.

    • Causality: Cs2​CO3​ is explicitly selected over weaker bases like K2​CO3​ or stronger bases like NaOH . The large, soft cesium cation provides excellent solubility in DMF and leaves the carbonate ion "naked." This efficiently deprotonates the amine without acting as a strong nucleophile that could cleave the phthalide ring.

  • Electrophile Introduction: Cool the mixture to 0°C and add 4-bromomethylphthalide (1.1 equiv) in small portions.

    • Causality: Controlling the initial temperature mitigates exothermic degradation and strictly enforces mono-alkylation.

  • Thermal Maturation & Self-Validation: Warm the reaction to room temperature (25°C) and stir for 4–6 hours.

    • Self-Validating Checkpoint: Monitor the reaction matrix via LC-MS. A successful reaction is definitively confirmed by the disappearance of the starting amine mass and the appearance of a new peak at [M + 146]+ (corresponding to the exact mass addition of the C9​H7​O2​ methylene-phthalide moiety minus the displaced proton). If an [M + 164]+ peak appears, it indicates lactone ring hydrolysis (addition of H2​O ), signaling that the reaction matrix was compromised by moisture.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH4​Cl and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

ReactionPathway SM 4-Bromomethylphthalide + Secondary Amine Cond1 Anhydrous Cs2CO3 DMF, 25°C SM->Cond1 Cond2 Aqueous Base or High Heat SM->Cond2 Prod1 Target: N-Alkylated Phthalide Cond1->Prod1 SN2 Alkylation (+146 Da) Prod2 Side Product: Lactone Hydrolysis Cond2->Prod2 Ring Opening (+164 Da)

Divergent reaction pathways highlighting the importance of anhydrous conditions.

References

  • National Center for Biotechnology Information. "4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one". PubChem Compound Summary for CID 15190684. Available at:[Link]

  • Neklesa, T. K., et al. "Targeted protein degradation by PROTACs". Pharmacology & Therapeutics, 2017, 174, 138-144. Available at:[Link]

  • Fini, F., et al. "An Entry to Enantioenriched 3,3-Disubstituted Phthalides through Asymmetric Phase-Transfer-Catalyzed γ-Alkylation". The Journal of Organic Chemistry, 2020, 85 (11), 7125–7135. Available at:[Link]

Sources

Alternative reagents to 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Alternative Reagents for 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, also known as 4-(bromomethyl)phthalide, is a crucial reagent in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. Its utility is derived from the reactive benzylic bromide moiety, which allows for the facile introduction of the phthalide substructure into a target molecule. However, factors such as reagent stability, cost, and the desire for alternative synthetic routes necessitate a thorough understanding of viable alternative reagents. This guide provides a comparative analysis of the most relevant alternatives, focusing on their reactivity, synthesis, and application, supported by experimental data and detailed protocols. We will primarily focus on 4-(chloromethyl) and 4-(hydroxymethyl) derivatives of 1,3-dihydro-2-benzofuran-1-one as the leading alternatives.

The Benchmark Reagent: 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one

The reactivity of 4-(bromomethyl)phthalide is dominated by its benzylic bromide group. Benzylic halides are excellent substrates for nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate can favor an SN1 pathway, while the primary nature of the carbon also allows for a rapid SN2 reaction.[1] This dual reactivity makes it a versatile alkylating agent for a wide range of nucleophiles, including amines, phenols, and carbanions. A notable application is in the synthesis of the antidepressant citalopram, where the phthalide ring is introduced via alkylation.[2]

The key challenge in its use lies in the inherent lability of the C-Br bond, which can lead to degradation upon storage and the formation of impurities. This necessitates careful handling and storage to maintain its purity and reactivity.

Primary Alternatives and Their Comparative Reactivity

The most direct and functionally similar alternatives to 4-(bromomethyl)phthalide are its chloro- and hydroxymethyl- analogues. Each presents a unique profile of reactivity, stability, and synthetic accessibility.

4-(Chloromethyl)-1,3-dihydro-2-benzofuran-1-one

As a benzylic chloride, this compound is generally more stable and less expensive than its bromo- counterpart. The C-Cl bond is stronger than the C-Br bond, which translates to lower reactivity.[3] This can be either an advantage or a disadvantage depending on the specific application. The reduced reactivity may lead to cleaner reactions with fewer side products, but it often requires more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a catalyst) to achieve comparable reaction rates and yields.

The choice between the bromo- and chloro- derivative often comes down to a balance between reactivity and stability. For highly reactive nucleophiles, the less reactive 4-(chloromethyl)phthalide might be preferred to control the reaction rate.

4-(Hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one

This alcohol derivative is significantly more stable and often more readily available than the corresponding halides. However, the hydroxyl group is a poor leaving group, and therefore, this compound cannot be used directly as an alkylating agent under standard nucleophilic substitution conditions. It serves as a stable precursor that requires in-situ activation or conversion to a derivative with a better leaving group.

Common strategies for activation include:

  • Conversion to a sulfonate ester: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl group into a tosylate or mesylate, respectively. These are excellent leaving groups, and the resulting derivatives often exhibit reactivity comparable to or even greater than the bromomethyl analogue.

  • Mitsunobu Reaction: This reaction allows for the direct substitution of the hydroxyl group with a nucleophile under mild conditions, using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The use of 4-(hydroxymethyl)phthalide offers the advantage of a more stable and easier-to-handle starting material, with the trade-off of an additional activation step in the synthetic sequence.

Quantitative Performance Comparison

To illustrate the differences in reactivity, let's consider a generic nucleophilic substitution reaction with a model nucleophile, such as a phenoxide.

ReagentTypical Reaction ConditionsRelative ReactivityAdvantagesDisadvantages
4-(Bromomethyl)phthalide Base (e.g., K₂CO₃), Solvent (e.g., Acetone), 50-60°CHighHigh reactivity, good yields.Lower stability, higher cost.
4-(Chloromethyl)phthalide Base (e.g., K₂CO₃), NaI (catalyst), Solvent (e.g., DMF), 80-100°CModerateHigher stability, lower cost.Requires more forcing conditions, potentially lower yields.
4-(Tosyloxymethyl)phthalide Base (e.g., K₂CO₃), Solvent (e.g., Acetone), 50-60°CHighExcellent leaving group, clean reactions.Requires an additional synthetic step from the alcohol.

Note: The conditions and reactivity are generalized and can vary significantly based on the specific nucleophile and solvent system used.

Experimental Protocols

Protocol 1: Synthesis of a Phenyl Ether using 4-(Bromomethyl)phthalide

This protocol describes a typical etherification reaction.

  • To a solution of phenol (1.0 eq) in acetone (10 mL), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-(bromomethyl)phthalide (1.1 eq) in acetone (5 mL) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Phenyl Ether using 4-(Chloromethyl)phthalide with Catalysis

This protocol illustrates the more forcing conditions that may be required for the chloro- analogue.

  • To a solution of phenol (1.0 eq) in dimethylformamide (DMF) (10 mL), add potassium carbonate (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(chloromethyl)phthalide (1.1 eq).

  • Heat the reaction mixture to 90°C and monitor by TLC. The iodide acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive iodo- intermediate.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Two-Step Synthesis of a Phenyl Ether from 4-(Hydroxymethyl)phthalide

This protocol demonstrates the activation of the alcohol and subsequent substitution.

Step A: Tosylation

  • Dissolve 4-(hydroxymethyl)phthalide (1.0 eq) in dichloromethane (DCM) (15 mL) and cool to 0°C.

  • Add pyridine (1.5 eq) followed by the slow addition of tosyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(tosyloxymethyl)phthalide, which can often be used in the next step without further purification.

Step B: Etherification

  • To a solution of phenol (1.0 eq) in acetone (10 mL), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the crude 4-(tosyloxymethyl)phthalide from Step A (1.1 eq) in acetone (5 mL).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and purify as described in Protocol 1.

Visualization of Synthetic Pathways

The following diagrams illustrate the relationships between the reagents and their general reaction pathways.

G cluster_precursors Stable Precursor cluster_reagents Reactive Alkylating Agents Hydroxymethyl 4-(Hydroxymethyl)phthalide Tosyloxymethyl 4-(Tosyloxymethyl)phthalide Hydroxymethyl->Tosyloxymethyl Tosyl Chloride, Pyridine Bromomethyl 4-(Bromomethyl)phthalide Product Alkylated Product (e.g., Ether, Amine) Bromomethyl->Product Chloromethyl 4-(Chloromethyl)phthalide Chloromethyl->Product Tosyloxymethyl->Product Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Product G start Start: Dissolve Nucleophile & Base add_reagent Add Alkylating Agent (Bromo/Chloro/Tosyl) start->add_reagent reaction Heat Reaction (Monitor by TLC) add_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion and Recommendations

The choice of reagent to replace 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one depends on a careful evaluation of the specific synthetic context.

  • 4-(Bromomethyl)phthalide remains the reagent of choice for high-reactivity applications where reaction speed is critical and its lability can be managed.

  • 4-(Chloromethyl)phthalide is a cost-effective and more stable alternative, ideal for large-scale syntheses or when a less reactive electrophile is desired to improve selectivity. The use of a catalytic amount of iodide is recommended to enhance its reactivity.

  • 4-(Hydroxymethyl)phthalide is the most stable precursor and is excellent for situations where the alkylating agent needs to be generated in situ. Its conversion to a sulfonate ester provides a highly reactive intermediate, offering a reliable two-step alternative to the direct use of the bromomethyl compound.

Ultimately, the decision should be guided by the nucleophilicity of the substrate, desired reaction conditions, and considerations of cost and reagent stability. For drug development professionals, the well-defined and stable nature of the 4-(hydroxymethyl)phthalide precursor route can be particularly advantageous for process control and scalability.

References

  • BenchChem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. Available at: [1]2. BenchChem. Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis. Available at: [4]3. ResearchGate. Comparison of the BDE of Alkyl Halides and Benzyl Halides. Available at: [3]4. Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available at: [5]5. Patsnap. Synthesis method of citalopram intermediate. Available at: [6]6. PubMed. A New Alternative Synthesis of 5-cyanophthalide, a Versatile Intermediate in the Preparation of the Antidepressant Drug Citalopram. Available at: [7]7. Google Patents. Method for the preparation of citalopram. Available at: [2]8. MDPI. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Available at: [8]9. Journal of Synthetic Chemistry. Electro Organic Feist–Benary Reaction for the Synthesis of Some New Spiro Dihydrofuran Derivatives. Available at:

Sources

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Efficacy of Benzofuran-Based Compounds in Cancer Cell Lines

The benzofuran nucleus, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a cornerstone in medicinal chemistry. This scaffold is prevalent in a multitude of natural and synthetic molecules that exhibit a wide array of biological activities.[1][2][3] In the realm of oncology, benzofuran derivatives have emerged as a particularly promising class of compounds, demonstrating potent cytotoxic effects against numerous human cancer cell lines.[2][3][4] Their therapeutic potential stems from their ability to interact with diverse molecular targets, leading to the disruption of critical cellular processes essential for tumor growth, proliferation, and survival.[5][6]

This guide offers a comparative analysis of the efficacy of various benzofuran-based compounds, supported by experimental data from recent literature. We will delve into their mechanisms of action, provide standardized protocols for their evaluation, and explore the structure-activity relationships (SAR) that govern their anticancer potency. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to inform the design and development of next-generation benzofuran-based cancer therapeutics.

Mechanisms of Anticancer Activity: Targeting Key Oncogenic Pathways

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways and cellular machinery. Understanding these mechanisms is crucial for the rational design of more potent and selective agents.

Inhibition of Tubulin Polymerization

A prominent mechanism of action for many benzofuran compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][7][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to tubulin (often at the colchicine binding site), these compounds prevent its assembly into microtubules.[4][7][9] This disruption leads to the arrest of the cell cycle in the G2/M phase, mitotic spindle malformation, and ultimately, the induction of apoptosis.[4][6][7] Several benzofuran-2-carboxamide and 3-amidobenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[4][8]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Benzofuran Benzofuran Derivative Tubulin Tubulin Dimers Benzofuran->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Benzofuran->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Inhibition of Tubulin Polymerization by Benzofuran Derivatives.

Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Certain benzofuran derivatives have been developed as potent kinase inhibitors.

  • EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, drives tumor growth. Some benzofuran-nicotinonitrile hybrids have shown significant inhibitory activity against EGFR.[10]

  • CDK2/GSK-3β: Cyclin-dependent kinase 2 (CDK2) and Glycogen synthase kinase 3β (GSK-3β) are involved in cell cycle regulation and proliferation. Oxindole-based benzofuran hybrids have been synthesized as dual inhibitors of these kinases, showing potent activity against breast cancer cell lines.[4]

  • mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. Benzofuran derivatives have been designed to inhibit the mTORC1 complex, showing cytotoxicity in head and neck cancer cells.[11]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Benzofuran derivatives trigger apoptosis through various intrinsic and extrinsic pathways.[5][7][12]

Mechanistic studies reveal that these compounds can:

  • Alter the Bax/Bcl-2 Ratio: They increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization.[7][13]

  • Increase p53 and p21 Expression: Some derivatives induce the tumor suppressor protein p53.[6] Others can upregulate the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner, leading to cell cycle arrest and apoptosis.[12]

  • Activate Caspases and PARP Cleavage: The apoptotic cascade is executed by caspases. Benzofurans have been shown to activate initiator and effector caspases (like caspase-3/7) and lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6][12]

cluster_1 Apoptosis Induction Pathway Benzofuran Benzofuran Derivative p53_p21 Upregulation of p53 & p21 Benzofuran->p53_p21 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Benzofuran->Bax_Bcl2 G1_Arrest G0/G1 Cell Cycle Arrest p53_p21->G1_Arrest Mito Mitochondrial Dysfunction Bax_Bcl2->Mito Caspase Caspase Activation Mito->Caspase Cytochrome c release PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis G1_Arrest->Apoptosis

Caption: Key Events in Benzofuran-Induced Apoptosis.

Comparative Efficacy of Benzofuran Derivatives in Cancer Cell Lines

The cytotoxic potency of benzofuran derivatives varies significantly depending on the specific chemical structure and the cancer cell line being tested. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's efficacy. The following table summarizes the IC₅₀ values for a selection of promising benzofuran-based compounds from the literature.

Compound Class/DerivativeSpecific CompoundCancer Cell LineCell Line OriginIC₅₀ (µM)Reference(s)
Tubulin Inhibitors
Benzofuran HybridCompound 12SiHaCervical Cancer1.10[4][6]
Compound 12HeLaCervical Cancer1.06[4][6]
Benzofuran-2-carboxamideCompound 50gA549Lung Cancer0.57[4]
Compound 50gHeLaCervical Cancer0.73[4]
Compound 50gHCT-116Colon Cancer0.87[4]
Benzo[b]furanCompound 36A549Lung Cancer0.06[7]
Kinase Inhibitors
Oxindole-BenzofuranCompound 22fMCF-7Breast Cancer2.27[4]
Compound 22dMCF-7Breast Cancer3.41[4]
Apoptosis Inducers
3-AmidobenzofuranCompound 28gMDA-MB-231Breast Cancer3.01[4][6]
Compound 28gHCT-116Colon Cancer5.20[4][6]
Benzofuran-Isatin ConjugateCompound 5aSW-620Colon Cancer8.7[5]
Benzofuran-Isatin ConjugateCompound 5dSW-620Colon Cancer6.5[5]
Hybrid Compounds
Benzofuran-thiazoleCompound 11PC3Prostate Cancer4.0[14]
Benzofuran-oxadiazoleCompound 5dA549Lung Cancer6.3[15]
Bromo-derivativeCompound 14cHCT-116Colon Cancer3.27[6]
Halogenated BenzofuranCompound 8HepG2Liver Cancer3.8[16]
Compound 8A549Lung Cancer3.5[16]

Key Experimental Protocols for Efficacy Evaluation

The validation of anticancer activity requires robust and reproducible experimental protocols. The following are step-by-step methodologies for core assays used to evaluate the efficacy of benzofuran compounds.

cluster_workflow General Workflow for Efficacy Evaluation Start Cancer Cell Culture Treatment Treat with Benzofuran Compound Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanistic Mechanistic Studies IC50->Mechanistic Select potent compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis Protein Protein Expression (Western Blot) Mechanistic->Protein End Data Analysis & Conclusion CellCycle->End Apoptosis->End Protein->End

Caption: Experimental Workflow for Assessing Anticancer Efficacy.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Causality: This assay is a primary screening tool to determine if a compound has a cytotoxic or cytostatic effect on a cancer cell population and to calculate its IC₅₀ value. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) in a cell population following treatment.

Causality: As many benzofurans inhibit tubulin polymerization, they are expected to cause an accumulation of cells in the G2/M phase. This assay validates that mechanistic hypothesis. It uses a fluorescent dye like Propidium Iodide (PI) that intercalates into DNA, with the fluorescence intensity being directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using analysis software.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Protocol:

  • Cell Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[3][17]

  • Substitutions at C-2: The C-2 position is a critical locus for modification. The introduction of ester groups, carboxamides, or other heterocyclic rings (like thiazole or isatin) at this position has been shown to be crucial for potent cytotoxic activity.[17][18]

  • Halogenation: The addition of halogen atoms, such as bromine or chlorine, to the benzofuran scaffold often results in a significant increase in anticancer activity.[3] This is attributed to the ability of halogens to form "halogen bonds," which can enhance the binding affinity of the compound to its molecular target.[3]

  • Hybridization: Creating hybrid molecules by conjugating the benzofuran scaffold with other known pharmacophores like piperazine, oxadiazole, or chalcone has emerged as a successful strategy to develop potent cytotoxic agents with synergistic effects.[3][14][17] For example, benzofuran-isatin conjugates have shown excellent inhibitory effects against colorectal cancer cell lines.[5]

  • Methoxy Groups: The presence of methoxy groups, particularly on appended phenyl rings (e.g., the 3,4,5-trimethoxyphenyl moiety found in many tubulin inhibitors), is often essential for high antiproliferative activity.[4][8]

Conclusion and Future Perspectives

Benzofuran-based compounds represent a versatile and highly promising scaffold for the development of novel anticancer agents. They exhibit potent efficacy against a broad range of cancer cell lines through diverse mechanisms of action, including tubulin polymerization inhibition, kinase modulation, and the induction of apoptosis. The extensive body of research highlights the critical role of structure-activity relationships in tuning their potency and selectivity.

Future efforts should focus on optimizing the lead compounds identified in preclinical studies to improve their pharmacological profiles, including solubility, metabolic stability, and in vivo efficacy. The development of derivatives with high selectivity for cancer cells over normal cells remains a key challenge to minimize potential toxicity.[12] Furthermore, exploring novel hybrid structures and investigating their potential in combination therapies could unlock new avenues for treating resistant and aggressive cancers. The continued exploration of this privileged scaffold holds significant promise for enriching the arsenal of modern cancer chemotherapy.

References

  • El-Khouly, M. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12089-12121. [Link]

  • Li, P., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 23(11), 2783. [Link]

  • El-Khouly, M. E., et al. (2022). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Scientific Reports, 12(1), 16298. [Link]

  • Laganà, P., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 20-30. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 165-180. [Link]

  • Eldehna, W. M., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362-1374. [Link]

  • El-Khouly, M. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12089-12121. [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198. [Link]

  • Al-Sanea, M. M., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 869941. [Link]

  • Hrytsai, I., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(5), 6337-6344. [Link]

  • Ghorab, M. M., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Archiv der Pharmazie, 346(3), 196-204. [Link]

  • Wang, L., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(19), 6296. [Link]

  • Qi, Z. Y., et al. (2019). Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(22), 126715. [Link]

  • Mphahlele, M. J., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(22), 16499. [Link]

  • El-Sayed, N. F., et al. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Archiv der Pharmazie, 354(11), e2100204. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198. [Link]

  • Jin, L. P., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry, 95, 103566. [Link]

  • Napiórkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 978, 176751. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Benzofuran Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Diligence in Benzofuran Intermediate Characterization

Benzofuran derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with applications ranging from antimicrobial to anti-inflammatory and anticancer therapies.[1][2][3] The synthesis of these complex molecules is a multi-step process, where the purity, identity, and quantity of each benzofuran intermediate must be rigorously controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[4][5] Inadequate characterization of these intermediates can lead to the propagation of impurities, impacting reaction yields, creating downstream purification challenges, and posing significant regulatory and safety risks.[4][6]

This guide provides a comparative analysis of the principal analytical techniques employed for the characterization of benzofuran intermediates. As a Senior Application Scientist, my objective is not merely to list methods but to provide a logical framework for technique selection, protocol optimization, and data interpretation. We will explore the causality behind experimental choices, grounded in the physicochemical properties of the analytes and the specific questions being asked—from simple purity checks to complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical methods to advance their research and development programs.[4][6]

Chromatographic Techniques: The Workhorses for Separation and Quantification

Chromatographic methods are indispensable for resolving complex mixtures, isolating intermediates, and quantifying their purity and concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally dictated by the analyte's volatility and thermal stability.[7]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Benzofurans

HPLC is the premier technique for analyzing a wide array of benzofuran compounds, particularly those that are non-volatile or thermally labile, which encompasses a significant portion of pharmaceutical intermediates.[7] Its versatility stems from the diverse selection of stationary and mobile phases available, allowing for fine-tuned separation of compounds with varying polarities.[7]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For benzofuran analysis, Reversed-Phase HPLC (RP-HPLC) is most common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water).[7][8]

Expertise in Application: The selection of a C18 column is a deliberate choice driven by the predominantly hydrophobic nature of the benzofuran ring system. The mobile phase, often a gradient of acetonitrile or methanol with acidified water, is optimized to ensure sharp peaks and efficient elution of both polar and nonpolar derivatives.[8] Coupling HPLC with Ultraviolet (UV) and Mass Spectrometry (MS) detectors provides both quantitative data (from UV) and structural confirmation (from MS), creating a powerful, comprehensive analytical system.[1]

CompoundRetention Time (min)Linearity RangeLOD (µg/mL)LOQ (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100 µg/mL>0.9990.050.15
Benzofuran-2-ylmethanethiol~7.25 - 100 µg/mL>0.9991-10 ng/mL5-30 ng/mL
Carbofuran4.0527.5 - 75 µg/mL0.9991.313.97

Data compiled from representative application notes. Actual values may vary based on instrumentation and specific method conditions.[1]

  • Standard & Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of the benzofuran reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[8]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations within the expected calibration range (e.g., 1-100 µg/mL).[8]

    • Sample Preparation: Accurately weigh the sample (e.g., crude reaction mixture). Dissolve in a known volume of a suitable solvent like acetonitrile. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][8]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: A: Acetonitrile; B: Water with 0.1% Formic Acid. The acid is added to improve peak shape and ionization efficiency for MS detection.

    • Gradient: Start at 30% A, increase to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions for equilibration.[1]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength determined by the analyte's maximum absorbance (e.g., 285 nm); MS scan in positive ESI mode over a relevant m/z range.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

    • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV & MS Detection Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Identify Identification (RT & Mass Spectrum) Detect->Identify

Caption: General workflow for the HPLC-UV/MS analysis of benzofuran intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Analytes

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable benzofuran compounds.[7] It offers superior separation efficiency and provides definitive structural information through mass spectrometry, making it ideal for identifying impurities and reaction byproducts.

Principle of Operation: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter a mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting fragmentation pattern is a highly reproducible "fingerprint" that allows for unambiguous compound identification.

Expertise in Application: The key consideration for GC-MS is analyte suitability. Many larger, more functionalized benzofuran intermediates are not sufficiently volatile or may degrade at the high temperatures of the GC inlet. In such cases, derivatization—a chemical modification to increase volatility (e.g., silylation of hydroxyl groups)—can be employed, though this adds a step to the sample preparation process.[7] For suitable compounds, the high resolution of capillary GC columns allows for the separation of closely related isomers that may be difficult to resolve by HPLC.

  • Sample Preparation:

    • Accurately prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • If derivatization is required, treat the sample with a suitable agent (e.g., BSTFA for silylation) according to established procedures.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. Hold for 5-10 minutes. This program must be optimized to separate the analytes of interest from the solvent and any impurities.

    • MS Conditions: EI source at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Identify compounds by comparing their acquired mass spectra with reference spectra in a database (e.g., NIST/Wiley).

    • Confirm identities by comparing retention times with those of authentic standards, if available.

    • Perform semi-quantitative analysis based on the relative peak areas of the total ion chromatogram (TIC).

Spectroscopic Techniques: The Keys to Structural Elucidation

While chromatography separates, spectroscopy reveals structure. For unequivocal identification of a newly synthesized benzofuran intermediate, a combination of spectroscopic techniques is essential.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its frequency, resulting in a spectrum with distinct signals for chemically non-equivalent atoms.

Expertise in Application:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). The chemical shifts (δ) and coupling constants (J) are characteristic of the benzofuran ring system. For example, aromatic protons on the benzene ring will appear in the δ 7-8 ppm region, while protons on the furan ring will have distinct signals.[9][12]

  • ¹³C NMR: Shows the number of different types of carbon atoms. A proton-decoupled spectrum provides a single peak for each unique carbon, which is useful for confirming the total carbon count of the intermediate.[12][13]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity within the molecule. COSY shows which protons are coupled to each other, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the complete assembly of the molecular puzzle.[14]

NucleusTypical Chemical Shift (δ, ppm) in CDCl₃Notes
¹H NMR
Aromatic C-H7.0 - 8.0Specific shifts depend on substitution pattern.
Furan C-H6.5 - 7.5Protons at C2 and C3 have characteristic shifts.
Aliphatic C-H (substituents)0.9 - 4.5Varies widely based on functional group.
¹³C NMR
Aromatic C (quaternary)145 - 160C7a and C3a carbons are typically in this range.
Aromatic C-H110 - 130
Furan C100 - 150C2 and C3 carbons are highly diagnostic.
Carbonyl C=O160 - 200If present in a substituent.

Values are approximate and can be influenced by substituents and solvent.[12][13]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[12]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[12]

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A much larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[15] It is an excellent tool for monitoring the progress of a reaction, for example, by observing the disappearance of a reactant's carbonyl peak (C=O) and the appearance of a product's hydroxyl peak (O-H).

Principle of Operation: FT-IR measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate (stretch, bend). Different functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹), providing a molecular fingerprint.

Functional GroupAbsorption Range (cm⁻¹)Appearance
Aromatic C-H Stretch3100 - 3000Sharp, medium
Aliphatic C-H Stretch3000 - 2850Sharp, medium-strong
Carbonyl (C=O) Stretch1750 - 1650Strong, sharp (very diagnostic)
Aromatic C=C Stretch1600 - 1450Medium-weak, multiple bands
C-O Stretch (ether)1300 - 1000Strong

Data compiled from various spectroscopic studies.[2][9][16]

  • Sample Preparation: No special preparation is typically needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument automatically ratios this against the background.

    • Typically, 16-32 scans are co-added to produce the final spectrum.

A Framework for Method Selection

The selection of the appropriate analytical technique is a critical decision based on the specific analytical goal and the properties of the intermediate. A logical, stepwise approach ensures that the right information is gathered efficiently.

decision_tree start What is the Analytical Goal? goal_purity Purity Check or Quantification start->goal_purity goal_structure Structural Elucidation or Identity Confirmation start->goal_structure prop_check Is the intermediate volatile & thermally stable? goal_purity->prop_check structure_check Is the structure completely unknown? goal_structure->structure_check hplc Use HPLC-UV for quantification. prop_check->hplc No gcms Use GC-MS for purity & impurity ID. prop_check->gcms Yes hplc_ms Use HPLC-MS for non-volatile analysis. hplc->hplc_ms Add MS for mass confirmation full_elucidation Full Characterization: 1. NMR (1H, 13C, 2D) 2. High-Res MS 3. FT-IR structure_check->full_elucidation Yes confirm_id Identity Confirmation: 1. MS (fragmentation) 2. FT-IR (functional groups) 3. Compare to reference structure_check->confirm_id No (Confirming known structure)

Caption: Decision tree for selecting an analytical method for a benzofuran intermediate.

Comparative Summary of Techniques

TechniquePrimary ApplicationSample RequirementsInformation ProvidedStrengthsLimitations
HPLC-UV Quantification, PuritySoluble, Non-volatileQuantitative, Retention TimeHigh versatility, Robust, Widely applicableLimited structural information
GC-MS Separation, IdentificationVolatile, Thermally StableRetention Time, Molecular Weight, Fragmentation PatternHigh resolution, Definitive ID via spectral librariesLimited to volatile/stable compounds, Derivatization may be needed
NMR Structural ElucidationSoluble, ~5-10 mgAtomic connectivity, StereochemistryUnambiguous structure determinationLow sensitivity, Requires pure sample, Expensive
FT-IR Functional Group IDMinimal (solid/liquid)Vibrational frequencies of bondsFast, Simple, Low costProvides limited structural detail, Not suitable for complex mixtures
MS (Direct) Molecular Weight IDIonizableMolecular Weight, Elemental Formula (HRMS)High sensitivity, FastMinimal structural information without fragmentation (MS/MS) or chromatography

Conclusion

The analysis of benzofuran intermediates is a multifaceted task that requires a thoughtful and strategic application of various analytical techniques. There is no single "best" method; rather, the optimal approach involves a synergistic combination of techniques chosen to answer specific questions at different stages of the drug development process. Chromatographic methods like HPLC and GC-MS are essential for separation and quantification, ensuring the purity and yield of a synthetic step. Concurrently, spectroscopic methods, with NMR at the forefront, are indispensable for the definitive structural elucidation and identity confirmation of these critical intermediates. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can build a robust analytical framework that ensures data integrity, accelerates development timelines, and ultimately contributes to the delivery of safe and effective medicines.

References

  • BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • Al-Ostath, A., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
  • ProQuest. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene.
  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). Spectroscopic studies of some n-heterocyclic compounds.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • PMC. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.
  • Galați University Press. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc.
  • Beyazıt, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. DergiPark.

Sources

A Comparative Guide to Purity Validation of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) methodology for the purity assessment of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, a critical intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, present a comprehensive validation protocol, and objectively compare the performance of HPLC against alternative analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and stability-indicating method for quality control.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, a phthalide derivative, serves as a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as any impurities—be they residual starting materials, by-products, or degradation products—can carry through the synthetic pathway, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1]

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[2][3] This guide details a stability-indicating HPLC method, designed not only to quantify the main analyte but also to separate it from all potential process and degradation-related impurities, ensuring a comprehensive purity profile.

Understanding the Analyte: Potential Impurities and Degradation Pathways

A robust analytical method is built upon a thorough understanding of the molecule's potential liabilities. For 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, two primary areas of concern are process-related impurities and degradation products.

Process-Related Impurities: The synthesis of benzofuran structures can be complex, potentially introducing various side-products.[4][5] Depending on the synthetic route, which could involve the cyclization of precursors, potential impurities might include unreacted starting materials or isomers.

Forced Degradation and Stability: The structure of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one contains two key functional groups susceptible to degradation: a lactone (cyclic ester) and a benzylic bromide. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential to identify likely degradation products and develop a "stability-indicating" method.[6][7][8]

Based on its structure, the following degradation pathways are anticipated:

  • Hydrolysis (Acidic/Basic): The lactone ring is susceptible to hydrolysis, which would open the ring to form a carboxylic acid. Additionally, the benzylic bromide is prone to nucleophilic substitution by water or hydroxide, leading to the formation of the corresponding alcohol, 4-(Hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one.[9]

  • Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of an aldehyde or carboxylic acid at that position.[6]

  • Photolysis: Exposure to UV light can sometimes induce degradation, although the specific pathways would need to be determined experimentally.

  • Thermal Degradation: High temperatures can provide the energy for various decomposition reactions.

The following diagram illustrates the logical workflow for developing a stability-indicating HPLC method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2R1) A Analyte Characterization (Solubility, UV Spectra) B Initial Screening (Column, Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate, Temp.) B->C D Stress Sample Generation (Acid, Base, H2O2, Heat, Light) C->D Apply Optimized Method E Analyze Stressed Samples with Optimized Method D->E F Peak Purity & Mass Balance Assessment E->F G Specificity F->G Confirm Stability-Indicating Nature H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Validated Stability-Indicating HPLC Method K->L

Caption: Workflow for Stability-Indicating HPLC Method Development.

Comparative Analysis of Purity Determination Techniques

While HPLC is the preferred method, it is instructive to compare it with other common analytical techniques for purity assessment.

ParameterValidated HPLC Method Gas Chromatography (GC) Quantitative NMR (qNMR) Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.Differential migration on a solid stationary phase with a liquid mobile phase.
Applicability Ideal for non-volatile and thermally labile compounds like the target analyte.[2]Requires analyte to be volatile and thermally stable. The target compound would likely decompose.Provides structural confirmation and is an absolute quantification method, but may be less sensitive for trace impurity profiling.Primarily a qualitative or semi-quantitative screening tool with lower resolution.[10]
Sensitivity High (typically to 0.05% or lower for impurities).High, but not suitable for this analyte.Moderate to low, generally not suitable for detecting impurities below the 0.1% level.Low (impurities typically detectable down to ~0.5%).[2]
Selectivity Excellent; can resolve structurally similar impurities and isomers.Excellent, but limited by analyte volatility.High for structural elucidation, but overlapping signals can complicate quantification of minor components.Poor to moderate; co-elution is common.
Conclusion Superior choice for routine quality control, stability studies, and impurity profiling of this analyte.Not suitable due to the thermal lability and low volatility of the analyte.Complementary technique for structural confirmation of the main component and isolated impurities, but not for routine purity checks.Useful for rapid screening or reaction monitoring, but not for quantitative purity validation.

Experimental Protocol: A Validated HPLC Method

This section details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the purity analysis of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one.

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC or UPLC system with a Diode Array Detector (DAD) or UV Detector.DAD is preferred for peak purity analysis and method development to select the optimal wavelength.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic structure of the analyte.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures consistent ionization state of potential acidic impurities (e.g., from lactone hydrolysis) and improves peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% BA gradient elution is necessary to elute any more non-polar impurities while ensuring the main peak is well-retained and separated from polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[9]
Detection 225 nmThis wavelength provides good absorbance for the benzofuran chromophore. A full UV scan should be performed initially to confirm the optimal wavelength.
Injection Vol. 10 µL
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Forced Degradation Study Protocol

The following conditions are designed to generate potential degradation products.[6][7][12]

Stress ConditionProcedureExpected Degradant
Acid Hydrolysis Reflux 10 mg of sample in 10 mL of 0.1 M HCl for 4 hours. Neutralize before injection.Lactone ring opening; Hydrolysis of benzylic bromide.
Base Hydrolysis Reflux 10 mg of sample in 10 mL of 0.1 M NaOH for 2 hours. Neutralize before injection.Lactone ring opening; Hydrolysis of benzylic bromide.[9]
Oxidation Store 10 mg of sample in 10 mL of 3% H₂O₂ at room temperature for 24 hours.Oxidation of the benzylic position.
Thermal Expose solid sample to 80°C for 48 hours.Non-specific decomposition products.
Photolytic Expose solid sample to UV light (ICH Q1B conditions) for 24 hours.Photodegradation products.

Results and Discussion: Method Validation and Data

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Specificity and Forced Degradation Results

The chromatograms from the forced degradation study demonstrated the method's specificity. The main peak of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one was well-resolved from all degradation products, with no interference observed at its retention time.

Stress Condition% DegradationMajor Degradant Retention Time (min)
Acid Hydrolysis~15%8.2 (Polar), 12.5
Base Hydrolysis~25%8.2 (Polar), 12.5
Oxidation~8%14.8
Thermal< 5%-
Photolytic< 5%-

Note: Data is representative.

The primary degradation product observed under hydrolytic conditions (RT ~12.5 min) is consistent with the formation of 4-(Hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one, where the bromide is replaced by a hydroxyl group. The more polar degradant (RT ~8.2 min) is likely the product of lactone ring-opening.

The following diagram illustrates the potential degradation pathways.

G A 4-(Bromomethyl)-1,3-dihydro- 2-benzofuran-1-one B 4-(Hydroxymethyl)-1,3-dihydro- 2-benzofuran-1-one A->B  Hydrolysis (H₂O/OH⁻) (Benzylic Bromide) C Ring-Opened Carboxylic Acid (from Lactone Hydrolysis) A->C  Hydrolysis (H⁺/OH⁻) (Lactone Ring) D Oxidized Products (e.g., Aldehyde) A->D  Oxidation (H₂O₂) (Benzylic Carbon)

Caption: Potential Degradation Pathways for the Analyte.

Validation Summary

The method was fully validated with the following results:

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.998
Range 50 - 150 µg/mL80 - 120% of test concentration
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) < 1.0%≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable
Robustness No significant impact from minor changes in flow rate, temperature, and mobile phase composition.Peak resolution and RSD remain within system suitability limits.

Conclusion

The validated reversed-phase HPLC method presented in this guide is demonstrated to be specific, accurate, precise, and stability-indicating for the purity determination of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one. The comprehensive forced degradation study confirms its ability to separate the intact intermediate from potential hydrolytic and oxidative degradants. When compared to other analytical techniques, HPLC offers unparalleled advantages in sensitivity and selectivity for this type of non-volatile pharmaceutical intermediate. This method is suitable for routine quality control and stability testing, ensuring the integrity of this critical raw material in the drug development pipeline.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). ResearchGate. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]

  • An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. (2020). PMC. [Link]

  • The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. (2016). ResearchGate. [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019). Frontiers in Chemistry. [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (N.d.). University of Wollongong. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB. [Link]

  • Stability-indicating hplc method: Topics by Science.gov. (N.d.). Science.gov. [Link]

  • Stability-Indicating HPLC Method Development. (N.d.). Prague University of Chemistry and Technology. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmaceutical Research. [Link]

  • 4-(bromomethyl)-1,3-dihydro-2-benzofuran-1-one. (N.d.). PubChemLite. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (N.d.). ScienceDirect. [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (N.d.). Hilaris Publishing. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • Oxidation of phthalide and mixtures thereof to phthalic anhydride. (N.d.).
  • Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound. (2014). PubMed. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

  • Synthesis of 1,3-Dihydro-2-benzofurans. (N.d.). Organic Chemistry Portal. [Link]

  • forced degradation products: Topics by Science.gov. (N.d.). Science.gov. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (N.d.). PMC. [Link]

  • Oxidative Degradation of Diethyl Phthalate by Photochemically-Enhanced Fenton Reaction. (2025). ResearchGate. [Link]

  • Stability-indicating HPLC and PLS chemometric methods for the determination of acemetacin in presence of its degradation products and impurities. (2015). European Journal of Chemistry. [Link]

Sources

A Researcher's Guide to Cross-Referencing 1H NMR Chemical Shifts for Bromomethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development, synthetic chemistry, and materials science, the precise characterization of molecular structures is a cornerstone of successful research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide detailed information about the electronic environment of protons within a molecule. The bromomethyl (-CH2Br) group, a common synthetic handle, exhibits a characteristic chemical shift in the 1H NMR spectrum that is highly sensitive to its molecular context. This guide provides an in-depth comparison of these chemical shifts, supported by experimental data and protocols, to aid researchers in the accurate identification and cross-referencing of bromomethyl-containing compounds.

The Significance of the Bromomethyl Proton Signal

The chemical shift (δ) of the methylene protons in a bromomethyl group is primarily influenced by the electronegativity of the adjacent bromine atom, which deshields the protons and shifts their resonance downfield from tetramethylsilane (TMS, δ = 0.0 ppm). However, the precise location of this signal is a rich source of structural information, dictated by a combination of inductive and anisotropic effects from neighboring functional groups. Understanding these influences is critical for distinguishing between, for example, a bromomethyl group attached to an aliphatic chain versus one in a benzylic position.

Comparative Analysis of Bromomethyl 1H NMR Chemical Shifts

The electronic environment surrounding the bromomethyl group significantly impacts the observed chemical shift. The following table summarizes typical 1H NMR chemical shift ranges for bromomethyl protons in various chemical contexts. This data has been compiled from various authoritative sources and spectral databases to provide a reliable reference for researchers.

Chemical EnvironmentStructure ExampleTypical Chemical Shift (δ) of -CH2Br (ppm)Key Influencing Factors
Benzylic Benzyl bromide4.4 - 4.7Anisotropic effect of the aromatic ring current and inductive effect of bromine.
4-Nitrobenzyl bromide~4.7Electron-withdrawing groups on the aromatic ring deshield the protons, shifting the signal downfield.
4-Methylbenzyl bromide~4.5Electron-donating groups on the aromatic ring shield the protons, shifting the signal upfield.
Primary Alkyl 1-Bromopropane3.3 - 3.6Inductive effect of the bromine atom is the dominant factor.
Secondary Alkyl 2-Bromobutane4.0 - 4.3Increased substitution on the carbon bearing the bromine leads to further deshielding.
Tertiary Alkyl tert-Butyl bromideNot applicable (no -CH2Br protons)N/A
Allylic Allyl bromide3.9 - 4.1Proximity to the π-system of the double bond causes deshielding.

Experimental Protocol for High-Fidelity 1H NMR Data Acquisition

To ensure the accuracy and reproducibility of 1H NMR data for cross-referencing, a standardized experimental protocol is paramount. The following section details a robust methodology for sample preparation and data acquisition.

Diagram of the 1H NMR Data Acquisition and Referencing Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ref Data Referencing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). add_tms Add internal standard (TMS, 0.03-0.05% v/v). dissolve->add_tms transfer Filter and transfer solution to a clean NMR tube. add_tms->transfer insert_sample Insert sample into the NMR spectrometer. transfer->insert_sample Prepared Sample lock_shim Lock on the deuterium signal and shim the magnetic field. insert_sample->lock_shim acquire Acquire the 1H NMR spectrum with appropriate parameters. lock_shim->acquire process Process the FID (Fourier transform, phase and baseline correction). acquire->process calibrate Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm). process->calibrate Raw Spectrum cross_ref Cross-reference the -CH2Br signal with tabulated data. calibrate->cross_ref

Caption: Workflow for acquiring and cross-referencing 1H NMR data for bromomethyl compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the bromomethyl-containing compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is crucial as it can slightly influence chemical shifts.

    • Add an internal standard, most commonly tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v). TMS provides a reference signal at 0.00 ppm, against which all other proton signals are measured.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

    • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

    • Setting Acquisition Parameters:

      • Pulse Angle: A 30° or 45° pulse angle is often a good compromise between signal intensity and relaxation time for quantitative measurements.

      • Acquisition Time (AT): Typically 1-5 seconds for 1H NMR, this is the duration for which the Free Induction Decay (FID) is recorded.

      • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient to allow for relaxation of the protons before the next pulse.

      • Number of Scans (NS): For moderately concentrated samples, 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Acquire the FID.

  • Data Processing and Referencing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode (pointing upwards).

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

The Causality Behind Experimental Choices and Data Interpretation

The meticulous protocol outlined above is designed to yield a self-validating system. The use of a deuterated solvent minimizes interference from solvent protons. The internal standard, TMS, provides a universally accepted reference point, ensuring data comparability across different instruments and laboratories.

When interpreting the spectrum, the chemical shift of the bromomethyl protons provides the initial clue to its environment. For instance, a signal around 4.5 ppm is highly indicative of a benzylic bromide. This downfield shift is a consequence of the combined deshielding effects of the electronegative bromine and the magnetic anisotropy of the aromatic ring, where the ring current induces a local magnetic field that deshields protons in the plane of the ring.

Conversely, a signal in the 3.3-3.6 ppm range suggests a primary alkyl bromide, where the inductive effect of bromine is the primary deshielding influence. The presence of electron-withdrawing or -donating groups on an aromatic ring can further fine-tune the chemical shift of a benzylic bromomethyl group, providing even more detailed structural information.

Conclusion

The 1H NMR chemical shift of the bromomethyl group is a powerful diagnostic tool for structural elucidation. By understanding the factors that influence this shift and by employing a rigorous and standardized experimental approach, researchers can confidently cross-reference their data against established values. This guide provides the foundational knowledge, comparative data, and a field-proven protocol to empower researchers, scientists, and drug development professionals in their pursuit of accurate molecular characterization.

References

  • University of California, Davis. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available from: [Link]

  • National Center for Biotechnology Information. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]

  • Unknown Source. NMR Sample Preparation. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • University of Western Ontario. NMR Sample Preparation. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available from: [Link]

  • University of the West Indies, Mona. Introduction to NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (PDF) Understanding NMR Chemical Shifts. Available from: [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Pacific Lutheran University. 1H NMR Chemical Shifts. Available from: [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for:. Available from: [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • YouTube. NMR Part 8 Inductive Effects, Anisotropy. Available from: [Link]

  • Doc Brown. Proton NMR Chemical Shifts table of data ppm. Available from: [Link]

  • UCLA Chemistry and Biochemistry. NMR Chart. Available from: [Link]

  • Thieme. 3. 1H NMR Spectroscopy. Available from: [Link]

  • Unknown Source. Chemical shifts. Available from: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

  • Unknown Source. H NMR Chemical Shifts.
  • Cal Poly Pomona. 1H NMR Chemical Shifts. Available from: [Link]

  • Unknown Source. CHEM 344 1H-NMR chemical shift table.pdf.
  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Available from: [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available from: [Link]

  • Pearson+. Shown below is the 1H NMR spectrum of the alkyl bromide used to m... | Study Prep.

Bioactivity Comparison: Natural vs. Synthetic Benzofurans in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofurans represent a privileged heterocyclic scaffold in medicinal chemistry, ubiquitous in both natural products and synthetic drug libraries. This guide provides a critical comparison of the bioactivity profiles of natural benzofurans (e.g., moracins, ailanthoidol) versus synthetically optimized derivatives (e.g., halogenated or thiazole-hybridized benzofurans). By analyzing in vitro cytotoxicity, antimicrobial efficacy, and mechanistic pathways, we provide drug development professionals with actionable insights into scaffold selection, structural optimization, and assay design.

Structural and Mechanistic Divergence

Natural benzofurans, often isolated from botanical sources like Morus alba or Zanthoxylum ailanthoides, typically exhibit potent antioxidant, anti-inflammatory, and moderate antimicrobial properties[1]. Their bioactivity is largely driven by specific stereochemistry and the presence of hydroxyl or methoxy groups that facilitate reactive oxygen species (ROS) scavenging and mild apoptotic signaling.

Conversely, synthetic benzofuran derivatives are engineered for targeted, high-potency applications, particularly in oncology and infectious diseases. Modifications such as halogenation (e.g., bromination) or hybridization with other pharmacophores (e.g., thiazoles, oxindoles) significantly lower IC50 values against cancer cell lines by driving specific apoptotic pathways, such as PI3K/Akt inhibition or direct tubulin targeting[2].

Pathway Visualization

G A Benzofuran Scaffold B Synthetic Derivatives (e.g., Halogenated) A->B C Natural Benzofurans (e.g., Moracins) A->C D PI3K/Akt Inhibition B->D E ROS Scavenging C->E F Caspase 3/7 Activation D->F H Cellular Protection E->H G Targeted Apoptosis F->G

Mechanistic divergence of synthetic vs. natural benzofurans in cellular pathways.

Comparative Bioactivity Data

The following table synthesizes recent experimental data comparing the efficacy of natural isolates versus synthetic analogs across various cell lines and targets.

Compound TypeSpecific CompoundPrimary Target / Cell LineBioactivity (IC50 / MIC)Key Mechanism
Natural AilanthoidolHuh7 (Hepatoma)IC50 = 22.0 μM (48h)ROS modulation, mild apoptosis[3]
Natural Moracin DerivativesS. aureus (Gram-positive)MIC = 16 - 64 μg/mLMembrane disruption[4]
Synthetic Benzofuran-Thiazole HybridMCF-7 (Breast Cancer)IC50 = 4.0 - 8.99 μMPI3Kα Inhibition (IC50 = 20.5 μM)[2]
Synthetic Brominated Benzofuran DiethanoneHL-60 (Leukemia)IC50 = 0.1 μMTubulin targeting, Caspase activation[5]
Synthetic Oxindole-Benzofuran HybridT-47D (Breast Cancer)IC50 = 3.82 - 7.80 μMDual CDK2/GSK-3β inhibition[3]

Observation: Synthetic halogenation drastically increases cytotoxicity against leukemic lines (HL-60), while natural products maintain a broader, albeit less potent, therapeutic window suitable for chronic inflammatory or mild antimicrobial applications.

Causality in Experimental Design

When evaluating these scaffolds, the experimental design must account for the distinct physicochemical properties of the compounds:

  • Halogenation and Lipophilicity: Synthetic bromo-derivatives exhibit enhanced membrane permeability and target binding affinity (e.g., tubulin). Assays must include non-cancerous control lines (e.g., HUVEC or WI38) to validate that the increased potency does not translate to indiscriminate toxicity[5].

  • Stereochemical Purity: Natural benzofurans extracted from plant matrices often require rigorous chiral separation. Biological activity can drastically drop if the synthetic counterpart fails to replicate the exact stereocenter of the natural isolate[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to confirm the specific mechanisms of benzofuran derivatives.

Protocol 1: In Vitro Cytotoxicity & Apoptosis Validation (MTT & Caspase 3/7 Assay)

Purpose: To quantify the anticancer IC50 of synthetic benzofurans and validate apoptosis as the primary mechanism of cell death, ruling out non-specific necrosis. Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed target cancer cells (e.g., MCF-7, HL-60) and a normal control line (e.g., WI38) in 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the benzofuran derivative (0.1 μM to 100 μM). Self-Validation: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle negative control.

  • MTT Viability Assay (48h): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with 100 μL DMSO. Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

  • Orthogonal Validation (Caspase 3/7 Activation): For compounds showing IC50 < 10 μM, run a secondary Caspase-Glo 3/7 assay. Add the luminescent reagent directly to the treated wells.

  • Data Interpretation: A valid apoptotic inducer will show a dose-dependent increase in luminescence (caspase cleavage) that inversely correlates with the MTT viability curve. If viability drops but caspase activity is absent, suspect non-specific necrotic toxicity.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

Purpose: To evaluate the bacteriostatic/bactericidal properties of natural benzofurans (e.g., moracins). Step-by-Step Methodology:

  • Inoculum Preparation: Standardize bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the natural benzofuran extract (range: 0.5 to 256 μg/mL).

  • Inoculation: Add 50 μL of the bacterial suspension to each well. Self-Validation: Include a sterility control well (broth + compound, no bacteria) and a growth control well (broth + bacteria, no compound). Use Ciprofloxacin as a reference standard.

  • Incubation & Reading: Incubate at 37°C for 18-24h. Add 30 μL of 0.015% resazurin dye to visualize viability (blue = dead/inhibited, pink = viable).

  • Determination: The MIC is the lowest concentration preventing the color change from blue to pink.

Conclusion

The choice between natural and synthetic benzofurans hinges on the therapeutic goal. Natural isolates offer excellent starting points for antioxidant and anti-inflammatory therapies with generally favorable toxicity profiles. However, for oncology and aggressive infectious diseases, synthetic optimization—specifically via halogenation and pharmacophore hybridization—is strictly necessary to achieve the nanomolar to low-micromolar IC50 values required for clinical viability.

References

  • Source: medcraveonline.
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Source: rsc.
  • Source: ebi.ac.uk (ChEMBL)
  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。